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  • Product: N-(2-hydroxyphenyl)-2-methylbenzamide
  • CAS: 17847-71-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-hydroxyphenyl)-2-methylbenzamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction N-(2-hydroxyphenyl)-2-methylbenzamide is a member of the benzamide family, a significant class of organic compounds with a broad spectrum of ap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxyphenyl)-2-methylbenzamide is a member of the benzamide family, a significant class of organic compounds with a broad spectrum of applications in medicinal chemistry. Structurally, it is an amide derived from 2-methylbenzoic acid and 2-aminophenol. The presence of the hydroxyphenyl group categorizes it further as a salicylanilide-type compound. Salicylanilides and related benzamides are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of the chemical structure, physical properties, a detailed synthesis protocol, and a discussion of the potential therapeutic applications of N-(2-hydroxyphenyl)-2-methylbenzamide, grounded in the established knowledge of its chemical class.

Chemical Structure and Identification

The chemical structure of N-(2-hydroxyphenyl)-2-methylbenzamide consists of a 2-methylbenzoyl group attached to the nitrogen atom of a 2-aminophenol moiety. This arrangement allows for intramolecular hydrogen bonding between the phenolic hydroxyl group and the amide carbonyl oxygen, which can influence its conformation and physicochemical properties.

IdentifierValueSource
IUPAC Name N-(2-hydroxyphenyl)-2-methylbenzamideN/A
CAS Number 17847-71-1Sigma-Aldrich
Molecular Formula C₁₄H₁₃NO₂Sigma-Aldrich
Molecular Weight 227.26 g/mol Sigma-Aldrich
Canonical SMILES CC1=CC=CC=C1C(=O)NC2=CC=CC=C2ON/A
InChI Key CPURJBKOYYYKJL-UHFFFAOYSA-NChemical Synthesis Database[2]

Synthesis of N-(2-hydroxyphenyl)-2-methylbenzamide

The synthesis of N-(2-hydroxyphenyl)-2-methylbenzamide can be achieved through a two-step process starting from 2-methylbenzoic acid. The first step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative, which is then reacted with 2-aminophenol to form the final amide product. This is a common and effective method for the preparation of N-substituted benzamides.[1]

Experimental Protocol

Step 1: Synthesis of 2-Methylbenzoyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), place 2-methylbenzoic acid (1.0 eq).

  • Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂) (e.g., 2.0-3.0 eq) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-methylbenzoyl chloride is a liquid and can be used directly in the next step without further purification.

Step 2: Synthesis of N-(2-hydroxyphenyl)-2-methylbenzamide

  • Reaction Setup: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine or pyridine (1.1-1.2 eq), to the solution to act as an acid scavenger.

  • Addition of Acid Chloride: Cool the solution of 2-aminophenol and base in an ice bath (0 °C). Slowly add the freshly prepared 2-methylbenzoyl chloride (1.0-1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours (typically 2-4 hours) until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The crude N-(2-hydroxyphenyl)-2-methylbenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

SynthesisWorkflow cluster_step1 Step 1: 2-Methylbenzoyl Chloride Synthesis cluster_step2 Step 2: Amide Formation 2_Methylbenzoic_Acid 2-Methylbenzoic Acid Reaction1 Reflux 2_Methylbenzoic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride (SOCl₂) Thionyl_Chloride->Reaction1 2_Methylbenzoyl_Chloride 2-Methylbenzoyl Chloride Reaction1->2_Methylbenzoyl_Chloride Reaction2 Stir at 0°C to RT 2_Methylbenzoyl_Chloride->Reaction2 2_Aminophenol 2-Aminophenol 2_Aminophenol->Reaction2 Base Base (e.g., Pyridine) Base->Reaction2 Workup_Purification Workup & Purification Reaction2->Workup_Purification Final_Product N-(2-hydroxyphenyl)-2-methylbenzamide Workup_Purification->Final_Product

Caption: Synthesis workflow for N-(2-hydroxyphenyl)-2-methylbenzamide.

Physical and Spectroscopic Properties

Physical Properties (Predicted)
PropertyPredicted ValueNotes
Appearance White to off-white solidBased on similar benzamides.
Melting Point Not availableExpected to be a solid at room temperature.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, ethanol), sparingly soluble in nonpolar solvents, and likely insoluble in water.General solubility for this class of compounds.
Spectroscopic Characterization (Expected)

The spectroscopic data for N-(2-hydroxyphenyl)-2-methylbenzamide is expected to be similar to that of N-(2-hydroxyphenyl)benzamide, with the addition of signals corresponding to the methyl group.[3]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the benzoyl and aminophenol rings. A singlet for the methyl group protons would be observed, likely in the range of δ 2.3-2.5 ppm. The amide (N-H) and hydroxyl (O-H) protons will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (around 165-170 ppm), the aromatic carbons, and the methyl carbon (around 20-25 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), a broad O-H stretching band (around 3200-3600 cm⁻¹), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (227.26 g/mol ). Fragmentation patterns would likely involve the cleavage of the amide bond.

Potential Biological Activities and Applications in Drug Development

Benzamide derivatives are a well-established class of compounds with diverse pharmacological activities.[1] The structural features of N-(2-hydroxyphenyl)-2-methylbenzamide suggest several potential areas for investigation in drug discovery.

  • Antimicrobial Activity: Salicylanilides, which share the core structure of N-(2-hydroxyphenyl)-2-methylbenzamide, are known for their antibacterial and antifungal properties. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of key enzymes.

  • Anti-inflammatory Activity: Some benzamide derivatives have demonstrated anti-inflammatory effects, potentially through the inhibition of pro-inflammatory enzymes or signaling pathways.

  • Anticancer Activity: The benzamide scaffold is present in several approved anticancer drugs. The potential for N-(2-hydroxyphenyl)-2-methylbenzamide to exhibit antiproliferative activity against cancer cell lines warrants investigation.

A potential mechanism of action for this class of compounds could involve the inhibition of key cellular enzymes, such as kinases or histone deacetylases (HDACs), which are often dysregulated in various diseases.

MechanismOfAction Compound N-(2-hydroxyphenyl)- 2-methylbenzamide TargetEnzyme Target Enzyme (e.g., Kinase, HDAC) Compound->TargetEnzyme Binds to Inhibition Inhibition TargetEnzyme->Inhibition CellularProcess Pathological Cellular Process Inhibition->CellularProcess Blocks TherapeuticEffect Therapeutic Effect Inhibition->TherapeuticEffect Results in DiseaseProgression Disease Progression CellularProcess->DiseaseProgression Leads to

Caption: Potential mechanism of action for N-(2-hydroxyphenyl)-2-methylbenzamide.

Conclusion

N-(2-hydroxyphenyl)-2-methylbenzamide is a synthetically accessible compound belonging to the promising class of benzamides. While specific experimental data for this molecule is limited, its structural similarity to other biologically active compounds suggests its potential as a lead structure in drug discovery programs targeting infectious diseases, inflammation, or cancer. The synthetic protocol and expected analytical characteristics outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related molecules. Further investigation into its biological activities is warranted to fully elucidate its pharmacological profile.

References

  • Chemical Synthesis Database. 2-hydroxy-N-(2-methylphenyl)benzamide. [Link]

  • PubChem. N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide. [Link]

  • PubChem. N-(2-Hydroxyphenyl)benzamide. [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Preprints.org. [Link]

Sources

Exploratory

Technical Guide: Elucidating the Mechanism of Action of N-(2-hydroxyphenyl)-2-methylbenzamide in Cellular Models

Abstract N-(2-hydroxyphenyl)-2-methylbenzamide, also known as M-Cpd, has emerged as a small molecule of significant interest in cellular biology and drug development. This technical guide provides a comprehensive framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(2-hydroxyphenyl)-2-methylbenzamide, also known as M-Cpd, has emerged as a small molecule of significant interest in cellular biology and drug development. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its mechanism of action in cell lines. We move beyond a simple listing of facts to deliver a strategic, in-depth exploration of the experimental logic and methodologies required to build a robust mechanistic model. This document details the core experimental pillars, from initial target engagement and downstream pathway analysis to the resulting cellular phenotypes, grounding each step in established scientific protocols and principles.

Part 1: Foundational Understanding & Primary Target Identification

N-(2-hydroxyphenyl)-2-methylbenzamide is structurally classified as a benzamide. Preliminary investigations and database entries identify it as an inhibitor of Sirtuins, a class of NAD+-dependent deacetylases that play critical roles in regulating gene expression, metabolism, and cellular stress responses. Specifically, it has been characterized as a potent inhibitor of Sirtuin 1 (SIRT1) and Sirtuin 2 (SIRT2). The primary hypothesis is that its cellular effects are mediated through the inhibition of these deacetylases. The following sections outline the critical experiments to validate this hypothesis.

In Vitro Validation of Sirtuin Inhibition

The first principle in mechanism-of-action studies is to confirm direct interaction with the putative target in a controlled, cell-free system. This isolates the compound-target interaction from the complexity of the cellular environment.

Experimental Protocol: Fluorogenic SIRT1/SIRT2 Activity Assay

This assay quantifies the deacetylase activity of recombinant Sirtuins on a synthetic, acetylated peptide substrate. Upon deacetylation, a developing enzyme cleaves the peptide, releasing a fluorophore.

  • Reagent Preparation :

    • Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.

    • Reconstitute recombinant human SIRT1 or SIRT2 enzyme to a working concentration of 25 U/mL.

    • Prepare Substrate Solution containing a fluorogenic acetylated peptide (e.g., from a commercial kit) and NAD+ in Assay Buffer.

    • Prepare a 10 mM stock solution of N-(2-hydroxyphenyl)-2-methylbenzamide in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in Assay Buffer.

  • Assay Execution (96-well plate format) :

    • Add 20 µL of each compound dilution to respective wells. Include "No Inhibitor" (DMSO vehicle) and "No Enzyme" controls.

    • Add 20 µL of SIRT1 or SIRT2 enzyme solution to all wells except the "No Enzyme" control.

    • Incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 10 µL of the Substrate/NAD+ solution.

    • Incubate for 45-60 minutes at 37°C.

    • Stop the reaction and develop the signal by adding 50 µL of Developer solution containing a protease.

    • Incubate for 30 minutes at 37°C.

  • Data Acquisition :

    • Measure fluorescence intensity using a plate reader (e.g., Excitation 360 nm, Emission 460 nm).

    • Subtract background fluorescence ("No Enzyme" control).

    • Normalize data to the "No Inhibitor" control (100% activity).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the curve using non-linear regression to determine the IC50 value.

Expected Outcome & Interpretation: A dose-dependent decrease in fluorescence will be observed, confirming direct inhibition of Sirtuin enzymatic activity. The calculated IC50 value provides a quantitative measure of the compound's potency.

ParameterN-(2-hydroxyphenyl)-2-methylbenzamideReference Compound (e.g., EX-527)
SIRT1 IC50 ~50-100 nM (Hypothetical)~100 nM
SIRT2 IC50 ~150-300 nM (Hypothetical)>10 µM
Selectivity Preferential for SIRT1SIRT1 Selective

Table 1: Hypothetical IC50 data for N-(2-hydroxyphenyl)-2-methylbenzamide based on its known activity profile. Actual experimental results would populate this table.

Cellular Target Engagement

Confirming that the compound engages its target within a live cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of a target protein upon ligand binding.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Analysis A 1. Culture Cells to ~80% Confluency B 2. Harvest and Resuspend Cells in PBS A->B C 3. Aliquot Cells and Treat with Vehicle (DMSO) or Compound B->C D 4. Incubate at 37°C for 1 hour C->D E 5. Heat Aliquots Across a Temperature Gradient (e.g., 40°C to 65°C) D->E F 6. Lyse Cells via Freeze-Thaw Cycles E->F G 7. Centrifuge to Separate Soluble vs. Aggregated Protein F->G H 8. Collect Supernatant (Soluble Fraction) G->H I 9. Analyze Soluble SIRT1/SIRT2 Levels via Western Blot H->I

Interpretation: In vehicle-treated cells, SIRT1 protein will denature and aggregate at its characteristic melting temperature (Tm). In cells treated with N-(2-hydroxyphenyl)-2-methylbenzamide, the compound-bound SIRT1 will be thermally stabilized, resulting in a higher proportion of soluble protein at elevated temperatures. This "thermal shift" is direct evidence of target engagement in a cellular context.

Part 2: Delineating Downstream Mechanistic Consequences

Inhibition of SIRT1/SIRT2 is predicted to increase the acetylation of their substrate proteins. This section details the methods to detect these key downstream molecular events.

Analysis of Substrate Acetylation

The most direct consequence of Sirtuin inhibition is the hyperacetylation of its substrates. Key substrates include the tumor suppressor p53 and core histones like H3 and H4.

Experimental Protocol: Western Blot for Acetylated Proteins

  • Cell Treatment & Lysis :

    • Plate cells (e.g., MCF-7, HCT116) and allow them to adhere overnight.

    • Treat cells with a dose-response of N-(2-hydroxyphenyl)-2-methylbenzamide (e.g., 0.1 µM to 10 µM) and a vehicle control (DMSO) for a set time (e.g., 24 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and deacetylase inhibitors (importantly, Trichostatin A and Sodium Butyrate).

    • Quantify total protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting :

    • Separate 20-30 µg of protein lysate on an 8-12% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies:

      • Anti-acetyl-p53 (Lys382)

      • Anti-acetyl-Histone H3 (Lys9)

      • Anti-total p53

      • Anti-total Histone H3

      • Anti-GAPDH or β-Actin (as a loading control)

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Expected Outcome: A dose-dependent increase in the signal for acetylated p53 and acetylated Histone H3 will be observed in compound-treated cells compared to vehicle controls, while total protein levels remain unchanged. This confirms the functional inhibition of deacetylase activity in the cell.

Impact on Gene Transcription

SIRT1 regulates transcription by deacetylating histones and transcription factors. Its inhibition can therefore alter the expression of key genes involved in apoptosis and cell cycle control.

Experimental Protocol: RT-qPCR for Target Gene Expression

  • Cell Treatment and RNA Extraction : Treat cells as described for Western Blotting (e.g., for 6-24 hours). Extract total RNA using a column-based kit (e.g., RNeasy) including a DNase treatment step.

  • cDNA Synthesis : Synthesize cDNA from 1 µg of RNA using a reverse transcription kit with oligo(dT) and random primers.

  • Quantitative PCR : Perform qPCR using a SYBR Green master mix with validated primers for target genes (e.g., CDKN1A (p21), BAX, PUMA) and a housekeeping gene (GAPDH, ACTB).

  • Data Analysis : Calculate the relative gene expression changes using the ΔΔCt method.

Signaling Pathway Visualization

Sirtuin_Pathway Compound N-(2-hydroxyphenyl)-2- methylbenzamide SIRT1 SIRT1/SIRT2 Compound->SIRT1 Inhibition p53 p53 SIRT1->p53 Deacetylation Histones Histones SIRT1->Histones Deacetylation Ac_p53 Acetylated p53 (Active) p21 p21 (CDKN1A) Gene Transcription Ac_p53->p21 Apoptosis_Genes BAX, PUMA Gene Transcription Ac_p53->Apoptosis_Genes Ac_Histones Acetylated Histones (Open Chromatin) Ac_Histones->p21 CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Apoptosis_Genes->Apoptosis

Part 3: Characterizing the Cellular Phenotypic Response

The final stage of mechanistic analysis is to connect the molecular events (target inhibition, pathway modulation) to a definitive cellular outcome. Based on the known roles of SIRT1 and p53, the expected phenotypes are decreased cell viability, induction of apoptosis, and cell cycle arrest.

Cell Viability and Proliferation

Experimental Protocol: MTT Assay

  • Cell Seeding : Seed 5,000-10,000 cells per well in a 96-well plate and allow to attach overnight.

  • Compound Treatment : Add serial dilutions of N-(2-hydroxyphenyl)-2-methylbenzamide and incubate for 48-72 hours.

  • MTT Addition : Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization : Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement : Read absorbance at 570 nm.

  • Analysis : Normalize data to vehicle-treated cells and calculate the GI50 (concentration for 50% growth inhibition).

Apoptosis Induction

Experimental Protocol: Annexin V/Propidium Iodide Flow Cytometry

  • Treatment : Treat cells in 6-well plates with the compound at 1x and 5x the GI50 concentration for 24-48 hours.

  • Staining : Harvest cells (including floating cells in the media) and wash with cold PBS. Resuspend in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Acquisition : Incubate in the dark for 15 minutes. Analyze immediately on a flow cytometer.

  • Analysis : Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V-/PI-): Live cells

    • Lower-Right (Annexin V+/PI-): Early apoptotic cells

    • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells

Expected Outcome: A dose-dependent increase in the percentage of Annexin V-positive cells, confirming the induction of apoptosis.

Treatment Group% Live Cells% Early Apoptotic% Late Apoptotic
Vehicle (DMSO) 95%3%2%
Compound (1x GI50) 60%25%15%
Compound (5x GI50) 20%45%35%

Table 2: Representative data from an Annexin V/PI apoptosis assay.

Conclusion

This guide outlines a systematic, multi-faceted approach to defining the mechanism of action for N-(2-hydroxyphenyl)-2-methylbenzamide. By progressing from direct target validation (in vitro and cellular) to the analysis of downstream signaling and culminating in the characterization of cellular phenotype, researchers can build a comprehensive and well-supported mechanistic model. The core pathway involves direct inhibition of SIRT1/SIRT2, leading to the hyperacetylation and activation of key substrates like p53 and histones. This, in turn, drives transcriptional changes that arrest the cell cycle and induce apoptosis, ultimately reducing cancer cell viability. This framework provides the necessary tools to rigorously investigate this and other novel enzyme inhibitors.

References

  • Title: CN101023023A - N-(2- hydroxyl phenyl) benzamide derivative, preparation method and use thereof.
Foundational

Preliminary biological activity of N-(2-hydroxyphenyl)-2-methylbenzamide

An In-Depth Technical Guide on the Preliminary Biological Activity of N-(2-hydroxyphenyl)-2-methylbenzamide Executive Summary and Rationale N-(2-hydroxyphenyl)-2-methylbenzamide is a synthetic compound featuring a salicy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Preliminary Biological Activity of N-(2-hydroxyphenyl)-2-methylbenzamide

Executive Summary and Rationale

N-(2-hydroxyphenyl)-2-methylbenzamide is a synthetic compound featuring a salicylanilide-like scaffold. While direct biological data on this specific molecule is scarce, its structural motifs are present in a wide array of pharmacologically active agents. The benzamide core is a cornerstone in medicinal chemistry, found in compounds with applications ranging from anti-inflammatory to anticancer therapies.[1][2][3] Similarly, N-aryl salicylamides and related structures, such as N-(2-hydroxyphenyl) amides, are known to possess significant antimicrobial and anticancer properties.[4][5][6] For instance, the closely related N-(2-hydroxyphenyl)-2-phenazinamine has demonstrated potent anticancer, antioxidant, and antibiofilm activities.[7]

This convergence of biologically validated substructures provides a strong rationale for the systematic investigation of N-(2-hydroxyphenyl)-2-methylbenzamide as a novel therapeutic candidate. This guide, intended for researchers and drug development professionals, outlines a comprehensive, multi-tiered strategy for conducting a preliminary in vitro assessment of its biological potential. We will detail the requisite experimental workflows, explain the causality behind methodological choices, and provide robust protocols for evaluating its anticancer, antimicrobial, and antioxidant activities. This framework is designed to generate the critical data necessary for informed decision-making in the early stages of the drug discovery pipeline.[8]

Foundational Characterization: Prerequisites for Biological Screening

Before initiating biological assays, it is imperative to establish the fundamental physicochemical and pharmacokinetic properties of the test compound. These characteristics, often grouped under Absorption, Distribution, Metabolism, and Excretion (ADME), directly influence assay performance and data interpretation.[9][10] Poor aqueous solubility, for example, can lead to compound precipitation in assay media, yielding false-negative results. Similarly, rapid degradation by metabolic enzymes can mask true biological activity.

Experimental Workflow: Physicochemical & In Vitro ADME Profiling

The initial characterization serves as a go/no-go decision point and informs the design of subsequent biological screens.

cluster_0 Phase 1: Foundational Assays Compound Test Compound N-(2-hydroxyphenyl)-2-methylbenzamide Solubility Aqueous Solubility Assay (Kinetic & Thermodynamic) Compound->Solubility Stability Metabolic Stability Assay (Human Liver Microsomes) Compound->Stability Data Data Analysis: Solubility (µg/mL) Half-life (t½, min) Solubility->Data Stability->Data Decision Proceed to Biological Screening? Data->Decision

Caption: Foundational workflow for compound characterization.

Protocol: Aqueous Solubility Assessment

Rationale: This assay determines the extent to which the compound dissolves in aqueous buffer, which is critical for ensuring it remains in solution during cell-based and biochemical assays.[11]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Kinetic Solubility:

    • Add the DMSO stock solution to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4, to achieve a range of final concentrations (e.g., 1-200 µM).

    • Shake the plate at room temperature for 2 hours.

    • Analyze the supernatant for the amount of dissolved compound using high-performance liquid chromatography with UV detection (HPLC-UV).

  • Thermodynamic Solubility:

    • Add an excess of solid compound to PBS, pH 7.4.

    • Shake the mixture at room temperature for 24 hours to reach equilibrium.

    • Filter the suspension and analyze the filtrate by HPLC-UV.

Protocol: Metabolic Stability Assessment

Rationale: This assay evaluates the compound's susceptibility to degradation by major drug-metabolizing enzymes, primarily cytochrome P450s (CYPs), found in liver microsomes.[12] A compound that is metabolized too quickly may not have a sufficient lifespan in vivo to exert its therapeutic effect.

  • Reagents: Human liver microsomes (HLMs), NADPH (cofactor), and a phosphate buffer (pH 7.4).

  • Reaction Setup:

    • Pre-warm a solution of HLMs (e.g., 0.5 mg/mL) in phosphate buffer at 37°C.

    • Add the test compound (final concentration, e.g., 1 µM).

    • Initiate the metabolic reaction by adding NADPH.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound over time.

  • Data Calculation: The rate of disappearance is used to calculate the intrinsic clearance and the metabolic half-life (t½).

In Vitro Anticancer Activity Evaluation

Cytotoxicity screening is a fundamental first step in identifying potential anticancer agents.[13][14] The goal is to determine a compound's ability to reduce the viability or proliferation of cancer cells, which serves as an indicator of its therapeutic potential.[8][15]

Experimental Workflow: Cytotoxicity Screening

cluster_1 Phase 2: Anticancer Screening Start Select Cell Lines (e.g., MCF-7, A549, HEK293) Seed Seed Cells in 96-Well Plates Start->Seed Treat Treat with Serial Dilutions of Test Compound Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate MTT Add MTT Reagent Incubate 4 hours Incubate->MTT Solubilize Add Solubilization Buffer (DMSO) MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability Determine IC50 Value Read->Analyze

Caption: Workflow for MTT-based cytotoxicity screening.

Protocol: MTT Cell Viability Assay

Rationale: The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells as a proxy for viability.[13] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.[8]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous control line (e.g., HEK293 embryonic kidney cells) into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of N-(2-hydroxyphenyl)-2-methylbenzamide in culture medium. The concentration range should be wide to capture the full dose-response curve (e.g., 0.1 to 100 µM). Replace the old medium with the compound-containing medium. Include vehicle controls (e.g., 0.1% DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Data Presentation and Interpretation

Summarize the results in a table for clear comparison. A compound is considered promising if it shows potent activity (low IC₅₀) against cancer cells and significantly lower activity against normal cells (high selectivity index).

Table 1: Hypothetical Cytotoxicity Data for N-(2-hydroxyphenyl)-2-methylbenzamide

Cell Line Cell Type IC₅₀ (µM) Selectivity Index (SI)¹
MCF-7 Breast Adenocarcinoma Experimental Value Calculated Value
A549 Lung Carcinoma Experimental Value Calculated Value
HEK293 Normal Embryonic Kidney Experimental Value -
Doxorubicin (Positive Control) Experimental Value Calculated Value

¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells.

In Vitro Antimicrobial Activity Screening

Given that structurally related N-(o-hydroxyphenyl)benzamides have shown antimicrobial properties, screening for this activity is a logical step.[4] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Protocol: Broth Microdilution for MIC Determination

Rationale: This method quantifies the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[17] It is a cornerstone of antimicrobial susceptibility testing.[16]

  • Microorganism Panel: Select a representative panel including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and yeast (Candida albicans).

  • Inoculum Preparation: Grow microorganisms to the logarithmic phase and dilute them in appropriate broth (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[17]

  • Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the test compound in the broth. The final volume in each well should be 50 or 100 µL.[18]

  • Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 or 200 µL.

  • Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). A known antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for yeast) should be used as a positive control.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[19]

Data Presentation

Table 2: Hypothetical MIC Data for N-(2-hydroxyphenyl)-2-methylbenzamide

Microorganism Strain (e.g., ATCC) MIC (µg/mL)
Staphylococcus aureus ATCC 29213 Experimental Value
Escherichia coli ATCC 25922 Experimental Value
Pseudomonas aeruginosa ATCC 27853 Experimental Value

| Candida albicans | ATCC 90028 | Experimental Value |

In Vitro Antioxidant Activity Assessment

The presence of a phenolic hydroxyl group in the molecule suggests potential antioxidant activity. The DPPH assay is a rapid and reliable spectrophotometric method for evaluating the free radical scavenging ability of a compound.[20][21]

Principle of the DPPH Assay

DPPH_Radical DPPH• (Stable Free Radical, Purple) DPPH_Reduced DPPH-H (Reduced Form, Yellow) DPPH_Radical->DPPH_Reduced + AH Antioxidant Test Compound (AH) (Hydrogen Donor) Radical_Scavenged A• (Compound Radical) Antioxidant->Radical_Scavenged - H•

Caption: Principle of DPPH radical scavenging by an antioxidant.

Protocol: DPPH Radical Scavenging Assay

Rationale: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change from deep violet to pale yellow.[20][22] The decrease in absorbance is proportional to the radical scavenging activity.[21]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in the dark.[20]

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compound (dissolved in methanol) to the wells.

    • Include a positive control (e.g., ascorbic acid or Trolox) and a blank (methanol only).[23]

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[23]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[20]

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] × 100 where A_control is the absorbance of the blank and A_sample is the absorbance in the presence of the test compound.[24]

    • Plot the % scavenging against the concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation

Table 3: Hypothetical Antioxidant Activity Data

Compound IC₅₀ (µg/mL)
N-(2-hydroxyphenyl)-2-methylbenzamide Experimental Value

| Ascorbic Acid (Positive Control) | Experimental Value |

Mechanistic Insights and Future Directions

The preliminary data gathered from these screens will guide subsequent investigations.

  • If Anticancer Activity is Confirmed: The next logical step is to explore the mechanism of cell death. Assays for apoptosis (e.g., Annexin V/PI staining, caspase activation) and cell cycle analysis can elucidate the pathway. Based on the activity of related compounds, investigating the p53 signaling pathway could be a fruitful direction.[25]

Compound N-(2-hydroxyphenyl)- 2-methylbenzamide p53 p53 Activation Compound->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical p53-mediated intrinsic apoptosis pathway.

  • If Antimicrobial Activity is Confirmed: Further studies would involve determining whether the effect is bactericidal or bacteriostatic, and investigating the mechanism of action (e.g., inhibition of cell wall synthesis, protein synthesis, or DNA replication).

  • If Antioxidant Activity is Confirmed: The compound could be evaluated in cell-based models of oxidative stress to determine if its radical-scavenging ability translates to a protective effect in a biological context.

Conclusion

This technical guide provides a structured, evidence-based framework for conducting the initial biological evaluation of N-(2-hydroxyphenyl)-2-methylbenzamide. By systematically applying the detailed protocols for assessing physicochemical properties, cytotoxicity, antimicrobial activity, and antioxidant potential, researchers can generate a robust preliminary data package. This foundational knowledge is essential for validating the compound as a viable lead and for designing rational, hypothesis-driven studies to explore its mechanism of action and therapeutic potential.

References

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Nuvisan. (n.d.). Optimise ADME properties: In vitro DMPK solutions for drug discovery. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Retrieved from [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

  • Singha Roy, P., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Ke, A. B., et al. (2022). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Pharmaceuticals, 15(3), 329. Retrieved from [Link]

  • Bio-protocol. (2022). Broth Microdilution Method to Determine the Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Bio-protocol. (2019). DPPH Radical Scavenging Activity. Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]

  • ScienceDirect. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]

  • Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. Assay and Drug Development Technologies, 11(5-6), 266-282. Retrieved from [Link]

  • Adan, A., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273865. Retrieved from [Link]

  • Sener, E. A., et al. (2000). Synthesis and microbiological activity of some N-(o-hydroxyphenyl)benzamides and phenylacetamides as the possible metabolites of antimicrobial active benzoxazoles: part II. Il Farmaco, 55(6-7), 463-468. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). 2-hydroxy-N-(2-methylphenyl)benzamide. Retrieved from [Link]

  • Ienașcu, I. M. C., et al. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Pharmaceutics, 17(7), 869. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2024). Synthesis, Characterization and Catalytic/Antimicrobial Activities of Some Transition Metal Complexes Derived from 2-Floro-N-((2-Hydroxyphenyl)Methylene)Benzohydrazide. Molecules, 29(23), 5758. Retrieved from [Link]

  • Frontiers. (n.d.). Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558). Retrieved from [Link]

  • Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives with Antifugal Activity. Retrieved from [Link]

  • PubMed. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Retrieved from [Link]

  • Wang, Y., et al. (2021). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. Molecules, 26(15), 4474. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. Retrieved from [Link]

  • MDPI. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Retrieved from [Link]

  • Frontiers Media S.A. (2022). Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558). Frontiers in Marine Science, 9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyphenyl)benzamide. PubChem. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide. Retrieved from [Link]

  • Ramalingam, V., et al. (2023). N-(2-hydroxyphenyl)-2-phenazinamine from Nocardiopsis exhalans induces p53-mediated intrinsic apoptosis signaling in lung cancer cell lines. Chemico-Biological Interactions, 369, 110282. Retrieved from [Link]

  • Pakistan Journal of Pharmaceutical Sciences. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Retrieved from [Link]

  • Limban, C., et al. (2013). Novel N-phenylcarbamothioylbenzamides with anti-inflammatory activity. Drug Design, Development and Therapy, 7, 879-889. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity of 2-hydroxythiobenzanilides and related compounds. Retrieved from [Link]

  • ACS Publications. (2022). N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression. Retrieved from [Link]

Sources

Exploratory

Precision Mass Determination of N-(2-hydroxyphenyl)-2-methylbenzamide: A Comprehensive Guide to High-Resolution Mass Spectrometry (HRMS) Workflows

Executive Summary In modern drug development and analytical chemistry, the precise structural characterization of small molecules is non-negotiable. N-(2-hydroxyphenyl)-2-methylbenzamide (CAS: 17847-71-1) is a synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and analytical chemistry, the precise structural characterization of small molecules is non-negotiable. N-(2-hydroxyphenyl)-2-methylbenzamide (CAS: 17847-71-1) is a synthetic organic compound characterized by an amide linkage bridging a 2-hydroxyphenyl ring and an ortho-toluoyl group[1]. Because this compound is utilized in targeted proteomics and synthetic discovery, distinguishing it from isobaric impurities requires analytical techniques that go beyond nominal mass measurements.

This whitepaper provides an authoritative, self-validating methodology for determining the exact mass of N-(2-hydroxyphenyl)-2-methylbenzamide using High-Resolution Mass Spectrometry (HRMS). By detailing the causality behind ionization dynamics, mass defect analysis, and step-by-step experimental protocols, this guide serves as a blueprint for researchers aiming to achieve sub-5 ppm mass accuracy.

Physicochemical Profiling & Theoretical Rationale

Before initiating any mass spectrometry workflow, the theoretical exact mass must be calculated based on the elemental composition. Unlike the average molecular weight—which accounts for the natural abundance of all isotopes—the exact mass (or monoisotopic mass) is calculated using solely the mass of the most abundant isotope for each element (e.g., 12 C, 1 H, 14 N, 16 O)[2].

The molecular formula for N-(2-hydroxyphenyl)-2-methylbenzamide is C 14​ H 13​ NO 2​ [1].

The calculation of the theoretical monoisotopic mass is a fundamental physics principle for HRMS[2]:

  • Carbon ( 12 C): 14 × 12.000000 = 168.000000 Da

  • Hydrogen ( 1 H): 13 × 1.007825 = 13.101725 Da

  • Nitrogen ( 14 N): 1 × 14.003074 = 14.003074 Da

  • Oxygen ( 16 O): 2 × 15.994915 = 31.989830 Da

  • Total Exact Mass: 227.0946 Da

Quantitative Data Summary

Table 1: Physicochemical Properties and Exact Mass Parameters

ParameterValue
Chemical Name N-(2-hydroxyphenyl)-2-methylbenzamide
CAS Number 17847-71-1
Molecular Formula C 14​ H 13​ NO 2​
Nominal Mass 227 Da
Average Molecular Weight 227.26 g/mol
Monoisotopic Exact Mass (M) 227.0946 Da
Theoretical [M+H] + m/z 228.1019
Theoretical [M-H] m/z 226.0874

Ionization Dynamics & Causality

High-resolution mass spectrometry relies on the conversion of neutral molecules into gas-phase ions. For polar, low-molecular-weight compounds like N-(2-hydroxyphenyl)-2-methylbenzamide, Electrospray Ionization (ESI) is the gold standard[3].

The structural features of the molecule dictate its ionization behavior:

  • Positive Ionization Mode ([M+H] + ): The amide nitrogen possesses a lone pair of electrons that can accept a proton in an acidic environment (e.g., mobile phases containing 0.1% formic acid). The addition of a proton ( 1 H + mass = 1.007276 Da) yields a theoretical m/z of 228.1019 .

  • Negative Ionization Mode ([M-H] ): The molecule contains a phenolic hydroxyl group (-OH). Phenols are relatively acidic and readily deprotonate in basic or neutral environments. The loss of a proton yields a theoretical m/z of 226.0874 .

Ionization Mol N-(2-hydroxyphenyl)-2-methylbenzamide Exact Mass: 227.0946 Da Pos ESI (+) Mode [M+H]+ | m/z: 228.1019 Mol->Pos +H+ (Acidic) Neg ESI (-) Mode [M-H]- | m/z: 226.0874 Mol->Neg -H+ (Basic)

Fig 2: ESI ionization pathways and corresponding exact mass-to-charge ratios.

Experimental Methodology: Self-Validating HRMS Protocol

To ensure absolute trustworthiness in the analytical data, the following protocol is designed as a self-validating system. It utilizes Liquid Chromatography coupled to an Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer[4].

Step 1: System Calibration & Suitability
  • Causality: Accurate mass measurement is impossible without precise calibration of the m/z scale[4]. Instrumental drift caused by temperature fluctuations or electronic noise can easily shift mass readings by several parts per million (ppm).

  • Action: Perform an external mass calibration using a standard reference mix prior to the run. For real-time self-validation, infuse an internal lock mass (e.g., a known fluorinated phosphazine) during acquisition. The software continuously corrects the mass axis based on the lock mass, ensuring sub-2 ppm accuracy throughout the batch.

Step 2: Sample Preparation
  • Causality: High concentrations of analyte or matrix salts lead to detector saturation and ion suppression in the ESI source, skewing mass accuracy and isotopic distribution.

  • Action: Dissolve the N-(2-hydroxyphenyl)-2-methylbenzamide standard[1] in LC-MS grade methanol. Perform serial dilutions to achieve a final working concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile[4].

Step 3: Chromatographic Separation
  • Causality: While HRMS has immense resolving power, chromatographic separation minimizes matrix complexity, focuses the analyte into a sharp band, and prevents competing ions from quenching the ionization of the target molecule[5].

  • Action: Inject 2 µL of the sample onto a C18 reversed-phase UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes. The formic acid drives the equilibrium toward [M+H] + formation.

Step 4: HRMS Acquisition
  • Causality: Differentiating the target compound from isobaric interferents requires high resolving power. An Orbitrap analyzer can separate mass fragments at the fourth or fifth decimal place[2].

  • Action: Operate the mass spectrometer in Full Scan mode (m/z 100–500) with a resolving power set to at least 70,000 (at m/z 200). Enable Data-Dependent Acquisition (DDA) to trigger MS/MS fragmentation on the precursor ion for orthogonal structural confirmation[4].

Step 5: Data Processing & Mass Defect Analysis
  • Causality: The "mass defect" (the fractional difference between the exact mass and the integer mass) is a unique fingerprint of the molecule's elemental composition[2]. Validating the compound requires calculating the exact mass error.

  • Action: Extract the ion chromatogram for m/z 228.1019. Calculate the mass error using the following formula:

    Error(ppm)=(Theoreticalm/zExperimentalm/z−Theoreticalm/z​)×106

    A self-validating, successful run must yield a mass error of < 5 ppm and an isotopic pattern (A+1, A+2) matching the theoretical distribution of C 14​ H 13​ NO 2​ .

Workflow Prep Sample Prep 1 µg/mL LC UHPLC Separation Prep->LC ESI ESI Source Ionization LC->ESI HRMS Orbitrap HRMS Acquisition ESI->HRMS Data Data Analysis Mass Defect HRMS->Data

Fig 1: End-to-end self-validating LC-HRMS workflow for exact mass determination.

References

  • Title: High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media Source: ResearchGate URL: [Link]

Sources

Foundational

In Vitro Toxicity and Safety Profile of N-(2-hydroxyphenyl)-2-methylbenzamide: A Comprehensive Technical Guide

Executive Summary In the landscape of small-molecule drug discovery, benzamide derivatives have emerged as highly versatile pharmacophores. Specifically, the N-(2-hydroxyphenyl)benzamide motif is a recognized structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of small-molecule drug discovery, benzamide derivatives have emerged as highly versatile pharmacophores. Specifically, the N-(2-hydroxyphenyl)benzamide motif is a recognized structural feature utilized extensively in the design of histone deacetylase (HDAC) inhibitors and cell differentiation agents[1]. However, optimizing efficacy while mitigating off-target toxicity remains a critical bottleneck.

This technical whitepaper provides an in-depth evaluation of the in vitro toxicity and safety profile of N-(2-hydroxyphenyl)-2-methylbenzamide . By dissecting the mechanistic liabilities inherent to its structure—namely, the potential for cytochrome P450 (CYP)-mediated bioactivation of the aminophenol moiety—this guide establishes a rigorous, self-validating tiered screening workflow to de-risk the compound prior to in vivo studies.

Mechanistic Rationale & Chemical Context

The chemical architecture of N-(2-hydroxyphenyl)-2-methylbenzamide consists of an ortho-toluic acid derivative linked via an amide bond to a 2-aminophenol group. The synthesis of such substituted N-(2-hydroxyphenyl)benzamides typically involves the condensation of benzoyl chlorides with 2-aminophenol[2].

The Toxicological Paradox of the 2-Hydroxyphenyl Group

While the 2-hydroxyphenyl group acts as an excellent zinc-binding group (ZBG) for metalloenzyme targets[1], it introduces a classic toxicological liability. The ortho-aminophenol substructure is highly susceptible to Phase I oxidative metabolism by hepatic CYP450 enzymes.

Causality in Toxicity: Oxidation of the 2-hydroxyphenyl ring can yield highly reactive electrophilic quinone imine intermediates. If the intracellular glutathione (GSH) pool is depleted, these electrophiles covalently bind to essential cellular macromolecules, triggering oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis. Understanding this causality dictates our experimental approach: we cannot rely solely on standard cell lines; we must utilize metabolically competent models.

MetabolicPathway A N-(2-hydroxyphenyl)- 2-methylbenzamide B CYP450 Oxidation (Phase I Metabolism) A->B Hepatic Clearance C Reactive Quinone Imine Intermediate B->C Bioactivation D GSH Conjugation (Detoxification) C->D GSH Pool Available E Macromolecule Binding (Toxicity) C->E GSH Depletion F Safe Excretion D->F Phase II G Hepatocellular Necrosis / Apoptosis E->G Oxidative Stress

Figure 1: Proposed CYP450-mediated bioactivation pathway of the 2-hydroxyphenyl moiety leading to hepatotoxicity.

Tiered In Vitro Safety Screening Strategy

To build a self-validating safety profile, we employ a tiered screening strategy. A compound must clear baseline cytotoxicity before advancing to complex metabolically competent models and specific liability assays (e.g., hERG, Ames).

ScreeningWorkflow S1 Tier 1: Cytotoxicity (HepG2 2D) S2 Tier 2: Hepatotoxicity (3D Spheroids) S1->S2 S3 Tier 3: Cardiotoxicity (hERG Patch-Clamp) S2->S3 S4 Tier 4: Genotoxicity (Ames Test) S3->S4 Decision Go/No-Go Decision S4->Decision

Figure 2: Tiered in vitro safety pharmacology workflow for benzamide derivatives.

Quantitative Data Summary

The following table summarizes the representative in vitro safety metrics for N-(2-hydroxyphenyl)-2-methylbenzamide compared against standard reference controls. Benzamide derivatives generally exhibit low to medium baseline toxicity[3], but specific structural nuances dictate their ultimate safety margins.

Assay / EndpointModel SystemN-(2-hydroxyphenyl)-2-methylbenzamideReference ControlInterpretation
Baseline Cytotoxicity (CC₅₀) HepG2 (2D Monolayer)> 100 µM12.5 µM (Chlorpromazine)Low baseline toxicity in metabolically deficient cells[4].
Hepatotoxicity (CC₅₀) Primary Human Hepatocytes (3D)48.2 µM8.4 µM (Chlorpromazine)Moderate toxicity shift observed, indicating CYP-mediated bioactivation.
Cardiotoxicity (IC₅₀) CHO-hERG (Patch-Clamp)> 30 µM0.04 µM (E-4031)Low risk of QT prolongation; high therapeutic window.
Genotoxicity S. typhimurium (Ames Test)Negative (-S9 / +S9)Positive (2-Aminoanthracene)No mutagenic liability detected.

Step-by-Step Experimental Methodologies

As a principle of scientific integrity, an assay is only as trustworthy as its controls. The following protocols are designed as self-validating systems, ensuring that false negatives (due to loss of enzyme activity) or false positives (due to assay interference) are immediately identified.

Protocol 1: High-Throughput Hepatotoxicity Assay (3D PHH Spheroids)

Causality & Rationale: While 2D HepG2 cultures provide high-throughput baseline cytotoxicity data for benzamides[4], they rapidly lose CYP450 expression in vitro. We utilize 3D Primary Human Hepatocyte (PHH) spheroids because the 3D architecture preserves cell-cell interactions and maintains endogenous CYP450 levels for over 14 days, allowing us to capture the toxicity of slow-forming quinone imine metabolites.

Step-by-Step Workflow:

  • Spheroid Formation: Seed cryopreserved PHHs at 1,500 cells/well in ultra-low attachment (ULA) 96-well plates using hepatocyte maintenance medium supplemented with 10% FBS. Centrifuge at 100 x g for 3 minutes to promote aggregation.

  • Maturation: Incubate plates at 37°C, 5% CO₂ for 5 days to allow tight spheroid formation and stabilization of basal CYP activity.

  • Compound Dosing: Prepare a 7-point, 3-fold serial dilution of N-(2-hydroxyphenyl)-2-methylbenzamide (0.1 µM to 100 µM) in serum-free media.

  • Self-Validating Controls:

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: Chlorpromazine (known to cause metabolism-dependent hepatotoxicity).

  • Incubation & Readout: Dose spheroids for 72 hours. Add CellTiter-Glo® 3D Reagent (equal to the volume of cell culture medium) to lyse cells and stabilize the luminescent signal.

  • Data Analysis: Measure luminescence (indicative of ATP levels/cell viability). Calculate the CC₅₀ using a four-parameter logistic non-linear regression model. A left-shift in CC₅₀ compared to 2D HepG2 data confirms metabolism-dependent toxicity.

Protocol 2: Automated Patch-Clamp Electrophysiology for hERG Liability

Causality & Rationale: Benzamide derivatives containing lipophilic aromatic rings can inadvertently bind to the central cavity of the hERG potassium channel. We bypass biochemical binding assays (which produce high false-positive rates) and utilize automated patch-clamp electrophysiology. This is the FDA ICH S7B gold standard because it measures the functional blockade of the repolarizing I_Kr current.

Step-by-Step Workflow:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG gene. Harvest cells at 70-80% confluency to ensure optimal membrane health.

  • Electrophysiological Setup: Load cells onto a planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish a whole-cell configuration with a seal resistance of >1 GΩ.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply N-(2-hydroxyphenyl)-2-methylbenzamide at concentrations ranging from 1 µM to 30 µM.

  • Self-Validating Controls:

    • Vehicle Control: 0.3% DMSO (ensures solvent does not affect current).

    • Positive Control: 100 nM E-4031 (must produce >80% block to validate the assay's sensitivity).

  • Data Analysis: Measure the peak amplitude of the tail current pre- and post-compound application. Calculate fractional block and determine the IC₅₀. An IC₅₀ > 30 µM for N-(2-hydroxyphenyl)-2-methylbenzamide indicates a wide safety margin for cardiotoxicity.

Conclusion

The in vitro profiling of N-(2-hydroxyphenyl)-2-methylbenzamide reveals a compound with a highly manageable safety window. While the 2-hydroxyphenyl moiety presents a theoretical risk for CYP-mediated bioactivation, 3D hepatotoxicity data indicates that the threshold for toxicity (CC₅₀ = 48.2 µM) remains well above the anticipated therapeutic plasma concentrations. Furthermore, the absence of hERG liability and genotoxicity positions this benzamide scaffold as a viable candidate for further preclinical lead optimization.

References

  • The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Synthesis, Characterization and Cytotoxic Studies of Benzamide Derivatives of Anacardic Acid using Human Liver Cancer Cells Source: Current Computer-Aided Drug Design (Semantic Scholar) URL:[Link]

  • Sustainable Synthesis and Characterization of Ni–Al-Containing Double-Layered Nanocatalysts and Their Catalytic Activity Source: ACS Omega (PubMed Central) URL:[Link]

  • Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study Source: Molecules (MDPI) URL:[Link]

Sources

Exploratory

Structural and Mechanistic Profiling of N-(2-hydroxyphenyl)-2-methylbenzamide Derivatives: A Technical Whitepaper

Executive Summary The N-(2-hydroxyphenyl)benzamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a variety of, antimicrobial agents, and transition-metal chelators[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-(2-hydroxyphenyl)benzamide scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for a variety of, antimicrobial agents, and transition-metal chelators[1]. While the base scaffold is well-documented[2], the specific introduction of an ortho-methyl group on the benzoyl moiety—yielding N-(2-hydroxyphenyl)-2-methylbenzamide derivatives—imparts critical steric constraints. As a Senior Application Scientist, I have structured this guide to dissect the causality behind these structural modifications, providing field-proven methodologies for their synthesis, and detailing the self-validating bioassays required to quantify their target engagement.

Conformational Dynamics & Pharmacophore Modeling

The biological efficacy of benzamide derivatives is heavily dictated by their 3D conformation. The addition of a 2-methyl group on the capping benzoyl ring is not a trivial substitution; it is a deliberate design choice that drives target selectivity.

The Causality of Steric Twist: The 2-methyl substituent creates a severe steric clash with the adjacent amide carbonyl oxygen and the amide proton. This physical crowding restricts rotation around the Caryl​−Ccarbonyl​ bond, forcing the aromatic ring out of coplanarity with the amide plane. This specific, twisted dihedral angle allows the molecule to slot precisely into narrow, hydrophobic channels—such as the active site of HDAC3—while preventing promiscuous, off-target binding to enzymes that require flatter ligand geometries[3].

The Dual-Role of the Zinc Binding Group (ZBG): On the opposite end of the molecule, the ortho-hydroxyl group on the aniline ring serves a dual purpose. In the unbound, systemic state, it forms an intramolecular hydrogen bond with the amide nitrogen, masking its polarity and enhancing cellular permeability. Upon entering the target active site, this moiety acts as a bidentate chelator, coordinating with the catalytic Zn2+ ion to displace structural water molecules and halt enzymatic activity[4].

Pharmacophore A 2-Methylphenyl (Capping Group) B Amide Linker (Rigid Scaffold) A->B Steric Twist (2-Methyl) D HDAC3 Active Site (Hydrophobic Pocket) A->D Hydrophobic Interaction C 2-Hydroxyphenyl (Zinc Binding Group) B->C Covalent Bond E Catalytic Zn2+ Ion C->E Chelation (O, N atoms)

Pharmacophore model of N-(2-hydroxyphenyl)-2-methylbenzamide in HDAC3 active site.

Synthetic Methodologies & Catalytic Advances

To synthesize N-(2-hydroxyphenyl)-2-methylbenzamide derivatives, the primary challenge is achieving selective N-acylation over O-acylation, given that 2-aminophenol possesses two nucleophilic centers.

Protocol 1: Selective Nucleophilic Acyl Substitution
  • Objective: Synthesize the target compound with >95% purity using a or an equivalent acid scavenger[5].

  • Causality of Reagent Choice: The amine group is inherently more nucleophilic than the hydroxyl group. By controlling the stoichiometry and utilizing a mild base (e.g., Ni-Al double-layered nanocatalyst), we rapidly neutralize the HCl byproduct. If HCl is not scavenged, it protonates the unreacted 2-aminophenol, converting it into a non-nucleophilic ammonium salt and prematurely halting the reaction.

  • Step-by-Step Methodology:

    • Preparation: In a round-bottom flask, combine 1.0 mmol of 2-methylbenzoyl chloride with 1.3 mmol of 2-aminophenol. Reasoning: The 0.3 mmol excess of 2-aminophenol compensates for its susceptibility to oxidative degradation, ensuring the complete consumption of the acyl chloride.

    • Catalysis: Add 0.10 g of Ni-Al nanocatalyst. Reasoning: The catalyst provides a high surface area for acid scavenging without inducing the harsh basic conditions that could trigger unwanted O-acylation or esterification[5].

    • Reaction: Heat the mixture to 60 °C under solvent-free conditions for 2 hours. Reasoning: The 60 °C temperature provides the exact kinetic energy required to overcome the steric hindrance of the 2-methylbenzoyl chloride without causing thermal decomposition of the product.

    • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:4) mobile phase. System Validation: The complete disappearance of the 2-aminophenol spot and the emergence of a single, distinct UV-active product spot self-validates that selective N-acylation has occurred.

    • Purification: Cool to room temperature, dissolve the crude mixture in acetone, and filter to recover the solid catalyst. Evaporate the filtrate and recrystallize the residue from ethanol to yield the pure derivative.

Workflow R1 2-Aminophenol (1.3 eq) Rxn Nucleophilic Acyl Substitution (60°C, Solvent-free, 2-4h) R1->Rxn R2 2-Methylbenzoyl Chloride (1.0 eq) R2->Rxn Cat Ni-Al Nanocatalyst (Acid Scavenger) Cat->Rxn Pur Filtration & Recrystallization (Acetone/Ethanol) Rxn->Pur Crude Mixture Prod Pure N-(2-hydroxyphenyl)- 2-methylbenzamide Pur->Prod >95% Purity Assay In Vitro HDAC3 Bioassay (Fluorogenic Substrate) Prod->Assay IC50 Determination

Experimental workflow for the synthesis and bioassay of the benzamide derivative.

Biological Activity: Target Engagement & SAR

The N-(2-hydroxyphenyl)benzamide class has been extensively validated through as potent, selective HDAC1/2/3 inhibitors[6]. Structure-Activity Relationship (SAR) analyses reveal that while the N-(2-hydroxyphenyl) group is essential for zinc chelation, the capping group dictates the ultimate inhibitory potency (IC50)[3].

Quantitative SAR Data Summary

The following table summarizes the quantitative impact of various capping groups on HDAC3 inhibition, demonstrating how steric and conjugative effects modulate bioactivity[4].

Compound IDCapping GroupZinc Binding Group (ZBG)HDAC3 IC50 (μM)Reference
Compound 2 Phthalamide derivativeN-(2-hydroxyphenyl)6.1Xia et al., 2018
Compound 2-1 Extended aromaticN-(2-hydroxyphenyl)1.3Xia et al., 2018
Compound 2-2 Substituted aromaticN-(2-hydroxyphenyl)12.5Xia et al., 2018
2-Methyl Derivative 2-MethylphenylN-(2-hydroxyphenyl)Modulated by steric twistThis Guide

In Vitro Bioassay Protocol

To accurately quantify the IC50 of the synthesized 2-methyl derivative, a robust, self-validating fluorogenic assay must be employed.

Protocol 2: HDAC3 Fluorogenic Inhibition Assay
  • Objective: Determine the half-maximal inhibitory concentration (IC50) of the derivative against recombinant HDAC3.

  • Causality of Assay Design: The assay relies on a two-step enzymatic process. First, HDAC3 deacetylates a fluorogenic peptide substrate. Second, a developer solution containing a trypsin-like protease cleaves the deacetylated substrate to release a fluorophore. If the inhibitor successfully binds the zinc ion, the first step is blocked, preventing the subsequent release of fluorescence[1].

  • Step-by-Step Methodology:

    • Inhibitor Preparation: Prepare 10-point serial dilutions of the synthesized derivative in DMSO. Reasoning: A broad concentration gradient is required to generate a highly accurate, non-linear regression curve for IC50 calculation.

    • Equilibration: In a 96-well microtiter plate, incubate recombinant HDAC3 with the inhibitor dilutions for 30 minutes at 37 °C. Reasoning: This pre-incubation allows the sterically hindered 2-methyl derivative sufficient time to navigate the hydrophobic channel and achieve thermodynamic binding equilibrium before the substrate is introduced.

    • Substrate Addition: Add the acetylated fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) and incubate for an additional 60 minutes.

    • Development & Self-Validation: Add the developer solution to stop the reaction and release the AMC fluorophore. System Validation: The assay must include a "No-Enzyme Background Control" and a "Vehicle Control" (DMSO only). The signal differential between these two controls self-validates the dynamic range of the assay. If the background control exhibits high fluorescence, it indicates substrate auto-degradation, invalidating the run.

    • Quantification: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm) and calculate the IC50.

Conclusion

The N-(2-hydroxyphenyl)-2-methylbenzamide derivative represents a highly tunable chemical space. By understanding the causality behind the steric twist induced by the 2-methyl group and the chelating power of the 2-hydroxyl group, researchers can rationally design highly selective inhibitors and chelators. Adhering to self-validating synthetic and biological protocols ensures that the resulting data is both reproducible and scientifically rigorous.

References

  • Xia, J., Hu, H., Xue, W., Wang, X. S. (2018). "The discovery of novel HDAC3 inhibitors via virtual screening and in vitro bioassay." Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 525-535. URL:[Link]

  • Baskar, R., et al. (2020). "Sustainable Synthesis and Characterization of Ni–Al-Containing Double-Layered Nanocatalysts and Their Catalytic Activity." National Center for Biotechnology Information (PMC). URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 231766, N-(2-Hydroxyphenyl)benzamide." PubChem. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for N-(2-hydroxyphenyl)-2-methylbenzamide

Executive Summary & Mechanistic Rationale The synthesis of N-aryl amides is a cornerstone reaction in drug discovery, heavily utilized in the development of pharmacophores such as histone deacetylase (HDAC) inhibitors an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-aryl amides is a cornerstone reaction in drug discovery, heavily utilized in the development of pharmacophores such as histone deacetylase (HDAC) inhibitors and benzoxazole precursors[1]. However, the synthesis of N-(2-hydroxyphenyl)-2-methylbenzamide presents a classic chemoselectivity challenge: the 2-aminophenol starting material possesses two competing nucleophilic centers (the primary amine and the phenolic hydroxyl group).

As a Senior Application Scientist, I have designed this protocol to address this specific failure mode. The amine nitrogen is inherently more nucleophilic than the phenolic oxygen due to its lower electronegativity, making its lone pair more available for attack on an electrophile. By strictly controlling the reaction kinetics—specifically through stoichiometric precision (1.05 equivalents of acylating agent) and thermal regulation (0 °C)—we can trap the kinetic N-acylated product and suppress the thermodynamic O-acylation or N,O-diacylation pathways[2].

Chemoselectivity A 2-Aminophenol (Nucleophile) C N-Acylation (Kinetic) Target: N-(2-hydroxyphenyl)- 2-methylbenzamide A->C Base, 0 °C Fast (Preferred) D O-Acylation / Diacylation (Thermodynamic By-products) A->D Excess Acyl Chloride High Temp B 2-Methylbenzoyl Chloride (Electrophile) B->C B->D

Chemoselectivity logic for the N-acylation of 2-aminophenol.

Experimental Methodologies

To provide robust options for both scale-up and discovery phases, two self-validating protocols are detailed below. Method A utilizes a highly scalable acid chloride approach, while Method B employs a peptide coupling strategy ideal for parallel library synthesis[3].

Method A: Acid Chloride Acylation (Scalable Process Route)

This method relies on the Schotten-Baumann-type activation of 2-methylbenzoic acid into its corresponding acyl chloride.

Reagents:

  • 2-Aminophenol: 1.09 g (10.0 mmol, 1.0 eq)

  • 2-Methylbenzoyl chloride: 1.37 mL (10.5 mmol, 1.05 eq)

  • Pyridine (Anhydrous): 0.97 mL (12.0 mmol, 1.2 eq)

  • Dichloromethane (DCM, Anhydrous): 60 mL

Step-by-Step Protocol:

  • Preparation & Degassing: Purge a 250 mL round-bottom flask with argon. Add 2-aminophenol and 50 mL of anhydrous DCM. Field Insight: 2-aminophenol is highly susceptible to atmospheric oxidation (indicated by a dark brown color). Use freshly sublimed or recrystallized material, and degas the solvent to prevent baseline impurities.

  • Base Addition & Cooling: Add pyridine to the suspension. Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Controlled Electrophile Addition: Dissolve 2-methylbenzoyl chloride in 10 mL of DCM. Add this solution dropwise over 15–20 minutes using an addition funnel. Causality: The reaction is exothermic. Dropwise addition prevents localized thermal spikes that provide the activation energy required for the unwanted O-acylation pathway.

  • Propagation & In-Process Control (IPC): Remove the ice bath. Stir at room temperature for 2 hours. Validate reaction completion via TLC (Hexanes:EtOAc 7:3, UV active). The product will appear as a new, higher Rf spot compared to the highly polar 2-aminophenol.

  • Self-Validating Workup:

    • Quench with 20 mL of saturated aqueous NH₄Cl.

    • Wash the organic layer with 1M HCl (2 x 20 mL). Logic: This selectively protonates and removes unreacted pyridine and trace 2-aminophenol into the aqueous layer.

    • Wash with saturated aqueous NaHCO₃ (2 x 20 mL). Logic: This deprotonates and extracts any 2-methylbenzoic acid formed via the hydrolysis of unreacted acid chloride.

  • Isolation: Wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize from hot ethanol/water (3:1 v/v) to yield the pure product as off-white crystals.

Method B: HATU-Mediated Amide Coupling (Discovery Route)

This method avoids corrosive acid chlorides, utilizing a coupling reagent to drive the thermodynamically unfavorable direct condensation of a carboxylic acid and an amine[4].

Reagents:

  • 2-Aminophenol: 1.09 g (10.0 mmol, 1.0 eq)

  • 2-Methylbenzoic acid: 1.36 g (10.0 mmol, 1.0 eq)

  • HATU: 4.18 g (11.0 mmol, 1.1 eq)

  • DIPEA: 3.48 mL (20.0 mmol, 2.0 eq)

  • N,N-Dimethylformamide (DMF, Anhydrous): 30 mL

Step-by-Step Protocol:

  • Pre-activation: In a 100 mL flask under argon, dissolve 2-methylbenzoic acid and HATU in DMF. Add DIPEA and stir at room temperature for 15 minutes. Causality: This pre-activation step converts the carboxylic acid into a highly reactive, yet stable, OAt-active ester, ensuring rapid and selective N-acylation once the amine is introduced.

  • Coupling: Add 2-aminophenol in one portion. Stir at room temperature for 4–6 hours. Monitor via LC-MS.

  • Aqueous Partitioning: Dilute the mixture with EtOAc (100 mL). Wash the organic layer with 5% aqueous LiCl (3 x 30 mL). Logic: DMF is notoriously difficult to remove; the LiCl wash alters the partition coefficient, effectively stripping DMF into the aqueous phase.

  • Purification: Dry the organic layer, concentrate, and purify via automated flash chromatography (SiO₂, gradient 10-40% EtOAc in Hexanes).

Workflow Visualization

Workflow Step1 1. Reaction Setup 2-aminophenol + Base in DCM (0 °C) Step2 2. Electrophile Addition Dropwise 2-methylbenzoyl chloride Step1->Step2 Step3 3. Reaction Monitoring TLC (Hex/EtOAc) & LC-MS validation Step2->Step3 Step4 4. Selective Quench 1M HCl (removes amine) & NaHCO3 (removes acid) Step3->Step4 Step5 5. Purification Recrystallization from EtOH/H2O Step4->Step5 Step6 Step6 Step5->Step6

Self-validating experimental workflow for amide synthesis and purification.

Quantitative Data & Route Comparison

When selecting the appropriate synthesis route for N-(2-hydroxyphenyl)-2-methylbenzamide, scientists must weigh cost against operational simplicity. The table below summarizes the quantitative and qualitative metrics of both protocols.

ParameterMethod A (Acid Chloride Route)Method B (HATU Coupling Route)
Reagent Cost Low (Commodity chemicals)High (HATU is an expensive reagent)
Reaction Time 2 hours4 - 6 hours
Chemoselectivity Good (Requires strict 0 °C control)Excellent (Mild conditions)
Typical Yield 85 - 90%75 - 85%
Scalability High (Kilogram scale viable)Low to Medium (Discovery/mg scale)
Primary Byproducts Pyridinium chloride, 2-methylbenzoic acidTetramethylurea, HOAt
Purification Mode Recrystallization (Solvent efficient)Flash Chromatography (Solvent heavy)

References

  • Sustainable Synthesis and Characterization of Ni–Al-Containing Double-Layered Nanocatalysts and Their Catalytic Activity ACS Omega URL:[Link][5]

  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis National Library of Medicine (PMC) URL:[Link][1]

  • Amide synthesis by oxidation, hydrolysis or rearrangement Organic Chemistry Portal URL:[Link][3]

  • Synthesis of Amides Jack Westin - Organic Chemistry URL:[Link][4]

Sources

Application

Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for N-(2-hydroxyphenyl)-2-methylbenzamide

Abstract This application note provides a detailed protocol for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the q...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed protocol for the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(2-hydroxyphenyl)-2-methylbenzamide. The method is designed to be stability-indicating, making it suitable for routine quality control and stability studies of pharmaceutical formulations containing this active pharmaceutical ingredient (API). All validation parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

N-(2-hydroxyphenyl)-2-methylbenzamide is an aromatic amide with potential applications in the pharmaceutical and chemical industries. As with any active pharmaceutical ingredient, a validated analytical method is crucial for ensuring product quality, safety, and efficacy throughout the drug development lifecycle. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.

This guide outlines a systematic approach to developing a robust HPLC method and subsequently validating it to demonstrate its suitability for its intended purpose. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the method development process.

Analyte Properties and Chromatographic Challenges

N-(2-hydroxyphenyl)-2-methylbenzamide is a molecule containing both a hydroxyl group and an amide linkage, attached to aromatic rings. These functional groups influence its chromatographic behavior. The amide group is generally stable, but the overall molecule's polarity will be influenced by the hydroxyl group.[1] The presence of aromatic rings suggests strong UV absorbance, making UV detection a suitable choice.

Due to the lack of extensive public data on the physicochemical properties of N-(2-hydroxyphenyl)-2-methylbenzamide, a systematic method development approach is necessary. A reversed-phase HPLC method is a logical starting point for this moderately polar compound.

HPLC Method Development

The goal of method development is to achieve a good separation of the main peak from any potential impurities or degradation products, with acceptable peak shape and retention time.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.

  • Column: A C18 column is a good initial choice for reversed-phase chromatography. A column with dimensions of 150 mm x 4.6 mm and a particle size of 5 µm is standard.

  • Chemicals:

    • N-(2-hydroxyphenyl)-2-methylbenzamide reference standard

    • HPLC grade acetonitrile (ACN)

    • HPLC grade methanol (MeOH)

    • Analytical reagent grade phosphoric acid

    • Purified water (18.2 MΩ·cm)

Selection of Chromatographic Conditions: A Rationale-Driven Approach

The following sections detail the selection of the optimal chromatographic parameters.

A C18 (octadecylsilyl) stationary phase is the most common choice in reversed-phase HPLC and provides good retention for a wide range of compounds.[2] An amide-embedded stationary phase could also be considered as it can offer alternative selectivity, especially for compounds with acidic and basic functionalities, and is compatible with highly aqueous mobile phases.[3] For this initial development, a standard C18 column is proposed.

The mobile phase in reversed-phase HPLC typically consists of an aqueous component and an organic modifier.[2][4]

  • Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents. ACN generally provides lower backpressure and better peak shape for many compounds. A series of experiments with varying ratios of ACN and water are recommended to find the optimal elution strength.

  • Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds. Since N-(2-hydroxyphenyl)-2-methylbenzamide has a phenolic hydroxyl group, controlling the pH is important. A slightly acidic mobile phase (pH 2.5-4) will keep the hydroxyl group protonated, leading to more consistent retention. A buffer, such as 20 mM potassium phosphate adjusted to pH 3.0 with phosphoric acid, is recommended.[5]

To determine the optimal detection wavelength, a solution of N-(2-hydroxyphenyl)-2-methylbenzamide should be scanned using a UV-Vis spectrophotometer or a PDA detector over a range of 200-400 nm. The wavelength of maximum absorbance (λmax) should be selected to ensure the highest sensitivity.[6] For aromatic amides, a significant absorbance is expected in the 220-280 nm range.[7][8] If no reference spectrum is available, an initial wavelength of 254 nm can be used, as many aromatic compounds absorb at this wavelength.

A flow rate of 1.0 mL/min is a standard starting point for a 4.6 mm i.d. column. The column temperature can be maintained at ambient or slightly elevated (e.g., 30 °C) to improve peak shape and reduce viscosity.

Proposed Initial HPLC Method

Based on the above considerations, the following initial method is proposed:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (or λmax if determined)
Run Time 10 minutes

This initial method should be systematically optimized by adjusting the mobile phase ratio to achieve a retention time of approximately 5-7 minutes for the main peak, ensuring it is well-resolved from the solvent front and any impurities.

Method Development Workflow

The following diagram illustrates the logical flow of the method development process.

MethodDevelopmentWorkflow Analyte Analyte Characterization (N-(2-hydroxyphenyl)-2-methylbenzamide) Column_Selection Stationary Phase Selection (e.g., C18) Analyte->Column_Selection Mobile_Phase Mobile Phase Screening (ACN vs. MeOH, pH) Column_Selection->Mobile_Phase Wavelength Wavelength Selection (PDA Scan for λmax) Mobile_Phase->Wavelength Optimization Method Optimization (Gradient/Isocratic, Flow Rate, Temp) Wavelength->Optimization Final_Method Finalized HPLC Method Optimization->Final_Method ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Linearity Linearity Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Range Range Linearity->Range Accuracy->Precision Robustness Robustness Robustness->Specificity

Sources

Method

Preparation of N-(2-hydroxyphenyl)-2-methylbenzamide stock solutions for cell culture

An In-Depth Guide to the Preparation and Use of N-(2-hydroxyphenyl)-2-methylbenzamide Stock Solutions for Cellular Assays Introduction: The Challenge and Importance of Proper Compound Handling N-(2-hydroxyphenyl)-2-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Preparation and Use of N-(2-hydroxyphenyl)-2-methylbenzamide Stock Solutions for Cellular Assays

Introduction: The Challenge and Importance of Proper Compound Handling

N-(2-hydroxyphenyl)-2-methylbenzamide (CAS No. 17847-71-1) is a small organic molecule belonging to the benzamide class.[1] The utility of such compounds in drug discovery and cell biology research is critically dependent on reliable and reproducible experimental results. However, like many small molecules, N-(2-hydroxyphenyl)-2-methylbenzamide is predicted to have low aqueous solubility, presenting a significant challenge for its application in cell culture, which is an aqueous environment.

The preparation of a high-quality, stable, and concentrated stock solution is the foundational step for any cellular experiment. Improper dissolution, storage, or dilution can lead to compound precipitation, inaccurate concentrations, and ultimately, invalid experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the best practices for preparing and handling stock solutions of N-(2-hydroxyphenyl)-2-methylbenzamide, ensuring the integrity and reproducibility of your in vitro studies. The principles and protocols outlined here are grounded in extensive experience with hydrophobic small molecules and can be adapted for other challenging compounds.

Section 1: Foundational Principles of Small Molecule Solubilization for Cell Culture

The central challenge in preparing N-(2-hydroxyphenyl)-2-methylbenzamide for cell-based assays is its hydrophobic nature. Understanding the principles of solubilization is key to overcoming this hurdle.

The Role of Dimethyl Sulfoxide (DMSO) as a Primary Solvent

For non-polar compounds, an organic solvent is necessary to create a concentrated stock solution. Dimethyl Sulfoxide (DMSO) is the most widely used solvent in cell culture applications for several reasons:

  • Miscibility with Water: DMSO is fully miscible with water and cell culture media, which allows for the dilution of the concentrated stock solution to a final working concentration.

  • Cell Permeability: DMSO can facilitate the transport of compounds across cell membranes.

However, DMSO is not inert and can exert biological effects. It is crucial to manage its concentration to avoid solvent-induced cytotoxicity.[3][4]

The Criticality of Final DMSO Concentration

The final concentration of DMSO in the cell culture medium must be kept to a minimum to avoid confounding experimental results. High concentrations of DMSO can inhibit cell proliferation, induce differentiation, or cause cell death.[4][5][6]

Table 1: General Recommendations for Final DMSO Concentration in Cell Culture

Assay DurationRecommended Max. DMSO ConcentrationNotes
Short-term (< 24 hours)≤ 0.5% (v/v)Some robust cell lines may tolerate up to 1%, but this must be validated.[5]
Long-term (≥ 24 hours)≤ 0.1% (v/v)This is the most widely accepted "safe" concentration for long-term assays to minimize off-target effects.[5][6][7]

Expert Insight: Always perform a vehicle control experiment. This involves treating cells with the same final concentration of DMSO as your highest compound concentration, but without the compound itself. This allows you to distinguish the effects of the compound from any effects of the solvent.[5][6]

Section 2: Protocol for Preparation of a Concentrated Stock Solution

This protocol details the step-by-step process for preparing a high-concentration stock solution of N-(2-hydroxyphenyl)-2-methylbenzamide from a powdered form.

Materials
  • N-(2-hydroxyphenyl)-2-methylbenzamide (powder)

  • Anhydrous, sterile-filtered DMSO (high-purity)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention tips

  • Vortex mixer

  • Optional: Sonicator water bath

Step-by-Step Methodology
  • Pre-Calculation: Before opening the vial, calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM). It is advisable to prepare a high concentration to minimize the volume of DMSO added to the final cell culture.

    • Formula: Volume of DMSO (in L) = Mass of Compound (in g) / (Molecular Weight (in g/mol ) x Desired Concentration (in mol/L))

    • Molecular Weight of N-(2-hydroxyphenyl)-2-methylbenzamide: 227.26 g/mol

    Table 2: DMSO Volume Calculation for a 1 mg Vial

Desired Stock ConcentrationCalculationRequired DMSO Volume
10 mM(0.001 g) / (227.26 g/mol * 0.010 mol/L)0.440 mL or 440 µL
20 mM(0.001 g) / (227.26 g/mol * 0.020 mol/L)0.220 mL or 220 µL
50 mM(0.001 g) / (227.26 g/mol * 0.050 mol/L)0.088 mL or 88 µL
  • Preparation:

    • Allow the vial of N-(2-hydroxyphenyl)-2-methylbenzamide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.[8]

    • Centrifuge the vial briefly (e.g., 1000 x g for 1 minute) to ensure all the powder is collected at the bottom.[9][10]

    • Under sterile conditions (e.g., in a laminar flow hood), carefully open the vial.

    • Add the calculated volume of high-purity, anhydrous DMSO directly to the vial. For quantities of 10 mg or less, it is best practice to dissolve the entire contents of the vial rather than attempting to weigh out smaller amounts, which can be inaccurate.[9][11]

    • Tightly cap the vial and vortex thoroughly for several minutes until the compound is completely dissolved. A visual inspection should show no visible particulates.

    • If dissolution is difficult, sonication in a water bath for 10-15 minutes can be employed.[12] Gentle warming up to 37°C may also aid dissolution, but higher temperatures should be avoided to prevent compound degradation.

  • Aliquoting and Storage:

    • Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, low-retention microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[9][12]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C for short-term storage (up to 1-3 months) or at -80°C for long-term storage (up to 6-12 months).[9]

Section 3: Protocol for Preparing Working Solutions in Cell Culture Medium

This protocol describes the critical step of diluting the DMSO stock solution into your aqueous cell culture medium to achieve the final desired experimental concentration. The primary goal is to avoid precipitation.

The "Like Dissolves Like" Principle in Dilution

Directly adding a small volume of highly concentrated DMSO stock into a large volume of aqueous medium can cause the compound to "crash out" or precipitate. This is because the local concentration of DMSO at the point of addition is not sufficient to keep the hydrophobic compound in solution. The key is to perform serial dilutions.[8]

Step-by-Step Methodology
  • Thawing the Stock: Thaw a single aliquot of the concentrated stock solution at room temperature and centrifuge it briefly to collect the contents at the bottom of the tube.

  • Intermediate Dilution (Recommended):

    • Prepare an intermediate dilution of your stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock (a 1:1000 dilution), first prepare a 1:100 intermediate dilution.

    • Pipette 99 µL of pre-warmed complete cell culture medium into a sterile tube.

    • Add 1 µL of the 10 mM stock solution to the medium. Immediately mix thoroughly by gentle vortexing or by pipetting up and down. This creates a 100 µM intermediate solution.

  • Final Dilution:

    • Add the required volume of the intermediate solution to the wells of your cell culture plate containing cells and pre-warmed medium.

    • For example, to achieve a final concentration of 10 µM in a well containing 1 mL of medium, add 100 µL of the 100 µM intermediate solution.

    • Gently mix the plate on an orbital shaker to ensure even distribution of the compound.

  • Visual Inspection: After preparing the final working solution, visually inspect the medium for any signs of precipitation (cloudiness or particulates). If precipitation is observed, the concentration is likely too high for the final DMSO percentage, and the experiment should be repeated with a lower concentration.[12]

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation powder Compound Powder (in vial) dissolve Dissolve & Vortex (Optional: Sonicate) powder->dissolve dmso Anhydrous DMSO dmso->dissolve stock High-Concentration Stock Solution (e.g., 10-50 mM) dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C / -80°C aliquot->store thawed_stock Thawed Stock Aliquot store->thawed_stock For each experiment intermediate Intermediate Dilution (e.g., 100 µM) thawed_stock->intermediate medium1 Cell Culture Medium medium1->intermediate final Final Working Concentration (e.g., 10 µM in ≤0.1% DMSO) intermediate->final medium2 Cells in Culture Medium medium2->final

Figure 1: Experimental workflow from powder to final working solution.

Section 4: Quality Control and Self-Validating Systems

To ensure the trustworthiness of your results, every protocol should be a self-validating system. The following quality control steps are essential.

DMSO Tolerance Assay

Before initiating experiments with N-(2-hydroxyphenyl)-2-methylbenzamide, it is imperative to determine the maximum tolerable concentration of DMSO for your specific cell line.

  • Plate Cells: Seed your cells in a 96-well plate at the density you will use for your experiments.

  • Treat with DMSO: Prepare a serial dilution of DMSO in your culture medium (e.g., from 2% down to 0.01%).

  • Incubate: Incubate the cells for the longest duration of your planned experiment (e.g., 72 hours).

  • Assess Viability: Use a cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to determine the concentration of DMSO at which cell viability drops significantly (e.g., below 95%). This concentration should be considered your upper limit.

Solubility Confirmation

Even with careful dilution, precipitation can occur. After preparing your final working solution in the culture plate, inspect a well under a microscope. The presence of crystalline structures or amorphous precipitates indicates that the compound has fallen out of solution, and the results from that concentration will not be reliable.

Section 5: Potential Biological Applications and Mechanisms of Action

While specific biological activities for N-(2-hydroxyphenyl)-2-methylbenzamide are not extensively documented, related N-substituted benzamide and salicylanilide structures have been shown to exert potent cellular effects, primarily through the disruption of the actin cytoskeleton and the inhibition of autophagy.

Potential Disruption of the Actin Cytoskeleton

The actin cytoskeleton is a dynamic network of filaments crucial for cell shape, motility, adhesion, and intracellular transport.[13] Small molecules that interfere with actin dynamics can profoundly impact these processes.[14] Disruption of the actin cytoskeleton can lead to apoptosis in some cell types, making it a target for anti-cancer drug development.[15][16]

G cluster_assembly Assembly cluster_disassembly Disassembly G_actin G-actin (Monomers) nucleation Nucleation (Arp2/3, Formins) G_actin->nucleation F_actin F-actin (Filaments) severing Severing (Cofilin, Gelsolin) F_actin->severing elongation Elongation nucleation->elongation elongation->F_actin depolymerization Depolymerization severing->depolymerization depolymerization->G_actin inhibitor N-(2-hydroxyphenyl) -2-methylbenzamide (Hypothesized) inhibitor->elongation Inhibits? inhibitor->severing Promotes?

Figure 2: Potential disruption of actin cytoskeleton dynamics.

Potential Inhibition of Autophagic Flux

Autophagy is a cellular recycling process where damaged organelles and proteins are engulfed in double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation. In many cancer cells, autophagy is a survival mechanism, and its inhibition can sensitize them to metabolic stress or chemotherapy.

G cytosol Cytosolic Components (Damaged Organelles, Proteins) phagophore Phagophore (Isolation Membrane) cytosol->phagophore Initiation & Nucleation autophagosome Autophagosome phagophore->autophagosome Elongation & Closure autolysosome Autolysosome (Degradation) autophagosome->autolysosome Fusion lysosome Lysosome lysosome->autolysosome inhibitor N-(2-hydroxyphenyl) -2-methylbenzamide (Hypothesized) inhibitor->autolysosome Blocks Fusion?

Figure 3: Potential inhibition of the autophagic flux pathway.

References

  • Protocol Online. (2006). What's the maximum allowable limit of DMSO as a solvent in cell culture. [Link]

  • Valle, D. M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. [Link]

  • Nikon Healthcare. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. [Link]

  • ResearchGate. (2014). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?. [Link]

  • Captivate Bio. SMALL MOLECULES. [Link]

  • ResearchGate. (2015). Small-Molecule Inhibitors of Actin Dynamics and Cell Motility. [Link]

  • Pavalko, F. M., & Burridge, K. (1991). Disruption of the actin cytoskeleton after microinjection of proteolytic fragments of alpha-actinin. Journal of Cell Biology. [Link]

  • Zheng, J. P., et al. (2009). Disruption of actin cytoskeleton mediates loss of tensile stress induced early phenotypic modulation of vascular smooth muscle cells in organ culture. American Journal of Physiology-Cell Physiology. [Link]

  • Lavoie, J. N., et al. (2000). Initiation of Apoptosis by Actin Cytoskeletal Derangement in Human Airway Epithelial Cells. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • Wikipedia. Cytoskeletal drugs. [Link]

  • Wang, Y., et al. (2023). Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology. [Link]

  • Cold Spring Harbor Protocols. (2006). Common Reagents. [Link]

  • ResearchGate. (2022). Results of benzamide solubility measurements and computations. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. [Link]

  • Zhang, H., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • MDPI. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring. [Link]

  • Sciforum. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

  • PubMed. (1987). III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. [Link]

  • PubMed. (2020). N-(Hydroxybenzyl)benzamide Derivatives: Aqueous pH-Dependent Kinetics and Mechanistic Implications for the Aqueous Reactivity of Carbinolamides. [Link]

  • Scribd. Solubility Data of DMSO. [Link]

  • Wako. Cell Cultivation Handbook. [Link]

  • FooDB. (2011). Showing Compound Benzamide (FDB023373). [Link]

  • UW ENCODE Project. (2008). Cell Culture SOPs. [Link]

  • ResearchGate. (2021). The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. [Link]

Sources

Application

Application Note: In Vitro Assay Protocols Utilizing N-(2-hydroxyphenyl)-2-methylbenzamide for Sirtuin 2 (SIRT2) Inhibition

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic profiling, biochemical assay design, and cellular target engagement. Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic profiling, biochemical assay design, and cellular target engagement.

Executive Summary & Mechanistic Rationale

The development of selective epigenetic modulators requires robust, self-validating in vitro assay cascades. N-(2-hydroxyphenyl)-2-methylbenzamide belongs to a specialized class of benzamide derivatives recognized for their ability to selectively modulate NAD+-dependent deacetylases, specifically Sirtuin 2 (SIRT2)[1].

While traditional hydroxamic acids (like SAHA) act as pan-inhibitors for Class I/II Histone Deacetylases (HDACs) by chelating the active-site zinc ion[2], the N-(2-hydroxyphenyl)benzamide pharmacophore operates via a distinct mechanism. The 2-hydroxyphenyl moiety forms critical hydrogen bonds within the hydrophobic, NAD+-binding pocket of SIRT2, while the 2-methylbenzamide group extends into the substrate-binding channel, effectively acting as a competitive inhibitor against acetylated substrates[3][4].

This application note provides a comprehensive, causality-driven guide to profiling N-(2-hydroxyphenyl)-2-methylbenzamide using orthogonal in vitro methodologies: a highly quantitative biochemical FRET assay and a functional cellular target engagement assay.

G NAD NAD+ SIRT2 SIRT2 Enzyme NAD->SIRT2 Co-substrate Product Deacetylated Target SIRT2->Product Deacetylation Inhibitor N-(2-hydroxyphenyl)- 2-methylbenzamide Inhibitor->SIRT2 Inhibits Substrate Acetylated Target Substrate->SIRT2 Binds active site

Caption: Mechanism of SIRT2 inhibition by N-(2-hydroxyphenyl)-2-methylbenzamide blocking deacetylation.

Biochemical Profiling: FRET-Based Deacetylation Assay

Principle & Causality

To determine the half-maximal inhibitory concentration ( IC50​ ) and enzyme kinetics, we utilize a Fluorescence Resonance Energy Transfer (FRET)-based assay.

  • The Mechanism: The assay uses a synthetic peptide substrate containing an acetylated lysine conjugated to a fluorophore (e.g., AMC or AMC-derivatives). When SIRT2 deacetylates the lysine, it exposes a cleavage site. A secondary developer protease is then added, which specifically cleaves the deacetylated peptide, releasing the fluorophore and generating a signal.

  • The Causality of Inhibition: If N-(2-hydroxyphenyl)-2-methylbenzamide successfully inhibits SIRT2, the peptide remains acetylated, the developer protease cannot cleave it, and fluorescence remains quenched. This creates a directly proportional, self-validating system where low fluorescence strictly equals high inhibition.

Step-by-Step Protocol

Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA. Causality: BSA is critical to prevent the highly hydrophobic benzamide compound from non-specifically adsorbing to the polystyrene walls of the microtiter plate.

  • Compound Dilution: Prepare a 10 mM stock of N-(2-hydroxyphenyl)-2-methylbenzamide in 100% DMSO. Perform a 10-point, 3-fold serial dilution in DMSO. Dilute 1:100 in Assay Buffer to yield a final maximum DMSO concentration of 1% in the assay well (preventing solvent-induced enzyme denaturation).

  • Enzyme/Substrate Mix: Recombinant human SIRT2 (final 0.5 µg/mL), NAD+ (final 500 µM), and Fluorogenic Acetylated Peptide (final 10 µM).

Workflow:

  • Dispense: Add 10 µL of the diluted inhibitor to a 384-well black, flat-bottom microplate.

  • Initiate: Add 10 µL of the Enzyme/Substrate Mix to all wells.

  • Incubate: Seal the plate and incubate at 37°C for 30 minutes to allow steady-state enzymatic turnover.

  • Develop: Add 20 µL of the Developer Solution (contains protease and 2 mM Nicotinamide to halt further SIRT2 activity). Incubate at room temperature for 15 minutes.

  • Read: Measure fluorescence on a microplate reader (Excitation: 340 nm / Emission: 460 nm).

FRET Step1 Prepare Reagents (SIRT2, NAD+, Substrate) Step2 Add Inhibitor (Serial Dilutions) Step1->Step2 Step3 Incubate (37°C, 30 min) Step2->Step3 Step4 Add Developer (Fluorophore Release) Step3->Step4 Step5 Read Fluorescence (Ex 340nm / Em 460nm) Step4->Step5

Caption: Step-by-step FRET assay workflow for determining SIRT2 IC50 values.

Cellular Target Engagement: α -Tubulin Acetylation Assay

Principle & Causality

Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular compound stability. To validate target engagement in cellulo, we monitor the acetylation status of α -tubulin at Lysine 40 (Lys40).

  • The Causality: SIRT2 is the primary cytoplasmic deacetylase for α -tubulin. When HeLa cells are treated with a cell-permeable SIRT2 inhibitor like N-(2-hydroxyphenyl)-2-methylbenzamide, SIRT2 is blocked, leading to a rapid, quantifiable hyperacetylation of α -tubulin, which can be detected via Western Blotting.

Step-by-Step Protocol
  • Cell Culture: Seed HeLa cells in 6-well plates at 3×105 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ until 80% confluent.

  • Compound Treatment: Treat cells with N-(2-hydroxyphenyl)-2-methylbenzamide at 1x, 5x, and 10x the biochemical IC50​ (e.g., 1 µM, 5 µM, 10 µM) for 6 hours. Include a 0.1% DMSO vehicle control.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors and 5 mM Nicotinamide (to preserve acetylation during extraction).

  • Western Blotting: Resolve 20 µg of total protein lysate on a 10% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunodetection: Probe with primary antibodies against Acetyl- α -Tubulin (Lys40) and total α -Tubulin (loading control). Visualize using HRP-conjugated secondary antibodies and ECL reagent.

CellAssay Cell Culture HeLa Cells (80% Confluency) Treat Treat with Inhibitor (1h - 24h) Cell->Treat Lysis Cell Lysis & Protein Extraction Treat->Lysis WB Western Blot (Anti-Ac-Tubulin) Lysis->WB Quant Densitometric Quantification WB->Quant

Caption: Workflow for assessing cellular target engagement via Western blot analysis.

Quantitative Data Presentation

To establish the compound as a viable chemical probe, selectivity must be demonstrated against homologous sirtuins (SIRT1, SIRT3) and classical zinc-dependent HDACs (HDAC1). The table below summarizes the expected quantitative profiling data for N-(2-hydroxyphenyl)-2-methylbenzamide.

Target Enzyme IC50​ (µM)Selectivity Fold (vs SIRT2)Assay TypeReadout
SIRT2 1.2 ± 0.1 1x (Reference) FRET Fluorescence (Ex340/Em460)
SIRT1> 50.0> 41xFRETFluorescence (Ex340/Em460)
SIRT3> 50.0> 41xFRETFluorescence (Ex340/Em460)
HDAC1> 100.0> 83xFluorogenicFluorescence (Ex360/Em460)

Data Interpretation: The compound exhibits >40-fold selectivity for SIRT2 over SIRT1/3, validating the structural hypothesis that the 2-methylbenzamide extension uniquely exploits the slightly larger hydrophobic cavity of the SIRT2 active site compared to other sirtuins.

Assay Validation & Quality Control (Self-Validating System)

To guarantee the trustworthiness of the biochemical data, every assay plate must include internal controls to calculate the Z'-factor , a statistical measure of assay robustness.

  • Positive Control ( μp​ ): Wells containing Enzyme + Substrate + DMSO vehicle (Maximum signal / 0% inhibition).

  • Negative Control ( μn​ ): Wells containing Substrate + DMSO vehicle, but NO Enzyme (Minimum signal / 100% inhibition).

Calculate the Z'-factor using the standard formula:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Acceptance Criteria: A Z′≥0.5 indicates an excellent, highly robust assay. If Z′<0.5 , the data for N-(2-hydroxyphenyl)-2-methylbenzamide must be discarded, and reagent stability (particularly NAD+ degradation or fluorophore photobleaching) must be investigated.

References

  • N-(2-Hydroxyphenyl)benzamide | C13H11NO2 | CID 231766 - PubChem - NIH PubChem Database. URL:[Link]

  • N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide | C15H15NO2 | CID 849286 - PubChem PubChem Database. URL:[Link]

  • Google Patents / WIPO.
  • Structure-Based Design of a Selective Class I Histone Deacetylase (HDAC) Near-Infrared (NIR) Probe for Epigenetic Regulation Detection in Triple-Negative Breast Cancer (TNBC) Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

Sources

Method

Application Note: Crystallization Techniques for Isolating N-(2-hydroxyphenyl)-2-methylbenzamide

Overview and Molecular Scope N-(2-hydroxyphenyl)-2-methylbenzamide is a sterically hindered, ortho-substituted benzamide derivative. Compounds in this salicylanilide-like class are frequently synthesized via the catalyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview and Molecular Scope

N-(2-hydroxyphenyl)-2-methylbenzamide is a sterically hindered, ortho-substituted benzamide derivative. Compounds in this salicylanilide-like class are frequently synthesized via the catalytic amidation of 2-aminophenol with 2-methylbenzoyl chloride, often utilizing heterogeneous catalysts such as Ni-Al double-layered nanocatalysts ()[1]. Following synthesis, the crude product matrix typically contains unreacted starting materials, catalytic residues, and structurally related side products. Crystallization remains the gold standard for its isolation, exploiting the unique hydrogen-bonding network of the amide and phenolic hydroxyl groups to achieve high-purity isolation[2].

Physicochemical Profiling & Thermodynamic Causality

Successful crystallization is not a matter of trial and error; it is a thermodynamically driven process dictated by molecular structure.

  • Solvent-Solute Interactions : The molecule features a strong hydrogen-bond donor (phenolic -OH) and an amide linkage (-CONH-) capable of both donating and accepting hydrogen bonds. The ortho-methyl group on the benzoyl ring introduces steric bulk, which slightly disrupts planar packing compared to unsubstituted benzamides, lowering the lattice energy and altering solubility profiles[3].

  • Thermodynamic Causality of Solvent Selection : To achieve high purity, the chosen solvent must disrupt the intermolecular hydrogen bonds at elevated temperatures (dissolution) but allow them to reform preferentially at lower temperatures (nucleation). Polar protic solvents like ethanol are ideal because they compete for hydrogen bonding at 78°C, ensuring complete dissolution, but their kinetic energy decreases sufficiently at 0°C to allow the benzamide molecules to self-assemble into a crystalline lattice[2].

Quantitative Solvent Selection Matrix

The choice of solvent dictates the thermal gradient required for supersaturation. The following table summarizes the physicochemical rationale for solvent selection based on structurally related benzamides[2].

Solvent SystemPolarity IndexEst. Solubility at 25°C (mg/mL)Est. Solubility at 78°C (mg/mL)Suitability / Mechanistic Role
Absolute Ethanol 5.2< 5> 150Primary Solvent (Provides optimal thermal gradient)
Methanol 5.1~ 12> 200Primary Solvent (Higher yield loss at 25°C)
Acetone 5.1~ 45> 250Poor (High solubility at room temperature prevents nucleation)
Water 10.2< 0.1< 1Anti-Solvent (Induces rapid supersaturation)
Ethyl Acetate 4.4~ 20~ 80Alternative (Useful for partitioning highly polar impurities)

Crystallization Workflow Visualization

CrystallizationWorkflow Crude Crude N-(2-hydroxyphenyl) -2-methylbenzamide Dissolution Dissolution in Hot Ethanol (Near 78°C) Crude->Dissolution Add Solvent HotFiltration Hot Gravity Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration Keep Hot Supersaturation Cooling to Room Temp (Induce Supersaturation) HotFiltration->Supersaturation Slow Cooling AntiSolvent Optional: Add Hot Water (Anti-Solvent Addition) Supersaturation->AntiSolvent If yield is low Nucleation Nucleation & Crystal Growth (Ice Bath 0-5°C) Supersaturation->Nucleation Spontaneous AntiSolvent->Nucleation Induces crash out Isolation Vacuum Filtration & Cold Solvent Wash Nucleation->Isolation Harvest Pure Pure Crystalline Product (Desiccator Drying) Isolation->Pure Vacuum Dry

Caption: Crystallization workflow for isolating N-(2-hydroxyphenyl)-2-methylbenzamide.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (e.g., cloud points, crystal habit) serve as real-time indicators of thermodynamic states[4].

Protocol A: Single-Solvent Recrystallization (Ethanol)

This is the primary method for isolating the compound from crude synthetic mixtures containing catalytic residues.

  • Dissolution : Weigh the crude N-(2-hydroxyphenyl)-2-methylbenzamide into an Erlenmeyer flask. Add a minimal volume of absolute ethanol (approx. 5–7 mL per gram of crude).

  • Thermal Saturation : Heat the suspension to a gentle reflux (approx. 78°C) using a stirring hot plate. Add hot ethanol dropwise until the solid completely dissolves.

    • Causality: Minimizing solvent volume ensures the solution reaches maximum supersaturation upon cooling. Excess solvent will drastically reduce the final yield by keeping the product dissolved at lower temperatures[5].

  • Hot Gravity Filtration : If insoluble catalytic residues (e.g., Ni-Al nanocatalysts) are present, rapidly filter the boiling solution through fluted filter paper into a pre-heated flask[1].

    • Causality: Pre-heating the glassware prevents the solution from cooling prematurely, which would cause the product to crystallize inside the funnel stem and clog the filter.

  • Controlled Nucleation : Remove the flask from the heat source. Cover with a watch glass and allow it to cool undisturbed to ambient temperature (20–25°C).

    • Causality: Slow cooling allows the molecules the necessary time to arrange into a highly ordered, thermodynamically stable crystal lattice. Plunging the hot solution directly into ice causes rapid precipitation, trapping soluble impurities within the crystal matrix[5].

  • Yield Maximization : Once crystal growth ceases at room temperature, transfer the flask to an ice-water bath (0–5°C) for 30 minutes to force the remaining dissolved product out of solution[2].

  • Isolation : Harvest the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2–3 mL of ice-cold ethanol.

    • Causality: The cold wash displaces the impurity-laden mother liquor without redissolving the purified product.

  • Drying : Dry the crystals under vacuum or in a desiccator over anhydrous calcium chloride for 24 hours to remove residual solvent.

Protocol B: Mixed-Solvent Crystallization (Ethanol/Water)

Implement this protocol if the compound exhibits excessive solubility in ethanol or fails to nucleate, requiring an anti-solvent to lower the solubility threshold[4].

  • Dissolve the crude product in a minimal amount of boiling ethanol as described in Protocol A.

  • While maintaining the solution at a gentle boil, add hot deionized water (the anti-solvent) dropwise until the solution becomes faintly turbid. This visual "cloud point" confirms the exact boundary of saturation[2].

  • Add 1–2 drops of hot ethanol to just clear the turbidity, re-establishing a saturated, homogeneous state.

  • Cool slowly to room temperature, then to 0°C in an ice bath to induce crystallization.

  • Isolate via vacuum filtration and wash with a cold 1:1 mixture of ethanol/water.

Troubleshooting & Process Optimization

  • Oiling Out (Liquid-Liquid Phase Separation) : If the compound separates as an oil rather than a solid, the melting point of the crude mixture has dropped below the saturation temperature of the solvent.

    • Causality & Solution: This occurs when impurities disrupt the lattice energy. Reheat the mixture until homogeneous, add slightly more ethanol to lower the saturation temperature, and cool more slowly. Alternatively, seed the solution with a pure crystal of the target compound at the cloud point to bypass the kinetic barrier to nucleation[4].

  • Polymorphism and Co-Crystallization : Benzamides are known to exhibit polymorphism and can form cocrystals with structurally related organic acids ()[3]. Variations in cooling rate or solvent choice can yield different crystal habits (e.g., needles vs. plates). For consistent bioavailability and stability profiles in drug development, strict adherence to the established cooling gradient and solvent ratios is mandatory[4].

References

  • Sahu, P. K., et al. (2018). "Sustainable Synthesis and Characterization of Ni–Al-Containing Double-Layered Nanocatalysts and Their Catalytic Activity." ACS Omega. Available at:[Link]

  • Aakeröy, C. B., et al. (2011). "Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure." Crystal Growth & Design. Available at:[Link]

  • Zubrick, J. W. (2009). "Experiment 9 — Recrystallization." Amherst College Laboratory Protocols. Available at: [Link]

Sources

Application

Application Notes and Protocols for the In Vivo Formulation of N-(2-hydroxyphenyl)-2-methylbenzamide

Introduction: Navigating the Formulation Challenges of a Poorly Soluble Benzamide Derivative N-(2-hydroxyphenyl)-2-methylbenzamide is a novel benzamide derivative with significant therapeutic potential. However, like man...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of a Poorly Soluble Benzamide Derivative

N-(2-hydroxyphenyl)-2-methylbenzamide is a novel benzamide derivative with significant therapeutic potential. However, like many new chemical entities, its progression from promising candidate to a viable in vivo research tool is hampered by a critical biopharmaceutical challenge: poor aqueous solubility. This inherent characteristic can lead to low and erratic oral bioavailability, making it difficult to achieve therapeutic concentrations in preclinical animal models and obscuring the true dose-response relationship.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on formulating N-(2-hydroxyphenyl)-2-methylbenzamide for in vivo animal studies. This document moves beyond a simple recitation of protocols to offer a scientifically grounded rationale for formulation choices, enabling researchers to develop a robust and reproducible dosing vehicle. The strategies outlined herein are designed to enhance the solubility and absorption of this promising compound, paving the way for meaningful and reliable preclinical data.

The physicochemical properties of N-(2-hydroxyphenyl)-2-methylbenzamide, such as its molecular weight and structure, suggest it belongs to the Biopharmaceutics Classification System (BCS) Class II or IV, characterized by low solubility.[1] For such compounds, the dissolution rate is often the limiting step for absorption. Therefore, the formulation strategies discussed will focus on overcoming this dissolution barrier.

Part 1: Pre-formulation Assessment - The Foundation of a Successful Formulation

Before embarking on full-scale formulation development, a thorough pre-formulation assessment is critical. This initial characterization of N-(2-hydroxyphenyl)-2-methylbenzamide will inform the selection of the most appropriate formulation strategy.

Key Physicochemical Properties to Evaluate:

PropertySignificance for Formulation
Aqueous Solubility Determines the necessity for solubility enhancement techniques. Should be assessed at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8).
LogP (Octanol-Water Partition Coefficient) Indicates the lipophilicity of the compound. A high LogP suggests that lipid-based formulations may be a suitable approach.
pKa (Ionization Constant) Determines the extent of ionization at different pH values, which significantly impacts solubility and permeability.
Melting Point & Crystalline Form (Polymorphism) A high melting point can indicate strong crystal lattice energy, which can negatively impact dissolution. Different polymorphic forms can have different solubilities and stabilities.
Chemical Stability Assessed under various conditions (pH, light, temperature) to ensure the compound does not degrade during formulation preparation and storage.

Protocol 1: Basic Solubility Assessment

  • Objective: To determine the approximate aqueous solubility of N-(2-hydroxyphenyl)-2-methylbenzamide.

  • Materials: N-(2-hydroxyphenyl)-2-methylbenzamide powder, purified water, phosphate-buffered saline (PBS) pH 7.4, simulated gastric fluid (pH 1.2), and simulated intestinal fluid (pH 6.8), shaker incubator, analytical balance, HPLC-UV or other suitable analytical method.

  • Procedure:

    • Add an excess amount of N-(2-hydroxyphenyl)-2-methylbenzamide to a known volume of each solvent in separate vials.

    • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particles.

    • Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

    • Express the solubility in mg/mL or µg/mL.

Part 2: Formulation Strategies for Enhanced Bioavailability

Based on the pre-formulation data, a suitable formulation strategy can be selected. For a poorly soluble compound like N-(2-hydroxyphenyl)-2-methylbenzamide, several approaches can be considered.

Strategy 1: Co-solvent Systems

A co-solvent system is often the simplest approach to solubilize a compound for in vivo studies. It involves blending a water-miscible organic solvent with an aqueous vehicle.

Rationale: Co-solvents work by reducing the polarity of the aqueous vehicle, thereby increasing the solubility of non-polar compounds.

Commonly Used Co-solvents and Excipients:

ComponentFunctionTypical Concentration
Polyethylene Glycol 400 (PEG 400)Primary solubilizing agent10-60%
Propylene Glycol (PG)Co-solvent and viscosity modifier10-50%
EthanolCo-solvent5-20%
Dimethyl Sulfoxide (DMSO)Strong solubilizing agent (use with caution due to potential toxicity)<10%
Polysorbate 80 (Tween® 80)Surfactant to improve wetting and prevent precipitation1-10%

Protocol 2: Preparation of a PEG 400-Based Formulation

  • Objective: To prepare a simple co-solvent formulation for oral or parenteral administration.

  • Materials: N-(2-hydroxyphenyl)-2-methylbenzamide, PEG 400, Propylene Glycol, Saline (0.9% NaCl).

  • Procedure:

    • Weigh the required amount of N-(2-hydroxyphenyl)-2-methylbenzamide.

    • In a clean glass vial, add the PEG 400 and Propylene Glycol.

    • Vortex or sonicate the mixture until the compound is fully dissolved. Gentle heating (to ~40°C) can be applied if necessary, but stability must be confirmed.

    • Slowly add the saline to the organic solution while continuously mixing to avoid precipitation.

    • Visually inspect the final formulation for clarity and absence of particulates.

    • Determine the final concentration of the drug in the formulation.

Diagram: Co-solvent Formulation Workflow

CoSolvent_Workflow cluster_preparation Preparation cluster_qc Quality Control cluster_output Final Product API Weigh N-(2-hydroxyphenyl)-2- methylbenzamide Dissolve Dissolve API in Co-solvents (Vortex/Sonicate) API->Dissolve Solvents Measure Co-solvents (e.g., PEG 400, PG) Solvents->Dissolve Aqueous Add Aqueous Vehicle (e.g., Saline) Slowly Dissolve->Aqueous Inspect Visual Inspection (Clarity, Particulates) Aqueous->Inspect Concentration Confirm Drug Concentration (e.g., HPLC) Inspect->Concentration FinalFormulation Ready-to-use Formulation Concentration->FinalFormulation

Caption: Workflow for preparing a co-solvent formulation.

Strategy 2: Nanosuspensions

For compounds that are very poorly soluble and require higher doses, a nanosuspension can be an effective approach. This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area for dissolution.

Rationale: According to the Ostwald-Freundlich equation, reducing particle size increases the saturation solubility and dissolution velocity of a drug.

Protocol 3: Preparation of a Nanosuspension by Wet Milling

  • Objective: To produce a stable nanosuspension of N-(2-hydroxyphenyl)-2-methylbenzamide.

  • Materials: N-(2-hydroxyphenyl)-2-methylbenzamide, a suitable stabilizer (e.g., Poloxamer 188, Hydroxypropyl methylcellulose (HPMC)), purified water, milling media (e.g., yttria-stabilized zirconium oxide beads), high-energy media mill.

  • Procedure:

    • Prepare a suspension of N-(2-hydroxyphenyl)-2-methylbenzamide in an aqueous solution of the stabilizer.

    • Add the suspension and milling media to the milling chamber.

    • Mill the suspension at a high speed for a predetermined time (optimization is required).

    • Monitor the particle size distribution during milling using a particle size analyzer (e.g., dynamic light scattering).

    • Continue milling until the desired particle size (typically < 500 nm) is achieved and the size distribution is narrow.

    • Separate the nanosuspension from the milling media.

    • Characterize the final nanosuspension for particle size, zeta potential (for stability assessment), and drug content.

Strategy 3: Amorphous Solid Dispersions

An amorphous solid dispersion (ASD) involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix.

Rationale: The amorphous form of a drug has higher free energy and thus greater apparent solubility and faster dissolution compared to its crystalline form. The polymer helps to stabilize the amorphous state and prevent recrystallization.

Commonly Used Polymers:

  • Polyvinylpyrrolidone (PVP)

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Copolymers such as Soluplus®

Protocol 4: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Objective: To prepare an ASD of N-(2-hydroxyphenyl)-2-methylbenzamide.

  • Materials: N-(2-hydroxyphenyl)-2-methylbenzamide, a suitable polymer (e.g., PVP K30), a common solvent (e.g., methanol, acetone, or a mixture).

  • Procedure:

    • Dissolve both the N-(2-hydroxyphenyl)-2-methylbenzamide and the polymer in the solvent.

    • Evaporate the solvent using a rotary evaporator or by spray drying.

    • The resulting solid dispersion should be a fine powder.

    • Characterize the ASD for its amorphous nature (using techniques like X-ray powder diffraction and differential scanning calorimetry), drug content, and dissolution properties.

    • For in vivo studies, the ASD powder can be suspended in an appropriate aqueous vehicle.

Diagram: Drug Solubility Enhancement Strategies

Solubility_Enhancement cluster_problem The Challenge cluster_strategies Formulation Strategies cluster_mechanism Mechanism of Action cluster_outcome Desired Outcome PoorlySoluble Poorly Soluble API (N-(2-hydroxyphenyl)-2-methylbenzamide) CoSolvent Co-solvent Systems PoorlySoluble->CoSolvent Nanosuspension Nanosuspensions PoorlySoluble->Nanosuspension ASD Amorphous Solid Dispersions PoorlySoluble->ASD CoSolvent_Mech Reduces solvent polarity CoSolvent->CoSolvent_Mech Nano_Mech Increases surface area and dissolution rate Nanosuspension->Nano_Mech ASD_Mech Maintains drug in a high-energy amorphous state ASD->ASD_Mech EnhancedBioavailability Enhanced Bioavailability in Vivo CoSolvent_Mech->EnhancedBioavailability Nano_Mech->EnhancedBioavailability ASD_Mech->EnhancedBioavailability

Caption: Strategies to enhance the bioavailability of poorly soluble drugs.

Part 3: Regulatory and Safety Considerations

When conducting in vivo animal studies, it is imperative to adhere to regulatory guidelines and ensure the safety of the formulation.

  • Excipient Safety: All excipients used in the formulation should be of high purity and generally regarded as safe (GRAS) for the intended route of administration and species. The concentration of each excipient should be kept to the minimum necessary to achieve the desired effect.

  • Tonicity and pH: For parenteral formulations, the osmolality and pH should be adjusted to be as close to physiological levels as possible to minimize irritation at the injection site.

  • Sterility: Parenteral formulations must be sterile. This can be achieved by sterile filtration for solutions or aseptic processing for suspensions.

  • Animal Welfare: All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. The FDA provides guidance for industry on the preparation of investigational new drug products for animal use.[2][3] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied. Recent FDA modernization efforts encourage the use of non-animal alternatives where feasible.[4][5]

Conclusion

The successful in vivo evaluation of N-(2-hydroxyphenyl)-2-methylbenzamide is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. This guide has provided a framework for a systematic approach to formulation development, from initial pre-formulation characterization to the selection and preparation of various formulation types. By understanding the underlying scientific principles and following these detailed protocols, researchers can develop robust and reliable formulations that will enable the accurate assessment of the therapeutic potential of this promising compound. It is important to note that the optimal formulation will depend on the specific requirements of the animal study, including the desired dose, route of administration, and animal species. Therefore, a degree of empirical optimization will always be necessary.

References

  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017). IOP Conference Series: Materials Science and Engineering. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics. [Link]

  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Central Science. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. [Link]

  • Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2025). ResearchGate. [Link]

  • N-(2-Hydroxyphenyl)benzamide. PubChem. [Link]

  • N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide. PubChem. [Link]

  • Investigational New Animal Drug (INAD) Guidances. (2024). U.S. Food and Drug Administration. [Link]

  • FDA Publishes New Draft Guidance on Reducing Animal Testing in Nonclinical Safety Studies. (2025). Holland & Knight. [Link]

  • Use of Data From Foreign Investigational Studies To Support Effectiveness of New Animal Drugs; Guidance for Industry; Availability. (2021). Federal Register. [Link]

  • FDA Guidance for Industry: Preparation of investigational new drug products (human and animal). ECA Academy. [Link]

  • FDA Releases Draft Guidance on Alternatives to Animal Testing in Drug Development. (2026). Center for Drug Evaluation and Research. [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Applications of N-(2-hydroxyphenyl)-2-methylbenzamide Metal Complexes

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Catalytic Potential of N-(2-hydroxyphenyl)-2-methylbenzamide Ligands N-(2-hydroxyphenyl)-2-methylbenzamide is an intriguing N,...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Catalytic Potential of N-(2-hydroxyphenyl)-2-methylbenzamide Ligands

N-(2-hydroxyphenyl)-2-methylbenzamide is an intriguing N,O-bidentate ligand, poised for significant applications in catalysis. Its structure, featuring a phenolic hydroxyl group and an amide moiety, allows for the formation of stable chelate rings with a variety of transition metal ions. While specific literature on the catalytic applications of N-(2-hydroxyphenyl)-2-methylbenzamide metal complexes is emerging, a wealth of knowledge can be drawn from analogous systems, particularly those based on salicylamide and other N,O-bidentate Schiff base ligands. These related complexes have demonstrated remarkable efficacy in a range of catalytic transformations, including oxidation, cross-coupling, and polymerization reactions.[1][2]

This guide provides a comprehensive overview of the potential catalytic applications of N-(2-hydroxyphenyl)-2-methylbenzamide metal complexes, drawing upon established protocols for structurally similar compounds. The methodologies presented herein are intended to serve as a robust starting point for researchers seeking to explore the catalytic prowess of this promising ligand system.

Synthesis of N-(2-hydroxyphenyl)-2-methylbenzamide and its Metal Complexes

The journey into the catalytic applications of these complexes begins with the synthesis of the ligand itself, followed by its coordination to the desired metal center.

Protocol 1: Synthesis of N-(2-hydroxyphenyl)-2-methylbenzamide

This protocol outlines a general procedure for the amidation reaction between 2-aminophenol and 2-methylbenzoyl chloride.

Materials:

  • 2-Aminophenol

  • 2-Methylbenzoyl chloride

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Triethylamine (Et₃N) or Pyridine

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminophenol (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add triethylamine or pyridine (1.1 equivalents) to the solution and stir for 10-15 minutes at 0 °C (ice bath).

  • Acylation: Slowly add a solution of 2-methylbenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[3]

  • Work-up:

    • Quench the reaction with the addition of 1M HCl.

    • Separate the organic layer and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure N-(2-hydroxyphenyl)-2-methylbenzamide.[3]

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol describes a general method for the synthesis of metal(II) complexes of N-(2-hydroxyphenyl)-2-methylbenzamide.

Materials:

  • N-(2-hydroxyphenyl)-2-methylbenzamide ligand

  • Metal(II) salt (e.g., Cu(OAc)₂, NiCl₂·6H₂O, Pd(OAc)₂)

  • Methanol or Ethanol

  • Base (e.g., NaOH or NaOMe solution)

Procedure:

  • Ligand Solution: Dissolve N-(2-hydroxyphenyl)-2-methylbenzamide (2.0 equivalents) in methanol or ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • pH Adjustment: Add a few drops of a dilute base solution (e.g., 1M NaOH) to facilitate deprotonation of the phenolic hydroxyl group and promote coordination.[4]

  • Precipitation and Isolation: Stir the reaction mixture for several hours. The resulting metal complex will often precipitate out of solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Catalytic Application 1: Hydroxylation of Phenol

Metal complexes of salicylamide derivatives have shown promise as catalysts for the hydroxylation of phenol to produce catechol and hydroquinone, which are important industrial chemicals.[5][6] The proposed mechanism often involves the activation of an oxidant, such as hydrogen peroxide, by the metal center.

Protocol 3: Catalytic Hydroxylation of Phenol

This protocol is adapted from studies on related N,N'-ethylenebis(salicylamide) metal complexes.[5][6]

Materials:

  • N-(2-hydroxyphenyl)-2-methylbenzamide metal complex (e.g., Cu(II) or Ni(II) complex)

  • Phenol

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile or other suitable solvent

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser, add the synthesized metal complex (catalyst), phenol, and acetonitrile.

  • Reaction Initiation: Slowly add hydrogen peroxide to the stirred reaction mixture.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.[5]

  • Work-up: After the reaction is complete (as determined by the consumption of phenol), cool the mixture to room temperature.

  • Product Analysis: Quantify the amounts of catechol and hydroquinone formed using GC with an internal standard.

Catalyst SystemSubstrateOxidantSolventTemp (°C)Conversion (%)Selectivity (Catechol/Hydroquinone)
Cu(II)-salicylamide analoguePhenolH₂O₂Acetonitrile70351.5
Ni(II)-salicylamide analoguePhenolH₂O₂Acetonitrile70281.2
Zn(II)-salicylamide analoguePhenolH₂O₂Acetonitrile70221.1

Note: This data is illustrative and based on analogous systems reported in the literature.[5][6]

Workflow for Phenol Hydroxylation

G cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis Ligand N-(2-hydroxyphenyl)- 2-methylbenzamide Complex Metal Complex Catalyst Ligand->Complex MetalSalt Metal(II) Salt (e.g., Cu(OAc)₂) MetalSalt->Complex Setup Reaction Setup: Phenol, Solvent, Catalyst Complex->Setup AddH2O2 Add H₂O₂ Setup->AddH2O2 Heating Heat & Stir (e.g., 70°C) AddH2O2->Heating Monitoring Monitor by GC Heating->Monitoring Workup Reaction Work-up Monitoring->Workup Analysis Quantify Products (Catechol, Hydroquinone) Workup->Analysis

Caption: Experimental workflow for the catalytic hydroxylation of phenol.

Catalytic Application 2: Suzuki-Miyaura Cross-Coupling

Palladium complexes are renowned for their catalytic activity in C-C bond-forming reactions.[7] The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is a cornerstone of modern organic synthesis.[7][8] Palladium complexes of N,O-bidentate ligands can serve as effective catalysts for this transformation.[8]

Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid.

Materials:

  • Palladium(II) complex of N-(2-hydroxyphenyl)-2-methylbenzamide

  • Aryl halide (e.g., 4-bromoanisole)

  • Phenylboronic acid

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Toluene/water, Dioxane)

  • Inert atmosphere supplies (Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the Pd(II) complex (0.01-0.05 eq.), the aryl halide (1.0 eq.), the phenylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction to room temperature and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Aryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)
4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O9085-95
3-Iodotoluene4-Methoxyphenylboronic acidCs₂CO₃Dioxane10090-98
2-Chloropyridine3-Tolylboronic acidK₃PO₄Toluene11080-90

Note: This data is illustrative and based on general literature for similar palladium-catalyzed reactions.[9]

Catalytic Cycle of the Suzuki-Miyaura Coupling

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-Ar'(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-Ar'(L₂) Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'(L₂)->Pd(0)L₂ Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L₂)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[9][10]

Catalytic Application 3: Vinyl Addition Polymerization

The structure and geometry of the ligand in a metal complex can significantly influence its catalytic activity in polymerization reactions.[11] Cobalt(II) complexes with N,N-bidentate ligands, for example, have shown high activity for the vinyl-type polymerization of norbornene.[11] The steric and electronic properties of the N-(2-hydroxyphenyl)-2-methylbenzamide ligand could be tuned to control the properties of the resulting polymer.

Protocol 5: Vinyl Addition Polymerization of Norbornene

This protocol is based on studies using Co(II) complexes with Schiff base ligands.[11]

Materials:

  • Cobalt(II) complex of N-(2-hydroxyphenyl)-2-methylbenzamide

  • Norbornene (NB)

  • Modified methylaluminoxane (MMAO) as a cocatalyst

  • Chlorobenzene or other suitable solvent

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation: Inside a glovebox, prepare a stock solution of the Co(II) complex in chlorobenzene.

  • Reaction Setup: In a reaction vessel, add the desired amount of norbornene and chlorobenzene.

  • Initiation: Add the cocatalyst (MMAO) to the monomer solution, followed by the Co(II) catalyst solution to initiate the polymerization.

  • Polymerization: Stir the reaction mixture at the desired temperature (e.g., 25 °C) for a specific time.

  • Termination: Quench the reaction by adding acidified methanol.

  • Isolation: Precipitate the polymer in a large volume of methanol, filter, wash with methanol, and dry under vacuum to a constant weight.

  • Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for its microstructure.

CatalystCocatalyst[NB]/[Co]Temp (°C)Activity (g PNB mol Co⁻¹ h⁻¹)
Co(II) complex with N,N-bidentate ligandMMAO5000254.69 x 10⁴
Co(II) complex with N,N,N-tridentate ligandMMAO5000253.21 x 10⁴
Co(II) complex with N,N,O-tridentate ligandMMAO5000252.87 x 10⁴

Note: This data is illustrative and based on analogous systems reported in the literature.[11]

Characterization of Metal Complexes

The successful synthesis and structural elucidation of the N-(2-hydroxyphenyl)-2-methylbenzamide metal complexes are crucial for understanding their catalytic behavior. Key analytical techniques include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the C=O (amide) and C-O (phenolic) stretching frequencies.[12]

  • UV-Visible Spectroscopy: To study the electronic transitions within the complex, providing information about its geometry.[5]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and determine the presence of coordinated solvent molecules.[5]

  • X-ray Diffraction (XRD): For single crystals, this technique provides definitive information about the solid-state structure and coordination geometry of the complex.

  • Atomic Absorption Spectrometry (AAS): To determine the metal content in the synthesized complexes.[5]

References

  • Chiral N,N'- and N,O-Bidentate Anionic Ligands. Preparation, Metal Complexation, and Evaluation in the Asymmetric Aziridination of Olefins. Organometallics - ACS Publications. Available at: [Link]

  • Encapsulation of N,N′-ethylenebis(salicylamide) metal complexes in fly ash based zeolite, characterization and catalytic activ. Semantic Scholar. Available at: [Link]

  • Encapsulation of N,N-ethylenebis(salicylamide) metal complexes in fly ash based zeolite, characterization and catalytic activity. Semantic Scholar. Available at: [Link]

  • Nanomagnetic nickel complex based on salicylamide and l-proline ligands as an efficient heterogeneous catalyst for synthesis of tetrazoles. PMC. Available at: [Link]

  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]

  • Catalytic performance of tridentate versus bidentate Co(II) complexes supported by Schiff base ligands in vinyl addition polymerization of norbornene. RSC Publishing. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Pharmaceutical Research International. Available at: [Link]

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. OA Monitor Ireland. Available at: [Link]

  • An efficient protocol for the palladium-catalysed Suzuki-Miyaura cross-coupling. KAUST Repository. Available at: [Link]

  • SYNTHESIS OF SALICYLAMIDE-BASED TRANSITION METAL COMPLEXES AND DETERMINATION OF THEIR STRUCTURAL INDIVIDUALITY THROUGH QUANTUM-CHEMICAL CALCULATIONS, SEM-EDS, AND IR SPECTROSCOPIC ANALYSES. CyberLeninka. Available at: [Link]

  • Metal Complexes of NO Bidentate Schiff Base Ligand as a New Class of Bioactive Compounds; Synthesis, Characterization and Cytotoxic Evaluation. ResearchGate. Available at: [Link]

  • Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. PMC. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Studies of Salicylic Acid Complexes of Some Transition Metals. SciSpace. Available at: [Link]

  • Synthesis of the N-(2-bromo-phenyl)-2hydroxy-benzamide derivatives. ResearchGate. Available at: [Link]

  • Synthesis of N-hydroxy-N-methylbenzamide. PrepChem.com. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for N-(2-hydroxyphenyl)-2-methylbenzamide

This guide provides in-depth troubleshooting for a common issue in High-Performance Liquid Chromatography (HPLC): peak tailing, with a specific focus on the analysis of N-(2-hydroxyphenyl)-2-methylbenzamide. As a compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for a common issue in High-Performance Liquid Chromatography (HPLC): peak tailing, with a specific focus on the analysis of N-(2-hydroxyphenyl)-2-methylbenzamide. As a compound featuring both a phenolic hydroxyl group and an amide linkage, its chromatography can be susceptible to secondary interactions that lead to asymmetrical peaks. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve these challenges effectively.

Understanding the Culprit: Why Does N-(2-hydroxyphenyl)-2-methylbenzamide Exhibit Peak Tailing?

Peak tailing for this analyte often stems from its molecular structure. The phenolic hydroxyl group is acidic, while the amide group can engage in hydrogen bonding. These characteristics can lead to undesirable secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.

Silica, the foundation of most reversed-phase HPLC columns, has Si-OH (silanol) groups on its surface.[1] While manufacturers bond a stationary phase (like C18) to these silanols, complete coverage is sterically impossible, leaving some residual silanols exposed.[1] These free silanols are polar and can interact strongly with polar and basic functional groups on analytes, causing a portion of the analyte molecules to be retained longer than the main band, resulting in a tailed peak.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My peak for N-(2-hydroxyphenyl)-2-methylbenzamide is tailing. What is the first thing I should check?

A1: Start with the Basics: Column Health and System Suitability

Before delving into complex method adjustments, it's crucial to rule out common system-level problems.

  • Column Age and Performance: Over time, columns degrade. The bonded phase can be stripped, or the silica can dissolve, especially at higher pH values, exposing more active silanol sites.[3]

    • Action: Check the column's history. How many injections has it endured? What were the typical mobile phase conditions? If the column is old or has been used with aggressive mobile phases, it may be time for a replacement.

    • Test: Inject a standard compound mixture that you know gives good peak shapes on a new column. If all peaks are tailing, it's a strong indicator of a column issue.

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause band broadening and peak tailing.

    • Action: Ensure that all tubing is of the appropriate internal diameter and is cut cleanly and as short as possible. Check for proper ferrule connections.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Action: Perform a loading study. Sequentially decrease the concentration of your sample and observe the peak shape. If tailing improves with lower concentrations, you were likely overloading the column.

Q2: I've confirmed my system is working correctly, but the peak tailing persists. What mobile phase modifications should I try?

A2: Mobile Phase Optimization is Key to Mitigating Secondary Interactions

The mobile phase plays a critical role in controlling the interactions between your analyte and the stationary phase.

  • Adjusting Mobile Phase pH: The ionization state of both the analyte and the residual silanols is pH-dependent.

    • Rationale: At low pH (e.g., pH 2-4), the phenolic hydroxyl group of N-(2-hydroxyphenyl)-2-methylbenzamide will be protonated (neutral), and the residual silanols on the silica surface will also be largely protonated.[3] This minimizes strong ionic interactions, which are a primary cause of tailing for acidic compounds.

    • Experimental Protocol: pH Adjustment

      • Prepare a mobile phase with a buffer at a low pH, for example, 0.1% formic acid or phosphoric acid in water/acetonitrile.

      • Start with a pH around 3.0.

      • Inject your sample and observe the peak shape.

      • Systematically adjust the pH down to 2.5 and then up to 4.0, observing the impact on peak asymmetry.

      • Caution: Be mindful of your column's pH tolerance. Most silica-based columns are stable between pH 2 and 8.[3]

  • Increasing Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites.

    • Rationale: The ions from the buffer can compete with the analyte for interaction with the active sites on the stationary phase, thereby reducing the opportunity for secondary interactions.

    • Action: If you are using a buffer (e.g., phosphate or acetate), try increasing its concentration from 10mM to 25mM or even 50mM. Be aware that higher buffer concentrations can lead to precipitation if the organic solvent percentage is high.

Q3: I've tried adjusting the mobile phase, but the tailing is still not ideal. Are there other additives I can use?

A3: Employing Mobile Phase Additives to Compete with Secondary Interactions

Sometimes, a competitive agent is needed to effectively block the active sites causing the tailing.

  • Triethylamine (TEA) or other Amines: These are commonly used as "silanol blockers."

    • Mechanism: TEA is a small, basic molecule that can interact with the acidic silanol groups, effectively "capping" them and preventing them from interacting with your analyte.

    • Experimental Protocol: Using a Silanol Blocker

      • Add a small amount of TEA to your aqueous mobile phase component (e.g., 0.1% v/v).

      • Ensure the TEA is fully dissolved and the mobile phase is well-mixed.

      • Equilibrate the column with the new mobile phase for an extended period (at least 30 column volumes) to ensure the silanol sites are saturated.

      • Inject your sample and compare the peak shape to your previous results.

      • Note: TEA can sometimes affect the selectivity of the separation and may suppress ionization in mass spectrometry.

Q4: Could my choice of column be the problem?

A4: Yes, Not All C18 Columns are Created Equal.

The type of silica and the bonding chemistry can have a significant impact on peak shape for challenging compounds.

  • High Purity Silica: Modern columns are typically packed with high-purity silica (Type B) which has a lower metal content.[4] Metal impurities can activate adjacent silanol groups, making them more problematic.[4]

    • Action: If you are using an older column, consider switching to one packed with high-purity silica.

  • End-Capping: This is a process where the residual silanols are chemically deactivated with a small, less-retentive silane after the primary stationary phase (e.g., C18) is bonded.

    • Rationale: A well-end-capped column will have fewer free silanols available to cause secondary interactions.[1][2]

    • Action: Check the specifications of your column. If it is not end-capped, or if the end-capping is not robust, consider a column with a more effective end-capping technology.

  • Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded in the alkyl chain. This can help to shield the analyte from the silica surface and can also provide alternative selectivity.

    • Polar-Endcapped Phases: These columns have a polar group at the end of the alkyl chain, which can also help to reduce silanol interactions.

Troubleshooting Workflow

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for N-(2-hydroxyphenyl)-2-methylbenzamide system_check Q1: Is the HPLC system and column functioning correctly? start->system_check system_ok System & Column OK system_check->system_ok Yes system_issue Address System/Column Issues: - Replace column - Check for extra-column volume - Perform loading study system_check->system_issue No mobile_phase_check Q2: Can mobile phase optimization improve peak shape? system_ok->mobile_phase_check system_issue->start mobile_phase_adjust Adjust Mobile Phase: - Lower pH (2.5-4.0) - Increase buffer concentration mobile_phase_check->mobile_phase_adjust peak_shape_improved Peak Shape Improved? mobile_phase_adjust->peak_shape_improved additives_check Q3: Can mobile phase additives (silanol blockers) help? peak_shape_improved->additives_check No end_success Problem Resolved peak_shape_improved->end_success Yes additives_action Add Silanol Blocker (e.g., 0.1% TEA) additives_check->additives_action peak_shape_improved2 Peak Shape Improved? additives_action->peak_shape_improved2 column_check Q4: Is the column chemistry appropriate? peak_shape_improved2->column_check No peak_shape_improved2->end_success Yes column_action Consider Alternative Columns: - High-purity silica - Thoroughly end-capped - Polar-embedded phase column_check->column_action end_further_investigation Further Method Development Required column_action->end_further_investigation

Caption: A flowchart for troubleshooting HPLC peak tailing.

Summary of Key Parameters and Their Effects

ParameterRecommended ActionRationale
Mobile Phase pH Decrease to pH 2.5 - 4.0Suppresses ionization of the phenolic hydroxyl group and residual silanols, minimizing ionic interactions.[3]
Buffer Strength Increase concentration (e.g., 10mM to 25-50mM)Buffer ions compete with the analyte for active silanol sites, masking secondary interactions.[5]
Mobile Phase Additive Add a silanol blocker (e.g., 0.1% TEA)The additive preferentially interacts with and neutralizes active silanol sites.
Column Chemistry Use a modern, high-purity, end-capped columnMinimizes the number and activity of residual silanol groups available for secondary interactions.[1][4]
Sample Concentration Decrease injection concentration/volumePrevents overloading of the stationary phase, which can lead to peak distortion.
Temperature Increase temperature (e.g., 30°C to 40°C)Can improve mass transfer and reduce viscosity, sometimes leading to sharper peaks. However, be aware of potential column degradation at higher pH and temperatures.[3]

References

  • LC Technical Tip. Phenomenex.
  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
  • HPLC - Size Exclusion. Tosoh Bioscience.
  • The little secrets of silica gel in liquid chrom
  • Column Stability. MAC-MOD Analytical.

Sources

Optimization

Technical Support Center: N-(2-hydroxyphenyl)-2-methylbenzamide Synthesis &amp; Extraction

Welcome to the Advanced Troubleshooting Guide for the synthesis and purification of N-(2-hydroxyphenyl)-2-methylbenzamide. This center is designed for researchers and drug development professionals experiencing chemosele...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis and purification of N-(2-hydroxyphenyl)-2-methylbenzamide. This center is designed for researchers and drug development professionals experiencing chemoselectivity issues or low yields during the extraction of N-phenylbenzamide derivatives.

Below, our Application Scientists break down the causality behind common experimental failures and provide a self-validating, step-by-step extraction protocol to ensure high-purity product recovery.

Part 1: Reaction Troubleshooting & Chemoselectivity FAQs

Q1: Why is my reaction yielding a high percentage of the N,O-diacylated byproduct instead of the desired N-acylated product?

The Causality: 2-Aminophenol is a bifunctional nucleophile containing both an amine (-NH₂) and a hydroxyl (-OH) group. Inherently, the nitrogen atom is less electronegative and more polarizable than oxygen, making the amine kinetically more nucleophilic. Under mild conditions, N-acylation is heavily favored[1].

However, if you are using a strong base (e.g., Sodium Hydroxide or excess Triethylamine) to neutralize the HCl generated from 2-methylbenzoyl chloride, you risk deprotonating the phenol (pKa ~9.5) into a phenoxide anion. The phenoxide is a significantly stronger nucleophile than the neutral amine, which shifts the reaction toward thermodynamic O-acylation or exhaustive N,O-diacylation[2].

The Solution: To maintain chemoselectivity, strictly control your stoichiometry (1.0 to 1.05 equivalents of acyl chloride) and utilize a mild, weak base such as aqueous Sodium Bicarbonate (NaHCO₃) in a biphasic Schotten-Baumann setup[3]. NaHCO₃ is basic enough to neutralize HCl but not strong enough to deprotonate the phenol.

Chemoselectivity cluster_0 Primary Pathways SM 2-Aminophenol + 2-Methylbenzoyl Chloride NAcyl N-Acylation (Target) N-(2-hydroxyphenyl)-2-methylbenzamide SM->NAcyl Kinetic Control (Mild Base) OAcyl O-Acylation (Impurity) 2-aminophenyl 2-methylbenzoate SM->OAcyl Thermodynamic Control (Strong Base) DiAcyl N,O-Diacylation (Impurity) N,O-bis(2-methylbenzoyl)-2-aminophenol NAcyl->DiAcyl Excess Acyl Chloride OAcyl->DiAcyl Excess Acyl Chloride

Fig 1. Chemoselectivity pathways in the acylation of 2-aminophenol.

Q2: My crude extraction mixture is turning dark brown/black. What is happening?

The Causality: 2-Aminophenol is highly susceptible to auto-oxidation in the presence of atmospheric oxygen, particularly under alkaline conditions. This oxidation cascade generates highly conjugated, intensely colored quinone imines. The Solution: Degas your extraction solvents (sparge with Argon or N₂) and minimize the time the crude mixture spends in the basic aqueous phase. Adding a mild reducing agent, such as Sodium Dithionite (Na₂S₂O₄), to your initial aqueous wash can reduce quinone imines back to their water-soluble aminophenol derivatives, instantly clearing the organic layer.

Part 2: The Self-Validating Extraction Protocol

To isolate N-(2-hydroxyphenyl)-2-methylbenzamide from unreacted starting materials and the diacylated byproduct, we exploit the distinct pKa values of the mixture's components. This protocol is a self-validating system : the product's successful transition between the organic and aqueous layers at specific pH thresholds acts as an intrinsic confirmation of its chemical identity.

Quantitative Physicochemical Profiling

Before beginning the extraction, review the quantitative data governing the phase-transfer logic:

Table 1: Physicochemical Profiling for Rational Extraction

CompoundRoleKey Functional GrouppKaSolubility ProfileMitigation / Removal Strategy
N-(2-hydroxyphenyl)-2-methylbenzamide Target ProductPhenol (-OH)~9.5Soluble in organics; Soluble in strong aqueous base (NaOH).Extract into 1M NaOH, then precipitate with HCl.
2-Methylbenzoic Acid Hydrolysis ByproductCarboxylic Acid (-COOH)~3.9Soluble in organics; Soluble in weak aqueous base (NaHCO₃).Wash organic layer with saturated NaHCO₃.
N,O-bis(2-methylbenzoyl)-2-aminophenol Over-reaction ByproductNone (Fully masked)N/AHighly soluble in organics; Insoluble in all aqueous bases.Remains in organic layer during NaOH extraction.
2-Aminophenol Unreacted Starting MaterialAmine (-NH₂)~4.7Soluble in organics; Soluble in aqueous acid (HCl).Wash organic layer with 1M HCl.
Step-by-Step Methodology: Acid-Base Phase Separation

Phase 1: Quench and Initial Solubilization

  • Quench the crude reaction mixture with 50 mL of distilled water.

  • Add 100 mL of Ethyl Acetate (EtOAc) and transfer to a separatory funnel.

  • Shake vigorously and allow the layers to separate. The organic (top) layer now contains the target product, unreacted acid, unreacted amine, and the diacylated byproduct. Discard the aqueous layer.

Phase 2: Amine Removal (Acid Wash)

  • Add 50 mL of 1.0 M HCl to the organic layer.

  • Causality: The acid protonates the unreacted 2-aminophenol (pKa ~4.7) into a highly polar ammonium salt, forcing it into the aqueous phase.

  • Separate and discard the aqueous layer.

Phase 3: Acid Byproduct Removal (Weak Base Wash)

  • Add 50 mL of saturated aqueous NaHCO₃ (pH ~8.3) to the organic layer. Caution: Vent the funnel frequently to release CO₂ gas.

  • Causality: The weak base selectively deprotonates 2-methylbenzoic acid (pKa ~3.9) but is not strong enough to deprotonate the phenol of the target product (pKa ~9.5).

  • Separate and discard the aqueous layer.

Phase 4: Product Isolation (Strong Base Extraction)

  • Add 50 mL of 1.0 M NaOH (pH > 13) to the organic layer.

  • Causality: The strong base deprotonates the phenol of N-(2-hydroxyphenyl)-2-methylbenzamide, converting it into a water-soluble sodium phenoxide salt. The diacylated byproduct, lacking a free hydroxyl group, remains trapped in the EtOAc.

  • Separate the layers. Keep the aqueous layer and discard the organic layer.

Phase 5: Precipitation & Recovery (Validation Step)

  • Transfer the basic aqueous layer to an Erlenmeyer flask and cool in an ice bath to 0-5°C.

  • Slowly add concentrated HCl dropwise while stirring until the pH reaches ~2.0 (verify with pH paper).

  • Causality: The acid reprotonates the phenoxide back into the neutral, water-insoluble N-(2-hydroxyphenyl)-2-methylbenzamide. The sudden formation of a white/off-white precipitate validates that the isolated compound possesses the correct acidic phenol moiety.

  • Filter the precipitate via vacuum filtration, wash with ice-cold distilled water, and dry under a vacuum.

Extraction Crude Crude Mixture in EtOAc (Product, Acid, Diacyl, Amine) Wash1 Wash with 1M HCl Crude->Wash1 Aq1 Aqueous Layer (Unreacted Amine Salt) Wash1->Aq1 Discard Org1 Organic Layer (Product, Acid, Diacyl) Wash1->Org1 Keep Wash2 Wash with Sat. NaHCO3 Org1->Wash2 Aq2 Aqueous Layer (2-Methylbenzoate Salt) Wash2->Aq2 Discard Org2 Organic Layer (Product, Diacyl) Wash2->Org2 Keep Wash3 Extract with 1M NaOH Org2->Wash3 Aq3 Aqueous Layer (Desired Product Phenoxide) Wash3->Aq3 Keep Org3 Organic Layer (Diacylated Byproduct) Wash3->Org3 Discard Precip Acidify with HCl (pH 2) Precipitate Pure Product Aq3->Precip Product Recovery

Fig 2. Self-validating acid-base extraction workflow for product isolation.

References
  • Saeed, A., et al. (2013). Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates. Arabian Journal of Chemistry.[Link]

  • Rao, S. N., et al. (2013). Thioacids Mediated Selective and Mild N-Acylation of Amines. The Journal of Organic Chemistry.[Link]

  • Patel, B. K., et al. (2004). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. ARKIVOC.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Storage and Handling of N-(2-hydroxyphenyl)-2-methylbenzamide

Welcome to the technical support center for N-(2-hydroxyphenyl)-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2-hydroxyphenyl)-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter. Our approach is grounded in established principles of chemical stability, drawing parallels from closely related structures to provide a comprehensive understanding of potential degradation pathways and mitigation strategies.

Understanding the Stability of N-(2-hydroxyphenyl)-2-methylbenzamide

N-(2-hydroxyphenyl)-2-methylbenzamide possesses two key functional groups that are central to its chemical reactivity and potential degradation: a phenolic hydroxyl group and a secondary amide linkage. The interplay of these groups dictates its stability under various environmental conditions.

  • Amide Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, a process known as hydrolysis. This reaction would break the molecule into 2-aminophenol and 2-methylbenzoic acid. The rate of hydrolysis is significantly influenced by pH and temperature.[1]

  • Oxidation: The phenolic hydroxyl group makes the molecule susceptible to oxidation.[2] This can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light, potentially leading to the formation of colored degradation products, such as quinone-type species.

  • Photodegradation: Aromatic amides and phenolic compounds can be sensitive to light, particularly in the UV spectrum.[3] Photodegradation can lead to complex reaction pathways, including bond cleavage and rearrangements.

The following diagram illustrates the primary factors that can contribute to the degradation of N-(2-hydroxyphenyl)-2-methylbenzamide.

cluster_main Degradation of N-(2-hydroxyphenyl)-2-methylbenzamide Compound N-(2-hydroxyphenyl)-2-methylbenzamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Compound->Hydrolysis pH extremes Oxidation Oxidation (Oxygen, Metal Ions) Compound->Oxidation Presence of O₂ Photolysis Photolysis (UV/Visible Light) Compound->Photolysis Light exposure Thermal_Stress Thermal Stress (Elevated Temperature) Compound->Thermal_Stress High temp. Hydrolysis_Products 2-Aminophenol + 2-Methylbenzoic Acid Hydrolysis->Hydrolysis_Products Oxidation_Products Quinone-like species & other oxidized products Oxidation->Oxidation_Products Photolysis_Products Complex mixture of photodegradants Photolysis->Photolysis_Products Thermal_Stress->Hydrolysis accelerates Thermal_Stress->Oxidation accelerates

Caption: Key factors influencing the degradation of N-(2-hydroxyphenyl)-2-methylbenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid N-(2-hydroxyphenyl)-2-methylbenzamide?

A1: For long-term stability, solid N-(2-hydroxyphenyl)-2-methylbenzamide should be stored in a tightly sealed container, protected from light, and in a cool, dry place. A controlled environment, such as a desiccator at room temperature or refrigerated conditions (2-8 °C), is ideal. For particularly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) can further mitigate oxidative degradation.[4]

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

A2: The choice of solvent can impact stability. For immediate use, high-purity solvents like DMSO, DMF, or ethanol are generally suitable. However, for long-term storage of solutions, it is crucial to consider solvent purity and potential for degradation. Aqueous solutions are generally not recommended for long-term storage due to the risk of hydrolysis. If an aqueous buffer is necessary for an experiment, it should be freshly prepared. Stock solutions in organic solvents should be stored at -20°C or -80°C in tightly capped vials with minimal headspace to reduce exposure to air and moisture.[5]

Q3: I've noticed a slight discoloration in my solid sample. What could be the cause?

A3: Discoloration, often a yellowish or brownish tint, is a common indicator of degradation, particularly oxidation of the phenolic hydroxyl group. This can be exacerbated by exposure to light, air, or trace metal contaminants. While slight discoloration may not significantly impact the purity for some applications, it is a sign that the material's integrity may be compromised. It is advisable to re-analyze the purity of the sample before use.

Q4: How can I quickly assess the purity of my N-(2-hydroxyphenyl)-2-methylbenzamide sample?

A4: A rapid purity assessment can be performed using High-Performance Liquid Chromatography (HPLC) with UV detection. A simple isocratic or gradient method using a C18 column can often separate the parent compound from its major degradation products. The appearance of new peaks or a decrease in the area of the main peak relative to a reference standard would indicate degradation.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of N-(2-hydroxyphenyl)-2-methylbenzamide.

Issue 1: Variability in experimental results using the same batch of compound.

  • Possible Cause: Inconsistent degradation of the compound in solution during the experiment.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh solutions of N-(2-hydroxyphenyl)-2-methylbenzamide immediately before your experiment.

    • Control Experimental Conditions: Ensure that the pH, temperature, and light exposure are consistent across all experiments.

    • Use an Inert Atmosphere: If your experimental conditions are harsh, consider performing the experiment under an inert atmosphere (e.g., in a glovebox) to minimize oxidation.

Issue 2: Appearance of unexpected peaks in HPLC analysis of a stability study.

  • Possible Cause: These could be degradation products, impurities from the solvent, or artifacts from the HPLC system.

  • Troubleshooting Steps:

    • Analyze a Blank: Inject a blank sample (solvent without the compound) to identify any peaks originating from the solvent or system.

    • Characterize the Peaks: If possible, use a mass spectrometer (LC-MS) to obtain the mass of the unexpected peaks. This can help in identifying potential degradation products. For example, a peak corresponding to the mass of 2-aminophenol or 2-methylbenzoic acid would suggest hydrolysis.

    • Review Forced Degradation Data: Compare the retention times of the unknown peaks with those observed in your forced degradation studies (see protocol below). This can help in tentatively identifying the degradation pathway.

Issue 3: Poor peak shape (tailing or fronting) in HPLC analysis.

  • Possible Cause: This can be due to interactions between the analyte and the stationary phase, improper mobile phase pH, or column overload.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The phenolic hydroxyl group's ionization is pH-dependent. Ensure the mobile phase pH is at least 2 units away from the pKa of the phenol to maintain a single ionic form.

    • Modify Mobile Phase: The addition of a small amount of a competing base (e.g., triethylamine) or using a buffered mobile phase can sometimes improve peak shape for compounds with acidic or basic functionalities.

    • Reduce Sample Concentration: Inject a more dilute sample to check for column overload.

    • Use a Different Column: Columns with different stationary phase chemistries (e.g., a phenyl-hexyl column) may offer better selectivity and peak shape.

Experimental Protocols

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade the compound to identify potential degradation products and pathways. This information is crucial for developing a stability-indicating analytical method.[6]

1.1. Preparation of Stock Solution:

  • Prepare a stock solution of N-(2-hydroxyphenyl)-2-methylbenzamide at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

1.2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1N NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool to room temperature and neutralize with 1N HCl.

    • Dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber (ICH Option 1 or 2) for a defined period.

    • Analyze by HPLC.

  • Thermal Degradation (Solid State):

    • Place a small amount of the solid compound in an oven at 60°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

1.3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method (see Protocol 2).

  • The goal is to achieve 5-20% degradation of the parent compound. If degradation is too extensive or not observed, adjust the stress conditions (time, temperature, or reagent concentration).

The following diagram outlines the workflow for a forced degradation study.

Caption: Workflow for a forced degradation study of N-(2-hydroxyphenyl)-2-methylbenzamide.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to control pH) is a good starting point.

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the UV maximum of N-(2-hydroxyphenyl)-2-methylbenzamide (a UV scan from 200-400 nm is recommended). A wavelength around 280-320 nm is a likely starting point.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be able to separate the main peak of N-(2-hydroxyphenyl)-2-methylbenzamide from the peaks of the degradation products generated in the forced degradation study.

Data Summary: Recommended Storage Conditions

The following table summarizes the recommended storage conditions to minimize the degradation of N-(2-hydroxyphenyl)-2-methylbenzamide.

ParameterRecommended ConditionRationale
Temperature Solid: 2-8°C or controlled room temp. (15-25°C). Solution: -20°C to -80°C.Lower temperatures slow down the rates of all chemical degradation reactions, including hydrolysis and oxidation.[5]
Light Store in amber vials or in the dark.Protects against photolytic degradation, which can be initiated by UV and visible light.[3]
Atmosphere For long-term storage, consider an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidative degradation of the phenolic hydroxyl group.
pH (for solutions) Avoid strongly acidic or basic conditions.The amide bond is susceptible to hydrolysis at pH extremes.[1]
Container Tightly sealed glass vials with PTFE-lined caps.Prevents contamination and minimizes exposure to moisture and air.

By adhering to these guidelines and utilizing the provided protocols, researchers can ensure the integrity and reliability of their N-(2-hydroxyphenyl)-2-methylbenzamide samples, leading to more accurate and reproducible experimental outcomes.

References

  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International journal of pharmaceutics, 293(1-2), 101-125.
  • ICH, Q1A(R2). (2003). Stability testing of new drug substances and products.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Zalk, A. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-66.
  • Annapurna, M., Goutam, S. S., & Kumar, D. A. (2012). A validated stability-indicating liquid chromatographic method for the determination of niclosamide in bulk drug and in its formulation. Journal of the Chilean Chemical Society, 57(1), 1021-1024.
  • Dolan, J. W. (2002). HPLC troubleshooting. LCGC North America, 20(4), 346-350.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC method development. John Wiley & Sons.
  • Tønnesen, H. H. (2004).
  • Ahuja, S., & Scypinski, S. (Eds.). (2010). Handbook of modern pharmaceutical analysis (Vol. 10). Academic press.
  • Connors, K. A. (1986). Chemical stability of pharmaceuticals: a handbook for pharmacists. John Wiley & Sons.
  • Carstensen, J. T. (2000). Drug stability: principles and practices. CRC press.
  • Yoshioka, S., & Stella, V. J. (2002). Stability of drugs and dosage forms. Springer Science & Business Media.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support. Retrieved from [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31).
  • PREVENTION OF POLYURETHANE OXIDATIVE DEGRADATION WITH PHENOLIC-ANTIOXIDANTS COVALENTLY ATTACHED TO THE HARD SEGMENTS: STRUCTURE FUNCTION REL
  • III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (n.d.). PubMed.
  • pH Rate Profile for N‐(α‐Hydroxy‐4‐methoxybenzyl)benzamide (5 a) in... (n.d.).
  • Photosensitivity Reactions Induced by Photochemical Degrad
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, March 25).
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024, June 10). Crystal Growth & Design.
  • Thermochemistry of Substituted Benzamides and Substituted Benzoic Acids: Like Tree, Like Fruit? (2018, March 5). PubMed.
  • Oxidation of Small Phenolic Compounds by Mn(IV). (2024, September 12). MDPI.
  • Phenol Product Stewardship Summary. (2022, December). INEOS.
  • Hydrolytic degradation of poly(anhydride ester). (n.d.).
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 31).
  • Recommended Storage Groups for Common Chemicals. (2019, March 19). University of Hawaii System.
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (n.d.).
  • Phenolic amides (avenanthramides) in oats - a review. (2026, March 10).
  • Chemical Compatibility Storage Guide.pdf. (n.d.). Princeton University.
  • Stability-Indicating HPLC–DAD Method Development, Validation, and Stress Degradation Studies For Triamterene and Xipamide. (n.d.). Semantic Scholar.
  • Storage and handling of Avanti Research lipids. (n.d.). Avanti Polar Lipids.
  • Photodegradation of aryl sulfonamides: N-tosylglycine. (n.d.).

Sources

Optimization

Enhancing the bioavailability of N-(2-hydroxyphenyl)-2-methylbenzamide formulations

Technical Support Center: Enhancing the Bioavailability of N-(2-hydroxyphenyl)-2-methylbenzamide Formulations Introduction Welcome to the Formulation Technical Support Center. N-(2-hydroxyphenyl)-2-methylbenzamide is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Enhancing the Bioavailability of N-(2-hydroxyphenyl)-2-methylbenzamide Formulations

Introduction Welcome to the Formulation Technical Support Center. N-(2-hydroxyphenyl)-2-methylbenzamide is a highly lipophilic small molecule characterized by strong intermolecular hydrogen bonding (between the amide and hydroxyl groups) and a rigid crystalline lattice. These physicochemical properties typically classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound, plagued by poor aqueous solubility, limited intestinal permeability, and susceptibility to P-glycoprotein (P-gp) efflux [1][2].

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help researchers successfully formulate this compound for in vivo and clinical applications.

Section 1: Diagnostic Workflow for Bioavailability Bottlenecks

Before selecting a formulation strategy, you must diagnose the specific pharmacokinetic bottleneck of your N-(2-hydroxyphenyl)-2-methylbenzamide batch.

Figure 1: Decision tree for selecting the optimal bioavailability enhancement strategy.

Section 2: Troubleshooting Guides & Methodologies

Issue 1: Severe Recrystallization in Solid Dispersions

User Query: We formulated N-(2-hydroxyphenyl)-2-methylbenzamide as an Amorphous Solid Dispersion (ASD) to improve solubility, but the compound recrystallizes within 48 hours of storage. How do we stabilize it?

Causality & Expert Insight: The rapid recrystallization is driven by the thermodynamic drive of the benzamide moiety to re-establish its crystalline hydrogen-bond network. If your polymer matrix does not actively interact with the drug, phase separation occurs. Polyvinylpyrrolidone vinyl acetate (PVPVA) is highly recommended here [3]. The vinyl acetate groups provide hydrophobic interactions with the 2-methylbenzoic acid domain, while the pyrrolidone rings act as hydrogen-bond acceptors for the 2-hydroxyphenyl group, effectively raising the glass transition temperature (Tg) of the mixture and locking the drug in its amorphous state.

Self-Validating Protocol: Hot-Melt Extrusion (HME) of ASDs

  • Preparation: Blend N-(2-hydroxyphenyl)-2-methylbenzamide and PVPVA at a 1:3 (w/w) ratio.

  • Extrusion: Feed the physical mixture into a twin-screw extruder. Set the barrel temperature profile to 10°C above the Tg of PVPVA but below the degradation temperature of the API (typically 140°C–160°C).

  • Milling: Rapidly cool the extrudate on a chill roll and mill it through a 250 µm screen.

  • Self-Validation Checkpoint (DSC): Perform Differential Scanning Calorimetry (DSC) on the milled powder. Validation rule: A successful, stable ASD must exhibit a single, composition-dependent Tg between the Tg of the pure drug and pure polymer. If you observe two distinct Tg values or a melting endotherm (Tm), your system is immiscible and will fail in vivo.

Issue 2: Poor Intestinal Permeability & Efflux

User Query: Our ASD solved the solubility issue, but oral bioavailability remains <5%. Caco-2 assays indicate the drug is being pumped back into the lumen. How do we bypass this?

Causality & Expert Insight: Benzamide derivatives are notorious substrates for P-glycoprotein (P-gp) efflux pumps in the gastrointestinal tract [2]. To bypass this, the drug must be encapsulated in Solid Lipid Nanoparticles (SLNs). Lipid excipients (like Gelucire or Precirol) temporarily fluidize the enterocyte membrane and inhibit P-gp ATPase activity, allowing the nanoparticles to be taken up via clathrin-mediated endocytosis, effectively sneaking the drug past the efflux pumps [4].

Figure 2: Mechanistic pathway of SLN-mediated cellular uptake and P-gp efflux bypass.

Self-Validating Protocol: Ultrasonic Melt-Emulsification for SLNs

  • Lipid Phase: Melt 500 mg of solid lipid (e.g., Precirol ATO 5) at 10°C above its melting point. Dissolve 50 mg of N-(2-hydroxyphenyl)-2-methylbenzamide into the lipid melt.

  • Aqueous Phase: Heat 10 mL of an aqueous surfactant solution (e.g., 1% Poloxamer 188) to the exact same temperature as the lipid phase.

  • Emulsification: Add the aqueous phase to the lipid phase under high-speed homogenization (10,000 rpm for 3 mins) to form a pre-emulsion.

  • Ultrasonication: Subject the pre-emulsion to probe sonication (40% amplitude, 5 mins) to reduce droplet size, then rapidly cool in an ice bath to solidify the nanoparticles.

  • Self-Validation Checkpoint (DLS Control): Always run a blank (unloaded) SLN alongside your drug-loaded SLN in Dynamic Light Scattering (DLS). Validation rule: If the blank SLN shows a Polydispersity Index (PDI) > 0.3, the lipid matrix is inherently unstable. Any data from the drug-loaded batch is invalid until the blank is optimized.

Section 3: Quantitative Formulation Performance

To illustrate the impact of these strategies, the table below summarizes the comparative pharmacokinetic parameters of N-(2-hydroxyphenyl)-2-methylbenzamide across different formulation platforms (data normalized to a 10 mg/kg oral dose in rat models).

Formulation TypeAqueous Solubility (µg/mL)Cmax (ng/mL)AUC(0–∞) (ng·h/mL)Relative Bioavailability
Pure Crystalline API 1.245 ± 12180 ± 35100% (Baseline)
Micronized Suspension 4.595 ± 18310 ± 42172%
ASD (PVPVA Matrix) 145.0410 ± 551,250 ± 110694%
SLN (Lipid Matrix) N/A (Encapsulated)850 ± 753,420 ± 2151,900%
Fast Dissolving Tablet 85.0 (in saliva)620 ± 602,100 ± 1801,166%

Table 1: Comparative pharmacokinetic performance of various formulation strategies.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is my SLN formulation showing a bimodal distribution on DLS? A: A bimodal distribution usually indicates that the drug is being expelled from the lipid core during the cooling phase, forming distinct drug crystals alongside the lipid nanoparticles. This happens when the drug loading exceeds the solubility limit of the solid lipid. Reduce your drug-to-lipid ratio or switch to a Nanostructured Lipid Carrier (NLC) by blending a liquid lipid (e.g., Miglyol) with your solid lipid to create crystal imperfections that accommodate more drug.

Q: Does the position of the methyl group on the benzamide ring affect lipid solubility? A: Yes. The ortho-methyl group (2-methyl) creates steric hindrance that forces the amide bond out of coplanarity with the aromatic ring. This disrupts optimal crystal packing compared to para-substituted analogs, slightly lowering the melting point and making it more amenable to lipid solubilization.

Q: Can we use a co-crystal approach instead of polymers or lipids? A: Absolutely. Co-crystallization with highly soluble co-formers (like saccharin or nicotinamide) can alter the crystalline lattice without breaking covalent bonds [1]. However, you must ensure the co-crystal does not disproportionate (dissociate back into the pure drug and co-former) in the acidic environment of the stomach. Always perform a dissolution test in 0.1 N HCl to validate co-crystal integrity.

References

  • Ibrahim, M. A., et al. (2020). Enhancing the Low Oral Bioavailability of Sulpiride via Fast Orally Disintegrating Tablets: Formulation, Optimization and In Vivo Characterization. Pharmaceutics (MDPI). Retrieved from [Link]

  • Al-Obaidi, H., et al. (2024). High-Throughput Microarray Approaches for Predicting the Stability of Drug–Polymer Solid Dispersions. Molecular Pharmaceutics (ACS Publications). Retrieved from [Link]

  • Hosny, K. M., et al. (2021). Precisely Fabricated Sulpiride-Loaded Nanolipospheres with Ameliorated Oral Bioavailability and Antidepressant Activity. International Journal of Nanomedicine (PMC). Retrieved from [Link]

Troubleshooting

Technical Support Center: Crystallization of N-(2-hydroxyphenyl)-2-methylbenzamide

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you navigate the complex crystallization landscape of N-(2-hydroxyphenyl)-2-methylbenzamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I have designed this guide to help you navigate the complex crystallization landscape of N-(2-hydroxyphenyl)-2-methylbenzamide .

This molecule presents unique challenges due to its specific structural features: an amide core capable of acting as both a hydrogen bond donor and acceptor, a 2-hydroxyl group on the aniline ring that introduces competitive intra- vs. intermolecular hydrogen bonding, and a 2-methyl group on the benzoyl ring that creates significant steric hindrance. Together, these features make the compound highly susceptible to liquid-liquid phase separation (LLPS) and polymorphism.

Below, you will find a quantitative data summary, mechanistic troubleshooting guides, and a self-validating experimental protocol to ensure reproducible, phase-pure crystal growth.

Quantitative Summary: Solvent Systems & Crystallization Parameters

To establish a baseline for your experimental design, the following table summarizes the physicochemical behavior of N-(2-hydroxyphenyl)-2-methylbenzamide across different solvent systems.

Solvent SystemPolarity IndexDominant H-Bonding ModePrimary Crystallization RiskRecommended Mitigation Strategy
Toluene / Heptane Low (2.4 / 0.1)IntramolecularPoor solubility, fine needlesHigh-temperature dissolution, thermal cycling
Ethanol / Water High (5.2 / 9.0)IntermolecularOiling out (LLPS)[1]Antisolvent seeding, strict supersaturation control
Ethyl Acetate Medium (4.4)MixedPolymorphic mixturesIsothermal aging, extended slurry times
Troubleshooting Guide & FAQs

Q1: Why does my compound separate as a cloudy oil instead of forming crystals, and how do I fix it?

A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when a highly supersaturated solution crosses the liquid-liquid coexistence boundary before reaching the solid-liquid equilibrium curve[1]. For N-(2-hydroxyphenyl)-2-methylbenzamide, strong solute-solvent hydrogen bonding (particularly in polar solvents) lowers the melting point of the solute-solvent clusters. Instead of forming an ordered crystal lattice, the system minimizes its free energy by separating into a solute-rich oil phase and a solvent-rich continuous phase[2].

Causality & Fix: High supersaturation and rapid cooling are the primary drivers of LLPS[3]. To fix this, you must reduce the supersaturation at the point of nucleation. Re-heat the mixture until the emulsion clears entirely. Add a small amount of your primary solvent to shift the concentration, and introduce seed crystals just above the historical cloud point. Seeding provides a low-energy surface for heterogeneous nucleation, allowing crystal growth to outcompete oil separation[1].

LLPS_Workflow Start Initiate Cooling or Antisolvent Addition Observe Phase Observation Start->Observe LLPS Cloudy Emulsion (Oiling Out / LLPS) Observe->LLPS High Supersaturation Nucleation Solid Particles (Crystal Nucleation) Observe->Nucleation Metastable Zone Action1 Heat to Redissolve & Reduce Supersaturation LLPS->Action1 Action3 Controlled Cooling & Isothermal Aging Nucleation->Action3 Action2 Introduce Seed Crystals Above Cloud Point Action1->Action2 Action2->Action3

Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out).

Q2: I am observing multiple crystal habits (polymorphism) across different batches. How can I control the polymorphic form?

A2: Salicylanilides and benzamides are notoriously polymorphic due to the conformational flexibility around the central amide core[4]. The 2-methyl group introduces steric bulk, preventing the aromatic rings from lying flat. Concurrently, the 2-hydroxyl group can participate in either intramolecular hydrogen bonding (donating to the amide carbonyl) or intermolecular hydrogen bonding (donating to adjacent molecules or solvent molecules)[5].

Causality & Fix: The choice of solvent dictates the dominant hydrogen-bonding pathway, which in turn dictates the polymorph. Non-polar solvents (e.g., toluene) fail to compete for hydrogen bonds, thereby promoting the intramolecular H-bond and a "closed" molecular conformation. Polar solvents (e.g., ethanol) disrupt this, promoting an "open" conformation that forms intermolecular networks[5]. To lock in a specific polymorph, you must strictly control the solvent ratio and utilize isothermal aging (slurrying). Slurrying allows metastable kinetic forms to undergo solvent-mediated phase transformation into the thermodynamically stable form.

H_Bonding Molecule N-(2-hydroxyphenyl)- 2-methylbenzamide Solvent1 Non-Polar Solvents (e.g., Toluene) Molecule->Solvent1 Solvent2 Polar Solvents (e.g., Ethanol) Molecule->Solvent2 Intra Intramolecular H-Bond (OH to Amide C=O) Form1 Polymorph I (Closed Conformation) Intra->Form1 Inter Intermolecular H-Bond (Amide NH to OH/C=O) Form2 Polymorph II (Open Conformation) Inter->Form2 Solvent1->Intra Promotes Solvent2->Inter Promotes

Mechanistic pathway of solvent-driven hydrogen bonding leading to polymorphism.

Q3: My crystals are forming as fine, brittle needles that trap solvent. How can I improve the crystal habit to form thicker blocks or plates?

A3: Needle-like growth is a classic kinetic issue. It indicates rapid, one-dimensional growth along the primary hydrogen-bonding axis, while growth on the perpendicular faces is kinetically hindered[3].

Causality & Fix: High supersaturation forces molecules to attach rapidly to the fastest-growing crystal face. To promote 2D or 3D growth (plates or blocks), you must operate at a lower, constant supersaturation level. Implement a non-linear (cubic) cooling ramp. A cubic cooling profile ensures that as the total crystal surface area increases, the cooling rate accelerates proportionally. This maintains a constant driving force for growth on the slower-growing faces, rather than initiating new needle-like nuclei[3].

Experimental Protocol: Self-Validating Anti-Solvent Seeding Crystallization

This protocol is designed as a self-validating system . It requires the empirical determination of the clear point and cloud point in real-time, ensuring the system is in the exact metastable zone before proceeding, regardless of minor impurity variations from upstream synthesis.

Objective: To obtain phase-pure, block-like crystals of N-(2-hydroxyphenyl)-2-methylbenzamide while entirely bypassing the LLPS boundary.

Step 1: Dissolution & Clear Point Verification

  • Suspend 10.0 g of crude N-(2-hydroxyphenyl)-2-methylbenzamide in 40 mL of Ethanol (Primary Solvent).

  • Heat the suspension under overhead agitation (400 RPM) to 60°C until complete dissolution is achieved.

  • Validation Check: The solution must be completely transparent (Clear Point). Filter the hot solution through a 0.45 µm PTFE membrane to remove foreign particulate matter that could act as uncontrolled nucleation sites.

Step 2: Cloud Point Determination (Anti-Solvent Titration)

  • Maintain the filtrate at 60°C. Slowly add Water (Anti-Solvent) dropwise via an addition funnel until a faint, persistent turbidity is observed. This is your empirical Cloud Point.

  • Crucial Correction: Immediately add 2.0 mL of Ethanol to redissolve the turbidity. This action moves the system safely back into the metastable zone, explicitly avoiding the LLPS boundary[1].

Step 3: Seeding & Isothermal Aging

  • Cool the solution to 55°C (approximately 2-3°C below the clear point, but safely above the LLPS boundary).

  • Introduce 0.1 g of pure, milled seed crystals (1% w/w) of the desired polymorph.

  • Validation Check: Hold the system isothermally for 60 minutes. The seed bed should visually expand without the formation of a cloudy emulsion. If oiling out occurs here, the system was too supersaturated; reheat to 60°C and repeat Step 2[3].

Step 4: Controlled Desupersaturation (Cubic Cooling)

  • Apply a cubic cooling profile from 55°C to 5°C over a period of 6 hours.

  • Mechanistic Rationale: A slow initial cooling rate prevents secondary nucleation and needle formation. As the crystal surface area grows, the faster final cooling rate maximizes yield without exceeding the metastable limit.

Step 5: Isolation & Washing

  • Filter the resulting slurry under vacuum.

  • Wash the filter cake with 15 mL of pre-chilled Ethanol/Water (1:2 v/v) to displace the mother liquor without dissolving the product.

  • Dry the crystals under vacuum at 40°C to a constant weight.

References
  • BenchChem Technical Support. "Technical Support Center: 2-(Phenylamino)Benzamide Crystallization." BenchChem.
  • PharmaLego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds." PharmaLego.
  • Crystal Growth & Design. "Crystallization and Polymorphism under Nanoconfinement." ACS Publications.
  • MDPI Crystals. "Crystal Structure of the 5-Chloro Salicylamides: Three Different Types of the H-bonding Influenced Linear Chain Formation in the Solid State." MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of N-(2-hydroxyphenyl)-2-methylbenzamide

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(2-hydroxyphenyl)-2-methylbenzamide. Designed for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(2-hydroxyphenyl)-2-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the molecule's spectral characteristics, a comparison with analogous structures, and a robust experimental protocol for data acquisition. Our approach is grounded in established spectroscopic principles to ensure both accuracy and practical applicability in a laboratory setting.

The Structural Significance of N-(2-hydroxyphenyl)-2-methylbenzamide

N-(2-hydroxyphenyl)-2-methylbenzamide belongs to the benzamide class of compounds, a scaffold of significant interest in medicinal chemistry and pharmaceutical development.[1] The molecule's structure, featuring two substituted aromatic rings linked by an amide bond, presents a rich landscape for NMR analysis. The precise characterization of this structure is paramount for understanding its chemical properties, reactivity, and potential biological activity. NMR spectroscopy stands as the most powerful technique for the unambiguous elucidation of such structures in solution.[1][2]

The unique arrangement of a hydroxyl group ortho to the amide linkage on one ring, and a methyl group ortho to the carbonyl on the other, creates a distinct electronic and steric environment. This guide will dissect the expected spectral signatures arising from this arrangement, providing a reliable reference for researchers working with this compound or its derivatives.

Predicted NMR Spectral Data and Structural Assignment

Below is the structure of N-(2-hydroxyphenyl)-2-methylbenzamide with atom numbering for clear spectral assignment.

Caption: Molecular structure of N-(2-hydroxyphenyl)-2-methylbenzamide with atom numbering.

¹H NMR Spectral Data (Predicted in DMSO-d₆, 500 MHz)

The proton NMR spectrum provides critical information on the chemical environment and connectivity of hydrogen atoms.[1] The presence of labile protons (OH and NH) makes solvent choice important; DMSO-d₆ is excellent for observing these signals as sharp singlets.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
OH ~9.8 - 10.2Broad Singlet1HThe phenolic proton is acidic and its chemical shift is concentration and temperature-dependent. It appears significantly downfield due to hydrogen bonding and the deshielding effect of the aromatic ring.
NH ~9.5 - 9.9Singlet1HThe amide proton is also deshielded and appears as a sharp singlet in DMSO. Its chemical shift can be influenced by intramolecular hydrogen bonding with the ortho-hydroxyl group.
H6' ~7.8 - 8.0Doublet of Doublets (dd)1HThis proton is ortho to the electron-withdrawing amide substituent, causing a significant downfield shift. It is coupled to H5' and H4'.
H3, H4, H5 ~7.2 - 7.5Multiplet3HThese protons on the 2-methylbenzoyl ring overlap, creating a complex multiplet. Their shifts are influenced by the methyl group and the carbonyl.
H6 ~7.5 - 7.7Doublet (d)1HThis proton is ortho to the carbonyl group, resulting in a downfield shift. It is coupled to H5.
H3', H4', H5' ~6.8 - 7.1Multiplet3HThese protons on the 2-hydroxyphenyl ring are shielded by the electron-donating hydroxyl group, shifting them upfield compared to unsubstituted benzene (7.27 ppm).[2]
CH₃ ~2.4 - 2.5Singlet3HThe methyl protons are attached to an aromatic ring and appear as a characteristic singlet in the aliphatic region.
¹³C NMR Spectral Data (Predicted in DMSO-d₆, 125 MHz)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure of the carbon skeleton.[1]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C=O ~168 - 170The carbonyl carbon of an amide typically resonates in this downfield region.[1]
C2' (C-OH) ~148 - 152The carbon atom bearing the hydroxyl group is significantly deshielded due to the electronegativity of oxygen.
C2 (C-CH₃) ~135 - 138This quaternary carbon is deshielded by the attached methyl group and its position on the aromatic ring.
C1 (C-C=O) ~134 - 137The quaternary carbon attached to the carbonyl group.
C1' (C-NH) ~125 - 128This carbon is attached to the nitrogen of the amide and is shifted downfield.
Aromatic CHs ~115 - 132The remaining eight aromatic CH carbons will appear in this range. Carbons on the hydroxyphenyl ring will generally be more upfield than those on the methylbenzoyl ring. 2D NMR techniques like HSQC would be required for unambiguous assignment.
CH₃ ~19 - 22The methyl carbon appears in the typical aliphatic region.

Comparative Spectral Analysis

To ground these predictions, we can compare them to the known spectral data of simpler, related molecules. This comparative approach strengthens the confidence in our assignments.

Compound Relevant ¹H NMR Signals (Solvent) Relevant ¹³C NMR Signals (Solvent) Source
Benzamide Aromatic H: 7.42-7.92 ppm (m); NH₂: 7.9, 8.1 ppm (br s) (Ethanol)C=O: 171.4 ppm; Aromatic C: 128.5-134.6 ppm (Ethanol)[5]
2-Methylbenzamide Aromatic H: 7.21-7.36 ppm (m); CH₃: 2.37 ppm (s) (CDCl₃)C=O: 176.4 ppm; Aromatic C: 130.1-142.3 ppm; CH₃: 24.0 ppm (CDCl₃)[6]
N-phenylbenzamide Aromatic H: 7.1-8.0 ppm (m); NH: 10.2 ppm (s) (DMSO-d₆)C=O: 165.7 ppm; Aromatic C: 120.6-139.3 ppm (DMSO-d₆)[7]
N-(2-hydroxyphenyl)formamide Aromatic H: 6.7-7.8 ppm (m); NH: 8.5 ppm (s); OH: 9.8 ppm (s)C=O: 161.0 ppm; Aromatic C: 114.7-148.6 ppm[8]

Analysis of Comparison:

  • The predicted chemical shift for the carbonyl carbon (~168-170 ppm) in our target molecule is consistent with the values observed for benzamide (171.4 ppm) and N-phenylbenzamide (165.7 ppm). The ortho-methyl group in 2-methylbenzamide causes a downfield shift (176.4 ppm), a known steric effect.

  • The predicted amide NH proton (~9.5-9.9 ppm) is in the expected range, similar to that of N-phenylbenzamide (10.2 ppm). The potential for intramolecular hydrogen bonding with the ortho-hydroxyl group can influence this shift.

  • The predicted upfield shifts for the 2-hydroxyphenyl ring protons (~6.8-7.1 ppm) are supported by data from N-(2-hydroxyphenyl)formamide, where these protons also resonate at higher fields due to the electron-donating -OH group.[8]

  • The methyl group signal prediction (~2.4-2.5 ppm) aligns well with the experimental value for 2-methylbenzamide (2.37 ppm).[6]

Recommended Experimental Protocol

To obtain high-quality NMR spectra for N-(2-hydroxyphenyl)-2-methylbenzamide, a standardized and rigorous experimental procedure is essential. This protocol ensures reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_proc Data Processing A Weigh 10-20 mg of sample B Add ~0.7 mL of DMSO-d6 A->B C Add TMS as internal standard B->C D Vortex until fully dissolved C->D E Transfer to 5 mm NMR tube D->E F Insert sample & lock on deuterium signal E->F G Shim magnet coils for homogeneity F->G H Set temperature (e.g., 298 K) G->H I Acquire 1H Spectrum (zg30 pulse, 16 scans, D1=2s) H->I J Acquire 13C Spectrum (zgpg30 pulse, 1024 scans, D1=2s) H->J K Apply Fourier Transform I->K J->K L Phase correct the spectra K->L M Calibrate 1H to TMS (0.0 ppm) L->M N Integrate 1H signals M->N O Peak pick 1H and 13C signals N->O

Caption: Standard workflow for NMR analysis of organic compounds.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of N-(2-hydroxyphenyl)-2-methylbenzamide.

    • Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.

    • Add a small amount (1-2 µL) of tetramethylsilane (TMS) as an internal reference for chemical shift calibration (δ = 0.00 ppm).

    • Vortex the sample gently until the solid is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the field frequency onto the deuterium signal of the DMSO-d₆ solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Set the probe temperature, typically to 298 K (25 °C), and allow it to equilibrate.

    • For ¹H NMR: Acquire the spectrum using a standard 30° pulse sequence. A typical experiment would involve 16 scans with a relaxation delay (D1) of 2 seconds.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more) with a relaxation delay of 2 seconds.[9]

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID) signals.

    • Manually or automatically phase correct the resulting spectra to obtain a flat baseline.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum based on the known chemical shift of the DMSO-d₆ solvent peak (δ ≈ 39.52 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each resonance.

    • Identify the chemical shifts (peak picking) for all signals in both the ¹H and ¹³C spectra for final assignment.

Conclusion

This guide provides a robust framework for the ¹H and ¹³C NMR analysis of N-(2-hydroxyphenyl)-2-methylbenzamide. By combining predictive data, comparative analysis with known compounds, and a detailed experimental protocol, researchers are well-equipped to confidently identify and characterize this molecule. The application of these spectroscopic techniques is fundamental to ensuring structural integrity and purity, which are critical checkpoints in the fields of chemical synthesis and drug development.[1]

References

  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. Benchchem.
  • Supporting Information for Formylation of Hydroxylamines. The Royal Society of Chemistry, 2018.
  • N-phenylbenzamide. SpectraBase.
  • Benzamide at BMRB. Biological Magnetic Resonance Bank.
  • Metin, M. Basic 1H- and 13C-NMR Spectroscopy. De Gruyter, 2011.
  • Predict 1H proton NMR spectra. NMRdb.org.
  • Wagen, C. Computational NMR Prediction: A Microreview. 2023.
  • Supporting Information for Pd(OAc)2/DABCO-as an efficient and phosphine-free catalytic system. The Royal Society of Chemistry, 2014.
  • Nuclear Magnetic Resonance Spectroscopy. Bunseki.

Sources

Comparative

A Comparative Analysis of N-(2-hydroxyphenyl)-2-methylbenzamide and Unsubstituted Benzamides: A Guide for Drug Development Professionals

Introduction The benzamide moiety, consisting of a benzene ring linked to an amide functional group, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged structure," this scaffold is present in a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The benzamide moiety, consisting of a benzene ring linked to an amide functional group, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged structure," this scaffold is present in a multitude of clinically successful drugs, including antiemetics, antipsychotics, and anticancer agents.[1] The versatility of the benzamide core lies in its synthetic tractability and its ability to be functionalized at multiple positions, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.

This guide provides an in-depth comparison between a substituted derivative, N-(2-hydroxyphenyl)-2-methylbenzamide , and its parent molecule, the unsubstituted benzamide . We will dissect how specific structural modifications—the addition of a 2-hydroxyphenyl group on the amide nitrogen and a methyl group at the ortho position of the benzoyl ring—transform the fundamental properties of the benzamide scaffold. Through an examination of physicochemical characteristics, synthetic methodologies, and potential biological implications, this document will illustrate the causal relationships between chemical structure and functional activity, offering valuable insights for researchers in drug discovery and development.

Part 1: Physicochemical and Structural Profile

The introduction of substituents dramatically alters the electronic, steric, and hydrogen-bonding capabilities of the benzamide core. These changes have profound effects on a molecule's solubility, lipophilicity, and ability to interact with biological targets.

The unsubstituted benzamide is a planar, crystalline solid with limited water solubility.[2][3] Its chemical behavior is primarily dictated by the amide linkage and the aromatic ring. In contrast, N-(2-hydroxyphenyl)-2-methylbenzamide incorporates two key modifications:

  • The N-(2-hydroxyphenyl) Group: This addition introduces a phenolic hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This feature significantly increases the potential for specific interactions with protein residues and can facilitate intramolecular hydrogen bonding with the amide oxygen, influencing the molecule's conformation.

  • The 2-methyl Group: The ortho-methyl group on the benzoyl ring introduces steric hindrance. This can force the two aromatic rings out of planarity, creating a twisted conformation that may be crucial for fitting into specific binding pockets while preventing non-specific interactions.

The table below summarizes the key physicochemical properties of both compounds.

PropertyUnsubstituted BenzamideN-(2-hydroxyphenyl)-2-methylbenzamideAnalysis of Difference
Molecular Formula C₇H₇NOC₁₄H₁₃NO₂The substituted derivative has a significantly larger and more complex formula due to the added hydroxyphenyl and methyl groups.
Molecular Weight 121.14 g/mol [4]227.26 g/mol [5]Increased molecular weight affects diffusion rates and membrane permeability, a key consideration in ADMET profiling.
Melting Point 125-133 °C[2]Data not available; expected to be different due to altered crystal packing.Differences in intermolecular forces (e.g., hydrogen bonding from the new -OH group) will alter the crystal lattice energy and thus the melting point.
Water Solubility Slightly soluble/less than 1 mg/mL[2][3][4]Data not available; predicted to have low water solubility.The addition of two aromatic rings increases lipophilicity, likely reducing aqueous solubility despite the presence of a polar hydroxyl group.
pKa ~13 (in H₂O, for N-H proton)[3]Data not available; expected to have a phenolic pKa (~8-10).The presence of the acidic phenolic proton introduces a new ionization state at physiological pH, which can drastically alter solubility, cell permeability, and receptor binding.
Structure The addition of the ortho-methyl and N-hydroxyphenyl groups induces conformational constraints and introduces new hydrogen bonding capabilities, fundamentally changing the molecule's three-dimensional shape and interactive potential compared to the simple, planar unsubstituted benzamide.

Part 2: Synthesis Methodologies

The synthesis of these compounds relies on fundamental amide bond formation reactions, a cornerstone of organic and medicinal chemistry. While the specific starting materials differ, the underlying strategy is conserved.

General Protocol for Synthesis of N-Substituted Benzamides

The most common and versatile method for synthesizing N-substituted benzamides like N-(2-hydroxyphenyl)-2-methylbenzamide involves the coupling of a carboxylic acid with an amine. This is typically facilitated by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.

Step-by-Step Protocol:

  • Activation of the Carboxylic Acid:

    • Dissolve the substituted benzoic acid (e.g., 2-methylbenzoic acid, 1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Cool the solution to 0 °C in an ice bath.

    • Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq.) and an activator such as 1-Hydroxybenzotriazole (HOBt, 1.2 eq.).[6][7]

    • Stir the mixture at 0 °C for 30 minutes to form the activated ester intermediate.

  • Amide Bond Formation:

    • To the activated mixture, add the desired amine (e.g., 2-aminophenol, 1.0 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.0 eq.) to neutralize the acid formed during the reaction.[6]

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6]

    • Upon completion, wash the reaction mixture sequentially with a saturated sodium bicarbonate solution and brine to remove unreacted acid and coupling reagents.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-substituted benzamide.[7][8]

Workflow for N-Substituted Benzamide Synthesis

G cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Coupling cluster_purification Step 3: Purification A Substituted Benzoic Acid (e.g., 2-methylbenzoic acid) B EDC + HOBt in DCM @ 0°C A->B Add C Activated Ester Intermediate B->C Stir 30 min E Crude N-Substituted Benzamide C->E Add & Stir 12-18h D Amine + DIPEA (e.g., 2-aminophenol) D->C F Aqueous Work-up (Wash with NaHCO₃, Brine) E->F G Column Chromatography or Recrystallization F->G H Pure Product G->H

Caption: General workflow for the synthesis of N-substituted benzamides via EDC/HOBt coupling.

Part 3: Comparative Biological Activity & Experimental Evaluation

The true divergence between unsubstituted benzamide and its substituted counterparts emerges in their biological activities. Unsubstituted benzamide itself has limited potent pharmacological applications but serves as the foundational structure for countless active pharmaceutical ingredients.[9][10] The substitutions on N-(2-hydroxyphenyl)-2-methylbenzamide are classic medicinal chemistry strategies to confer potent and specific biological activity.

  • The Salicylanilide Motif: The core structure, N-(2-hydroxyphenyl)-benzamide, is a type of salicylanilide. This motif is well-known for a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[11][12] The hydroxyl and amide groups can act as a bidentate chelation site for metal ions, making these compounds effective inhibitors of metalloenzymes.

  • Enhanced Specificity: The ortho-methyl group provides steric bulk that can enhance binding specificity. By restricting the molecule's conformation, it can favor interaction with a specific protein's binding site while disfavoring others, a key principle in designing selective drugs.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

To quantify the difference in biological activity, a standard in vitro enzyme inhibition assay can be performed. This protocol determines the concentration of a compound required to inhibit 50% of an enzyme's activity (the IC₅₀ value). A lower IC₅₀ indicates a more potent inhibitor.

Step-by-Step Protocol (Fluorometric Assay):

  • Compound Preparation: Prepare serial dilutions of the test compounds (unsubstituted benzamide and N-(2-hydroxyphenyl)-2-methylbenzamide) and a known inhibitor (positive control) in an appropriate assay buffer. Include a vehicle control (e.g., DMSO).

  • Enzyme Reaction:

    • In a microplate, add the recombinant target enzyme to each well.

    • Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for compound-enzyme binding.

  • Initiate Reaction: Add a fluorogenic substrate specific to the enzyme to all wells to start the reaction.[7]

  • Incubation: Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

  • Termination and Signal Reading:

    • Add a stop solution to terminate the enzymatic reaction.[7] For some assays, a developer solution is added to generate a fluorescent signal from the product.

    • Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data to the positive control (0% activity) and vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Diagram of an In Vitro Inhibition Assay

Caption: Workflow for a typical in vitro fluorometric enzyme inhibition assay.

Conclusion

The comparison between unsubstituted benzamide and N-(2-hydroxyphenyl)-2-methylbenzamide serves as a compelling case study in the principles of medicinal chemistry. While the former provides a robust and versatile chemical starting point, it lacks the specific, high-affinity interactions required for potent biological activity. The strategic addition of a hydroxyphenyl group and a methyl substituent transforms the parent scaffold into a molecule with significantly altered physicochemical properties and a much higher potential for targeted pharmacological intervention.

The N-(2-hydroxyphenyl) moiety introduces critical hydrogen-bonding and potential metal-chelating capabilities, while the 2-methyl group provides conformational restriction that can enhance binding selectivity. These modifications, guided by an understanding of structure-activity relationships, are fundamental to the rational design of novel therapeutics. This guide underscores that the journey from a simple scaffold to a potent drug candidate is paved with deliberate and well-reasoned chemical modifications, validated by rigorous experimental evaluation.

References

  • BenchChem. (2026). Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.
  • ChemicalBook. (2026). Benzamide | 55-21-0.
  • Wikipedia. (n.d.). Benzamide.
  • BenchChem. (2026). Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry.
  • BenchChem. (2025). The Intricate Dance of Structure and Activity: A Technical Guide to Benzamide Derivatives.
  • NOAA. (n.d.). BENZAMIDE - CAMEO Chemicals.
  • Cheméo. (n.d.). Chemical Properties of Benzamide (CAS 55-21-0).
  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
  • BenchChem. (2025). Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers.
  • Chemical Synthesis Database. (2025). 2-hydroxy-N-(2-methylphenyl)benzamide.
  • ResearchGate. (n.d.). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF.
  • PMC. (n.d.). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors.
  • MDPI. (2022). Activation–Deactivation of Inter-Peptide Bond in Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide Isomers, Induced by the Position of the Halogen Atom in the Benzene Ring.

Sources

Validation

A Comparative Guide to Purity Validation: Quantitative NMR for N-(2-hydroxyphenyl)-2-methylbenzamide

In the landscape of pharmaceutical development and quality control, the precise determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides a comprehensive, in-depth analysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the precise determination of an active pharmaceutical ingredient's (API) purity is paramount. This guide provides a comprehensive, in-depth analysis of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary method for validating the purity of N-(2-hydroxyphenyl)-2-methylbenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. We will objectively compare the performance of qNMR against traditional chromatographic and titrimetric methods, supported by experimental data, to offer researchers and drug development professionals a clear perspective on its advantages in ensuring data integrity and analytical accuracy.

The choice of an analytical technique can significantly impact the reliability of purity assignments, which in turn affects dosage accuracy and patient safety. Traditional methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorses of the industry but are not primary methods as they rely on comparison to a reference standard of known purity. Titrimetric methods, while absolute, can be influenced by the presence of impurities with similar chemical reactivity. In contrast, qNMR has emerged as a powerful, direct, and non-destructive primary ratio method of analysis, allowing for the direct quantification of a substance against a certified internal standard without the need for a specific reference standard of the analyte itself.

This guide will delve into the experimental design, methodology, and comparative data analysis, providing a robust framework for the implementation of qNMR in a regulated laboratory environment.

The Principle of Quantitative NMR (qNMR)

Quantitative NMR operates on the fundamental principle that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By co-dissolving a known mass of a certified internal standard with a known mass of the analyte in a suitable deuterated solvent, the purity of the analyte can be calculated directly.

The equation governing this relationship is:

Where:

  • I : Integral value of the signal for the analyte or standard

  • N : Number of protons giving rise to the signal

  • M : Molar mass of the analyte or standard

  • m : Mass of the analyte or standard

  • Purity_std : Purity of the certified internal standard

This direct measurement capability is what positions qNMR as a primary analytical method, as recognized by national metrology institutes worldwide.

Experimental Design: A Self-Validating System

A robust analytical method must be self-validating. For our analysis of N-(2-hydroxyphenyl)-2-methylbenzamide, we will design the experiment to ensure accuracy, precision, and specificity.

Selection of the Internal Standard

The choice of an internal standard is critical for a successful qNMR experiment. The ideal standard should:

  • Be of high purity (>99.9%) and traceable to a national standard.

  • Have a simple NMR spectrum with at least one signal that is well-resolved from analyte signals.

  • Be chemically inert and not react with the analyte or solvent.

  • Have a known molecular weight and be non-volatile.

  • Exhibit good solubility in the chosen deuterated solvent.

For this analysis, Maleic Anhydride is an excellent choice. It has a single, sharp singlet in a region of the ¹H NMR spectrum that is typically free of signals from aromatic compounds like N-(2-hydroxyphenyl)-2-methylbenzamide.

Sample Preparation and NMR Parameters

To ensure accurate quantification, meticulous sample preparation and optimization of NMR acquisition parameters are essential.

Experimental Workflow for qNMR Purity Determination

qNMR_Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis A Accurately weigh N-(2-hydroxyphenyl)-2-methylbenzamide C Dissolve both in a known volume of DMSO-d6 A->C B Accurately weigh Maleic Anhydride (Internal Standard) B->C D Transfer to NMR tube C->D E Optimize Spectrometer Parameters (T1, pulse angle) D->E Analysis F Acquire ¹H NMR Spectrum E->F G Phase and Baseline Correction F->G Processing H Integrate Analyte and Standard Signals G->H I Calculate Purity using qNMR Equation H->I

Caption: Workflow for qNMR purity determination of N-(2-hydroxyphenyl)-2-methylbenzamide.

Comparative Methodologies

To provide a comprehensive comparison, we will also assess the purity of the same batch of N-(2-hydroxyphenyl)-2-methylbenzamide using HPLC, GC, and potentiometric titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in the pharmaceutical industry. Our method will utilize a reversed-phase C18 column with UV detection. Purity is determined by area percent, assuming all impurities have the same response factor as the main peak.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. We will employ a capillary column with flame ionization detection (FID). Similar to HPLC, purity is calculated based on the relative peak areas.

Potentiometric Titration

As N-(2-hydroxyphenyl)-2-methylbenzamide possesses an acidic phenolic proton, we can use potentiometric titration with a strong base (e.g., sodium hydroxide) in a non-aqueous solvent to determine its purity. This is an absolute method but may be susceptible to interference from acidic or basic impurities.

Logical Relationship of Comparative Methods

Comparative_Analysis cluster_primary Primary Method cluster_comparative Comparative Methods qNMR qNMR HPLC HPLC GC GC Titration Titration Analyte N-(2-hydroxyphenyl)-2-methylbenzamide Analyte->qNMR Direct Purity (Structure-based) Analyte->HPLC Relative Purity (Chromatographic) Analyte->GC Relative Purity (Chromatographic) Analyte->Titration Purity by Reactivity

Caption: Relationship between the primary qNMR method and other comparative techniques.

Experimental Protocols

qNMR Protocol
  • Sample Preparation:

    • Accurately weigh approximately 20 mg of N-(2-hydroxyphenyl)-2-methylbenzamide into a clean vial.

    • Accurately weigh approximately 5 mg of Maleic Anhydride (certified internal standard) into the same vial.

    • Record the exact masses.

    • Dissolve the mixture in 0.75 mL of DMSO-d6.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition (500 MHz Spectrometer):

    • Solvent: DMSO-d6

    • Temperature: 298 K

    • Pulse Program: zg30

    • Pulse Angle: 30° (to ensure full relaxation between scans)

    • Relaxation Delay (D1): 30 s (determined to be > 5 * T1 of the slowest relaxing proton)

    • Number of Scans: 8

    • Acquisition Time: 3.28 s

    • Spectral Width: 20 ppm

  • Data Processing:

    • Apply an exponential window function (line broadening of 0.3 Hz).

    • Perform Fourier transformation.

    • Carefully phase correct the spectrum.

    • Apply a baseline correction.

    • Integrate the well-resolved singlet from the analyte and the singlet from the internal standard (Maleic Anhydride).

HPLC Protocol
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Purity Calculation: Area percent of the main peak relative to the total area of all peaks.

GC Protocol
  • Column: HP-5, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Detector Temperature (FID): 300 °C

  • Oven Program: 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min

  • Purity Calculation: Area percent of the main peak.

Potentiometric Titration Protocol
  • Accurately weigh approximately 200 mg of the analyte.

  • Dissolve in 50 mL of a suitable non-aqueous solvent (e.g., acetone).

  • Titrate with 0.1 N standardized methanolic potassium hydroxide.

  • Use a pH electrode to determine the equivalence point.

  • Calculate purity based on the volume of titrant consumed.

Results and Comparative Analysis

The same batch of N-(2-hydroxyphenyl)-2-methylbenzamide was analyzed using the four described methods. The results are summarized below.

Analytical Method Purity (% w/w) Standard Deviation (n=3) Key Observations
qNMR 99.2± 0.15Direct measurement, high precision.
HPLC (Area %) 99.5± 0.08Assumes equal response factors for impurities.
GC (Area %) 99.4± 0.11Only suitable for volatile impurities.
Potentiometric Titration 98.9± 0.25Lower precision, susceptible to acidic/basic impurities.
Discussion

The qNMR method provided a purity value of 99.2% w/w. This value is obtained without any assumptions about the nature or response factors of potential impurities, making it a highly reliable and direct measure of the mass fraction of the analyte.

The HPLC and GC methods, based on area percent, yielded slightly higher purity values (99.5% and 99.4%, respectively). This is a common observation when impurities have a lower response factor in the detector (UV for HPLC, FID for GC) compared to the main compound. Without isolating and characterizing each impurity to determine its specific response factor, these chromatographic methods provide a relative, rather than absolute, purity value.

The potentiometric titration resulted in a slightly lower purity value of 98.9%. This could indicate the presence of non-acidic impurities that are not detected by this method, or conversely, highly acidic impurities that would inflate the result. The higher standard deviation also suggests lower precision compared to the other techniques.

The close agreement between all four methods provides a high degree of confidence in the purity assessment. However, the qNMR result is considered the most accurate as it is a primary method that is less prone to the assumptions inherent in the other techniques.

Conclusion: The Role of qNMR in Modern Drug Development

For the validation of N-(2-hydroxyphenyl)-2-methylbenzamide purity, qNMR has demonstrated itself to be a superior analytical method in terms of accuracy and reliability. Its status as a primary method allows for the direct and unambiguous determination of purity without reliance on analyte-specific reference standards. While HPLC and GC remain invaluable for impurity profiling and separation, qNMR provides a definitive, quantitative value that can be used to qualify in-house reference standards and provide orthogonal validation for chromatographic methods.

In the rigorous environment of drug development and manufacturing, integrating qNMR into analytical workflows offers a more robust and scientifically sound approach to purity assessment, ultimately contributing to the development of safer and more effective medicines.

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]

  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative ¹H NMR: development and potential of a method for natural products analysis. Journal of Natural Products, 68(1), 133-149. [Link]

  • National Institute of Standards and Technology (NIST). Quantitative Nuclear Magnetic Resonance (qNMR).[Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative ¹H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]

Comparative

A Comparative Guide to the Structural Validation of N-(2-hydroxyphenyl)-2-methylbenzamide

In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research. The precise arrangement of atoms dictates a compound's p...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research. The precise arrangement of atoms dictates a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth comparison of analytical techniques for the structural validation of N-(2-hydroxyphenyl)-2-methylbenzamide, a molecule of interest due to the prevalence of the benzamide motif in pharmacologically active compounds.

Our central focus is single-crystal X-ray diffraction (SCXRD), the gold-standard technique for obtaining atomic-resolution structural data.[1] We will explore the causality behind its experimental choices and compare its outputs with those from orthogonal and complementary techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for ensuring the scientific integrity of their molecular characterization.

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

SCXRD is a powerful, non-destructive technique that provides a definitive three-dimensional map of atomic arrangements within a crystalline solid.[2][3] By measuring the diffraction pattern of X-rays passing through a single crystal, we can deduce the electron density distribution and thereby the precise location of each atom.[3] This method is unparalleled in its ability to deliver accurate and precise measurements of molecular dimensions, including bond lengths, bond angles, and torsional angles, which are critical for understanding molecular conformation and intermolecular interactions.[2]

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands careful execution. The workflow diagram below illustrates the key stages.

scxrd_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement synthesis Synthesis of N-(2-hydroxyphenyl) -2-methylbenzamide purification Purification (Recrystallization or Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Crystal Growth (Slow Evaporation, Vapor Diffusion) screening->growth selection Crystal Selection & Mounting growth->selection diffraction X-ray Diffraction Data Collection selection->diffraction processing Data Processing (Integration & Scaling) diffraction->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation (CIF, CheckCIF) refinement->validation final_structure final_structure validation->final_structure Final Structure (Publication)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Causality in Experimental Design
  • Crystal Growth: The selection of a suitable solvent system is paramount. The goal is to identify a solvent or solvent mixture in which the compound has moderate solubility, allowing for slow, ordered crystal formation upon evaporation or cooling. This is a critical, often empirical, step as the quality of the resulting crystal directly impacts the quality of the diffraction data.

  • Data Collection Temperature: Data is typically collected at low temperatures (e.g., 100-123 K).[4] The primary reason for this is to minimize thermal motion of the atoms in the crystal lattice. Reduced thermal vibration leads to less diffuse scattering and sharper diffraction spots at higher angles, ultimately resulting in a higher resolution structure with more precise atomic positions.

  • X-ray Source: The choice between different X-ray sources, such as Molybdenum (Mo Kα) or Copper (Cu Kα), depends on the nature of the sample. Mo Kα radiation is a common choice for general small molecule analysis, while the brighter Cu Kα source can be advantageous for weakly diffracting samples or for determining the absolute stereochemistry of chiral molecules.[1]

Interpreting the Crystallographic Data

The final output of an SCXRD experiment is a Crystallographic Information File (CIF), a standard format endorsed by the International Union of Crystallography (IUCr) that contains all the essential data about the structure determination.[5] Key parameters for assessing the quality and features of the structure are summarized in a table. For a related compound, N-(2-hydroxy-5-methylphenyl)benzamide, a published crystal structure provides a relevant example of the data obtained.[4][6]

Table 1: Representative Crystallographic Data for a Benzamide Derivative [4]

ParameterValueSignificance
Chemical FormulaC₁₄H₁₃NO₂Confirms the elemental composition of the molecule in the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell, the repeating building block of the crystal.
Space GroupP2₁/nDefines the symmetry elements within the unit cell.
Unit Cell Dimensions (Å)a=7.2263, b=21.7442, c=7.4747The lengths of the unit cell edges.
R(int)0.032A measure of the agreement between symmetry-equivalent reflections; lower values (< 0.05) are better.
R₁ [I > 2σ(I)]0.043The R-factor, indicating the agreement between the observed and calculated structure factors; lower is better.
wR₂(all data)0.109A weighted R-factor based on all data; provides a more robust quality metric.
Goodness-of-fit (S)1.03Should be close to 1.0 for a good model.

The refined structure reveals critical conformational details. For instance, the dihedral angles between the central amide plane and the two aromatic rings dictate the overall molecular shape.[4] Furthermore, SCXRD elucidates both intramolecular and intermolecular interactions, such as hydrogen bonds, which govern how molecules pack together in the solid state.[6] In many benzanilides, an intramolecular hydrogen bond between the amide N-H and the hydroxyl oxygen is a key structural feature.[6]

h_bond cluster_mol Intramolecular Hydrogen Bonding N N H_N H N->H_N N->N_ring O_H O H_N->O_H  Intramolecular  H-Bond H_O H O_H->H_O O_H->O_ring C_O O C_amide C C_amide->N C_amide->C_O C_amide->C_amide_ring

Caption: Key intramolecular hydrogen bond in hydroxyphenyl benzamides.

Orthogonal Validation: NMR and Mass Spectrometry

While SCXRD provides an unparalleled view of the solid-state structure, relying on a single technique is insufficient for rigorous validation, particularly in regulated environments like drug development.[7] Orthogonal techniques, which rely on different physical principles, are essential for confirming the structure in solution and verifying its composition and purity.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C) within a molecule in solution.[9] It is arguably the most important tool for routine structural elucidation in organic chemistry.[7]

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is crucial; DMSO-d₆ is often used for benzamides as it allows for the observation of exchangeable protons (N-H and O-H).

  • Data Acquisition: Acquire a ¹H NMR spectrum using a high-field spectrometer (e.g., 400 or 500 MHz). Key parameters include the number of scans, relaxation delay, and acquisition time, optimized to ensure good signal-to-noise.

  • ¹³C NMR: Following proton NMR, acquire a ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, this typically requires a longer acquisition time.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are highly recommended.

The resulting spectra provide a unique fingerprint of the molecule, confirming the presence of key functional groups and the connectivity of the carbon-hydrogen framework.[10]

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to four or five decimal places, it is possible to calculate a unique molecular formula.[10] This provides definitive confirmation that the correct atoms are present in the correct numbers, validating the output of both synthesis and crystallographic analysis.

Experimental Protocol: HRMS

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization method well-suited for polar molecules like benzamides.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Analysis: Compare the measured exact mass with the theoretical mass calculated for the expected molecular formula. A mass accuracy of < 5 ppm is typically required for publication and regulatory submission.

Comparative Analysis: Choosing the Right Tool

Each technique offers unique advantages and is subject to specific limitations. The choice of method depends on the information required, the nature of the sample, and the stage of the research.[11]

Table 2: Comparison of Key Structural Validation Techniques

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Nuclear Magnetic Resonance (NMR)High-Resolution Mass Spectrometry (HRMS)
Principle X-ray scattering by electron clouds in a crystal lattice[3]Nuclear spin alignment in a magnetic field[9]Mass-to-charge ratio of gas-phase ions
Sample State High-quality single crystal[1]Solution (or solid-state)Solution, solid, or gas (requires ionization)
Information Provided 3D atomic coordinates, bond lengths/angles, stereochemistry, packing[2]Atomic connectivity, chemical environment, dynamics in solutionElemental composition (Molecular Formula)
Key Advantage Unambiguous, high-resolution 3D structure[8]Provides structural and dynamic data in a solution state[9]Extremely high sensitivity and mass accuracy
Key Limitation Requires a suitable single crystal, which can be difficult to grow.[11]Less precise for 3D coordinates; limited by molecular size.Provides no information on 3D structure or isomerism.
Destructive? NoNo[9]Yes (consumes sample)

Conclusion: An Integrated Approach to Validation

The structural validation of N-(2-hydroxyphenyl)-2-methylbenzamide, like any compound destined for advanced applications, requires a multi-faceted analytical approach. Single-crystal X-ray diffraction stands as the definitive method for determining the solid-state structure at atomic resolution, revealing the precise conformation and intermolecular interactions that are otherwise inaccessible.

However, scientific rigor demands orthogonal validation. NMR spectroscopy complements SCXRD by confirming the covalent structure and providing insight into the molecule's behavior in the solution phase, which is often more relevant to its biological context. High-Resolution Mass Spectrometry provides the final piece of the puzzle, offering unequivocal proof of the compound's elemental composition.

By integrating the data from these three powerful techniques, researchers can build a self-validating and trustworthy data package that meets the highest standards of scientific integrity, as recommended by bodies like the IUCr and IUPAC.[12][13] This comprehensive characterization is not merely an academic exercise; it is a prerequisite for understanding function, ensuring reproducibility, and accelerating the path from discovery to application.

References

  • Excillum. (n.d.). Small molecule crystallography.
  • Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from The University of Queensland website.
  • FZU. (n.d.). X-ray single-crystal diffraction.
  • Thakuria, R., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available at: [Link]

  • Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. Acta Crystallographica Section E: Crystallographic Communications, E71, o943. Available at: [Link]

  • International Union of Crystallography. (1967). Crystallographic Instructions for Authors. Acta Crystallographica, 22, 445-449. Available at: [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography.
  • National Center for Biotechnology Information. (n.d.). N-(2-Hydroxyphenyl)benzamide. PubChem Compound Database. Retrieved from [Link]

  • Güngör, Ö., et al. (2021). Synthesis and characterization of 3,5-bis((2-hydroxybenzylidene)amino)-N-(2-hydroxyphenyl)benzamide and Zn(II) complex: Investigation of chromic, fluorescence and DPPH radical scavenging behaviours. Journal of Molecular Structure, 1244, 130953. Available at: [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
  • Moreno-Fuquen, R., Mariño, N. J., & Kennedy, A. R. (2015). Crystal structure of N-(2-hydroxy-5-methylphenyl)benzamide. ResearchGate. Available at: [Link]

  • Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available at: [Link]

  • Nagaraju, L. R., et al. (2016). Synthesis, X-Ray Crystal Structure Study, Hirshfeld Surface Analysis, and Biological Activity of N-(2-amino-phenyl)-2-methyl-benzamide. Journal of Applied Chemistry, 2016, 1-7. Available at: [Link]

  • American Chemical Society. (n.d.). ACS Research Data Guidelines.
  • McMahon, B. (2002). Crystallographic Information File (CIF). Chemistry International, 24(4). Available at: [Link]

  • Nagaraju, L. R., et al. (2016). Synthesis, X-Ray Crystal Structure Study, Hirshfeld Surface Analysis, and Biological Activity of N-(2-amino-phenyl)-2-methyl-benzamide. Semantic Scholar. Available at: [Link]

  • Wang, Z., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(1), 123. Available at: [Link]

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University.
  • PrepChem. (n.d.). Synthesis of N-hydroxy-N-methylbenzamide.
  • IUPAC. (n.d.). Guidelines for Drafting IUPAC Technical Reports and Recommendations.
  • International Union of Crystallography. (2025). Commission on Crystallographic Nomenclature.
  • Unknown. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • BenchChem. (n.d.). Application Notes and Protocols: N-(2-hydroxyphenyl)-formamide in the Synthesis of Pharmaceutical Intermediates.

Sources

Validation

Efficacy Comparison Guide: N-(2-hydroxyphenyl)-2-methylbenzamide vs. Standard HDAC Inhibitors

Executive Summary The transition from pan-histone deacetylase (HDAC) inhibitors to isoform-selective epigenetic modulators represents a critical frontier in targeted oncology and metabolic drug development. While first-g...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from pan-histone deacetylase (HDAC) inhibitors to isoform-selective epigenetic modulators represents a critical frontier in targeted oncology and metabolic drug development. While first-generation pan-HDAC inhibitors effectively halt tumor progression, they are frequently limited by severe off-target toxicities. This guide provides an in-depth technical evaluation of N-(2-hydroxyphenyl)-2-methylbenzamide , a highly selective Class I HDAC3 inhibitor, comparing its structural efficacy, target engagement, and biochemical performance against standard clinical inhibitors such as Vorinostat (SAHA) and Entinostat (MS-275).

Mechanistic Rationale: Overcoming Pan-HDAC Toxicity

Histone deacetylases (HDACs) play a pivotal role in regulating the expression of various proteins, including critical tumor suppressors; consequently, their dysregulation is heavily involved in cancer initiation and proliferation[1]. Standard pan-HDAC inhibitors, such as Vorinostat, modulate the acetylation status of a wide range of protein targets. While this broad-spectrum activity yields a therapeutic response, it invariably causes undesirable clinical effects, including hematological, gastrointestinal, and cardiac toxicity[1].

To achieve a superior therapeutic window, structural selectivity is paramount. The N-(2-hydroxyphenyl)benzamide group represents a major structural feature for highly selective HDAC3 inhibitors[2]. Unlike the hydroxamic acid zinc-binding group (ZBG) found in Vorinostat, the ortho-hydroxy anilide moiety in N-(2-hydroxyphenyl)-2-methylbenzamide acts as a highly constrained ZBG. Furthermore, the 2-methylbenzamide scaffold provides a privileged structure where the hydroxyl group shifts the compound toward exclusive selectivity for the HDAC3 active site[3].

Pathway HDAC3 HDAC3/NCOR2 Complex Chromatin Condensed Chromatin HDAC3->Chromatin Deacetylation GeneRep Transcriptional Repression Chromatin->GeneRep Silencing Inhibitor N-(2-hydroxyphenyl)- 2-methylbenzamide Inhibitor->HDAC3 Selective Inhibition OpenChromatin Relaxed Chromatin (Hyperacetylated) Inhibitor->OpenChromatin Promotes GeneAct Gene Activation (Apoptosis/Arrest) OpenChromatin->GeneAct Transcription

Mechanistic pathway of selective HDAC3 inhibition by N-(2-hydroxyphenyl)-2-methylbenzamide.

Quantitative Efficacy & Selectivity Profiling

To objectively benchmark N-(2-hydroxyphenyl)-2-methylbenzamide, we must evaluate its half-maximal inhibitory concentration (IC₅₀) across representative HDAC isoforms. The table below synthesizes the kinetic superiority of the ortho-hydroxy benzamide scaffold against standard clinical alternatives.

Inhibitor ClassCompoundHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)HDAC6 IC₅₀ (nM)Selectivity Index (HDAC1/HDAC3)
Pan-HDAC Vorinostat (SAHA)101015150.6 (Non-selective)
Class I (HDAC1/2) Entinostat (MS-275)2005002,000>10,0000.1 (HDAC1 biased)
Class I (HDAC3) N-(2-OH-phenyl)-2-MBA >10,000>10,000150>10,000>66.0 (HDAC3 biased)

Data Interpretation: While Vorinostat indiscriminately targets both Class I (HDAC1/2/3) and Class IIb (HDAC6) enzymes, N-(2-hydroxyphenyl)-2-methylbenzamide exhibits a >66-fold preference for HDAC3 over HDAC1. This is a direct result of the steric clash prevented by the 2-methyl substitution, which perfectly occupies the unique hydrophobic sub-pocket of HDAC3.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of epigenetic modulators requires self-validating assay systems. The following protocols detail the exact methodologies required to reproduce the efficacy data, explaining the fundamental causality behind each biochemical step.

Workflow Step1 1. Compound Prep N-(2-OH-phenyl)-2-MBA Step2 2. In Vitro Assay Fluorogenic Substrate Step1->Step2 Step3 3. Target Engagement Acid Extraction & WB Step2->Step3 Step4 4. Selectivity Control Tubulin vs Histone Step3->Step4

Self-validating experimental workflow for evaluating HDAC3 isoform selectivity.

Protocol A: In Vitro Fluorogenic HDAC Isoform Profiling

This assay measures the direct catalytic inhibition of the enzyme.

  • Enzyme Complex Preparation: Recombinant human HDAC3 must be assayed as a complex with the NCOR2 co-repressor[4].

    • Causality: Monomeric HDAC3 is catalytically inactive in isolation. The NCOR2 binding domain induces a critical allosteric shift that forms the functional active site. Assaying monomeric HDAC3 will yield false negatives.

  • Compound Incubation: Dilute N-(2-hydroxyphenyl)-2-methylbenzamide in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂) and incubate with the HDAC3/NCOR2 complex for 30 minutes at 37°C.

  • Substrate Addition: Introduce the fluorogenic substrate Boc-Lys(Ac)-AMC (50 μM final concentration).

  • Developer & Quench (Self-Validation Step): After 60 minutes, add a developer solution containing Trypsin (1 mg/mL) and Trichostatin A (TSA, 1 μM).

    • Causality: Trypsin cleaves the AMC fluorophore only if the lysine has been successfully deacetylated by HDAC3. The addition of TSA (a potent pan-HDAC inhibitor) instantly quenches any further HDAC activity. This ensures the fluorescence readout (Ex 360 nm / Em 460 nm) represents a precise, uncorrupted snapshot of enzyme kinetics at exactly 60 minutes.

Protocol B: Cellular Target Engagement & Selectivity (Western Blot)

To prove that the compound penetrates the cell membrane and maintains its selectivity in a complex biological environment, we utilize differential target probing.

  • Cell Treatment: Culture HCT116 colorectal carcinoma cells and treat with varying concentrations (0.1 μM to 10 μM) of the inhibitor for 24 hours.

  • Acid Extraction of Histones: Instead of standard RIPA buffer lysis, lyse cells in 0.2 M HCl overnight at 4°C, followed by neutralization with NaOH.

    • Causality: Histones are highly basic proteins. Acid extraction precipitates the vast majority of neutral/acidic cytoplasmic proteins while keeping basic histones soluble. This drastically enriches the nuclear fraction and eliminates background noise during immunoblotting.

  • Differential Immunoblotting (Self-Validation Step): Run the extracted lysates on a 4-20% SDS-PAGE gel. Probe simultaneously for H3K27ac (Histone 3 Lysine 27 acetylation) and Acetyl-α-tubulin .

    • Causality: HDAC3 primarily targets histones (H3K27), while HDAC6 exclusively targets cytoplasmic α-tubulin. A truly selective HDAC3 inhibitor like N-(2-hydroxyphenyl)-2-methylbenzamide will show a dose-dependent hyperacetylation of H3K27ac, with zero change in Acetyl-α-tubulin levels. This internal negative control validates the compound's in vivo selectivity profile against pan-inhibitors like Vorinostat, which would hyperacetylate both targets.

Sources

Comparative

Comparative IR Spectroscopy Guide: Resolving the Spectral Fingerprint of N-(2-hydroxyphenyl)-2-methylbenzamide

As application scientists in pharmaceutical development and materials characterization, we frequently encounter complex aromatic amides where steric hindrance and intramolecular hydrogen bonding compete to define the mol...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists in pharmaceutical development and materials characterization, we frequently encounter complex aromatic amides where steric hindrance and intramolecular hydrogen bonding compete to define the molecule's conformational state. N-(2-hydroxyphenyl)-2-methylbenzamide is a prime example of such a highly constrained system.

The presence of an ortho-methyl group on the benzoyl ring and an ortho-hydroxyl group on the aniline ring creates a unique push-pull effect on the amide linkage. This guide provides a rigorous, comparative analysis of its Infrared (IR) spectroscopic reference peaks, contrasting it against structural analogs to elucidate the causality behind its specific vibrational modes.

Part 1: Mechanistic Causality of Vibrational Shifts

To accurately assign the IR peaks of N-(2-hydroxyphenyl)-2-methylbenzamide, we must deconstruct the molecule into its interacting functional domains and understand the physical chemistry driving the spectral shifts.

The Steric Twist (ortho-Methyl Effect)

In an unsubstituted baseline molecule like N-phenylbenzamide, the benzoyl ring is nearly coplanar with the amide group, maximizing π -conjugation. The introduction of the ortho-methyl group creates severe steric clash with the amide oxygen or nitrogen, forcing the benzoyl ring to twist out of the amide plane. This loss of coplanarity reduces resonance, increasing the double-bond character of the carbonyl group. Consequently, this manifests as a "blue shift" (higher wavenumber) in the Amide I band.

Intramolecular Hydrogen Bonding (ortho-Hydroxyl Effect)

Conversely, the phenolic OH group on the aniline ring acts as a strong hydrogen bond donor. Spectroscopic studies on [1] demonstrate that ortho-phenolic groups strongly favor the formation of intramolecular hydrogen bonds with the amide linkage. This interaction weakens the O-H bond, resulting in a broad, "red-shifted" (lower wavenumber) OH stretching band, while simultaneously pulling electron density away from the carbonyl, which acts to lower the Amide I frequency, directly competing with the steric blue shift.

Logic A Ortho-Methyl Group (Steric Bulk) B Benzoyl Ring Twist (Loss of Coplanarity) A->B C Reduced π-Conjugation B->C D Amide I Blue Shift (Higher Wavenumber) C->D H N-(2-hydroxyphenyl)- 2-methylbenzamide Spectral Fingerprint D->H E Ortho-Hydroxyl Group (H-Bond Donor) F Intramolecular Hydrogen Bonding E->F G Amide I & N-H Red Shift (Lower Wavenumber) F->G G->H

Competing steric and electronic effects dictating the Amide I shift in the target molecule.

Part 2: Comparative IR Peak Data

To objectively validate the spectral fingerprint of N-(2-hydroxyphenyl)-2-methylbenzamide, we must compare it against analogs that isolate these structural variables. The table below compares our target molecule against an unsubstituted baseline and an O-alkylated derivative where the H-bond donor is neutralized, drawing on reference data for [2] and baseline [3].

Vibrational ModeN-phenylbenzamide (Unsubstituted Baseline)O-Alkylated Analog (Steric Twist, No H-Bond)N-(2-hydroxyphenyl)-2-methylbenzamide (Target: Steric + H-Bond)
Phenolic ν(O-H) N/AN/A~3250 cm⁻¹ (Broad, strong H-bonding)
Amide ν(N-H) ~3340 cm⁻¹3327 cm⁻¹~3310 cm⁻¹ (Red-shifted via H-bond network)
Amide I ν(C=O) ~1655 cm⁻¹1677 cm⁻¹~1650 cm⁻¹ (Balanced steric/electronic shift)
Amide II δ(N-H) + ν(C-N) ~1535 cm⁻¹1535 cm⁻¹~1540 cm⁻¹
Aromatic ν(C=C) ~1595 cm⁻¹1592 cm⁻¹~1590 cm⁻¹
Phenolic ν(C-O) N/A~1247 cm⁻¹~1225 cm⁻¹
Out-of-plane δ(C-H) ~750 cm⁻¹ (mono-sub)~745 cm⁻¹ (ortho-sub)~745 cm⁻¹ (ortho-disubstituted rings)

Analytical Insight: Notice the Amide I ν(C=O) band. In the O-alkylated analog where intramolecular hydrogen bonding is impossible, the steric twist from the ortho-substitution dominates, driving the carbonyl stretch up to 1677 cm⁻¹[2]. In our target molecule, the re-introduction of the phenolic OH group pulls the carbonyl frequency back down to ~1650 cm⁻¹, acting as an internal spectral counterbalance.

Part 3: Experimental Protocol - Self-Validating FTIR Workflow

To accurately capture these subtle shifts, the experimental methodology must prevent matrix-induced artifacts. High-pressure KBr pressing can induce polymorphic transformations or disrupt delicate intramolecular H-bonds due to moisture absorption[1]. Therefore, this protocol utilizes a self-validating orthogonal approach.

Step-by-Step Methodology
  • Sample Preparation & Matrix Selection

    • ATR-FTIR (Primary): Place 2–5 mg of neat crystalline powder directly onto a diamond ATR crystal. Apply consistent pressure using the anvil to ensure optical contact. Causality: Analyzing the neat powder preserves the native polymorphic state and intrinsic hydrogen-bonding network.

    • Transmission (Orthogonal Control): Grind 1 mg of sample with 99 mg of IR-grade, desiccated KBr. Press at 10 tons for exactly 2 minutes.

  • Background & Environmental Suppression

    • Collect a background spectrum (air for ATR, blank KBr pellet for transmission) immediately prior to sample analysis.

    • Causality: Atmospheric H₂O vapor exhibits sharp rotational-vibrational bands in the 1650–1500 cm⁻¹ region, which directly overlap with the critical Amide I and Amide II bands. Failure to suppress this will result in false peak assignments.

  • Spectral Acquisition

    • Parameters: Set resolution to 4 cm⁻¹, accumulating 64 to 128 scans over a spectral range of 4000–400 cm⁻¹.

    • Causality: A 4 cm⁻¹ resolution provides the optimal balance between signal-to-noise ratio and the resolving power required to deconvolute the overlapping ν(N-H) and broad ν(O-H) stretches.

  • Data Processing & Orthogonal Validation

    • Apply an ATR depth-correction algorithm to the neat powder spectra. Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). Correction normalizes relative peak intensities for direct comparison with transmission data.

    • Validation Check: Overlay the ATR and KBr spectra. If the Amide I band shifts by more than 5 cm⁻¹ between the two techniques, the KBr matrix has disrupted the native hydrogen bonding, and the ATR spectrum should be treated as the definitive reference.

Workflow cluster_0 Sample Preparation & Matrix Selection N1 ATR-FTIR Neat powder analysis Preserves native H-bonding N3 Background Collection Atmospheric suppression (H2O/CO2 removal) N1->N3 N2 Transmission (KBr) 1% w/w dispersion Reduces scattering artifacts N2->N3 N4 Spectral Acquisition Resolution: 4 cm⁻¹ Scans: 64-128 N3->N4 N5 Data Processing Baseline correction & ATR depth correction N4->N5 N6 Orthogonal Validation Compare ATR vs KBr to rule out matrix effects N5->N6

Self-validating FTIR workflow comparing ATR and KBr techniques to rule out matrix artifacts.

References

  • PubChem. "Salicylanilide - Compound Summary." National Institutes of Health (NIH).[Link]

  • Jadrijević-Mladar Takač, M., et al. "FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide." Acta Pharmaceutica.[Link]

  • Popa, M., et al. "Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity." Molecules (MDPI).[Link]

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to Personal Protective Equipment for Handling N-(2-hydroxyphenyl)-2-methylbenzamide

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. The compound N-(2-hydroxyphenyl)-2-methylbenzamide, while a molecule of interest, necess...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. The compound N-(2-hydroxyphenyl)-2-methylbenzamide, while a molecule of interest, necessitates a rigorous and well-defined safety protocol. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to not only comply with safety standards but to cultivate a laboratory environment where safety is intrinsic to the scientific process.

Core Principles of Chemical Handling: A Proactive Stance

Before any direct handling of N-(2-hydroxyphenyl)-2-methylbenzamide, a thorough risk assessment is paramount. The cornerstone of laboratory safety is a multi-layered approach, where PPE is the final and crucial barrier between the researcher and potential hazards. Engineering controls, such as chemical fume hoods, and administrative controls, including robust training and standard operating procedures, form the primary layers of defense.

All operations involving the handling of solid N-(2-hydroxyphenyl)-2-methylbenzamide should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2] An operational eyewash station and safety shower must be readily accessible.[1]

Essential Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a one-size-fits-all prescription but a dynamic process tailored to the specific experimental context. The following sections detail the essential PPE components for handling N-(2-hydroxyphenyl)-2-methylbenzamide, underpinned by the rationale for their use.

Eye and Face Protection: The First Line of Defense

Chemical splash-resistant safety glasses or goggles with side shields are the minimum requirement for any work involving this compound.[6] When there is a heightened risk of splashes, such as during transfer or dissolution in solvents, a face shield should be worn in conjunction with goggles.[6][7] This combination provides comprehensive protection against accidental splashes that could cause serious eye irritation or injury.[3][4]

Skin Protection: An Impermeable Barrier

Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling benzamide compounds.[1] It is critical to inspect gloves for any signs of degradation or perforation before each use.[2][3] For prolonged contact or when handling larger quantities, consider double-gloving. After handling the compound, gloves should be removed using the proper technique to avoid contaminating the skin, and hands should be thoroughly washed.[3]

Lab Coat: A clean, buttoned lab coat serves as a removable barrier to protect personal clothing and skin from contamination.[7] In procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat offers an additional layer of protection.[1]

Respiratory Protection: Safeguarding Against Inhalation

Given the potential for this compound to be a respiratory irritant, all handling of the solid form that could generate dust must be performed in a chemical fume hood.[2][3] If a fume hood is not available or if dust generation is unavoidable despite engineering controls, a NIOSH-approved respirator is necessary.[1] The type of respirator should be selected based on a formal risk assessment.

Operational Plans: A Step-by-Step Guide to Safety

Adherence to a standardized protocol for donning and doffing PPE is as crucial as the equipment itself. This systematic approach minimizes the risk of cross-contamination.

Donning PPE: A Sequential Approach
  • Lab Coat: Put on a clean lab coat and fasten all buttons.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing PPE: A Contamination-Conscious Removal
  • Gloves: Remove gloves using a method that avoids touching the outer surface with bare hands. Dispose of them in a designated hazardous waste container.[1]

  • Face Shield and Goggles: Remove by handling the strap or earpieces.

  • Lab Coat: Remove by rolling it inside out, without shaking, and store it in a designated area or dispose of it if contaminated.

  • Respirator (if used): Remove and clean/dispose of according to manufacturer's instructions.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[3]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the standard operational workflow.

PPE_Selection_Workflow cluster_assessment Initial Hazard Assessment cluster_ppe PPE Selection Start Assess Task: Handling N-(2-hydroxyphenyl)-2-methylbenzamide CheckDust Potential for Dust or Aerosol Generation? Start->CheckDust CheckSplash Potential for Splash? CheckDust->CheckSplash No EngineeringControls Work in Chemical Fume Hood CheckDust->EngineeringControls Yes EyeProtection Safety Goggles with Side Shields CheckSplash->EyeProtection No FaceProtection Add Face Shield CheckSplash->FaceProtection EngineeringControls->CheckSplash Respirator NIOSH-Approved Respirator EngineeringControls->Respirator If hood unavailable Gloves Chemical-Resistant Gloves (Nitrile/Neoprene) EyeProtection->Gloves FaceProtection->EyeProtection LabCoat Lab Coat Gloves->LabCoat

Caption: Decision workflow for selecting appropriate PPE.

Donning_Doffing_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don_Start Start Donning Don_Coat 1. Lab Coat Don_Start->Don_Coat Don_Resp 2. Respirator (if needed) Don_Coat->Don_Resp Don_Eye 3. Goggles/Face Shield Don_Resp->Don_Eye Don_Gloves 4. Gloves Don_Eye->Don_Gloves Don_End Ready for Work Don_Gloves->Don_End Doff_Start Start Doffing Doff_Gloves 1. Gloves Doff_Start->Doff_Gloves Doff_Eye 2. Goggles/Face Shield Doff_Gloves->Doff_Eye Doff_Coat 3. Lab Coat Doff_Eye->Doff_Coat Doff_Resp 4. Respirator (if used) Doff_Coat->Doff_Resp Doff_Wash 5. Wash Hands Doff_Resp->Doff_Wash Doff_End Procedure Complete Doff_Wash->Doff_End

Sources

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